molecular formula C10H12BNO3 B1350193 (4-(Cyclopropylcarbamoyl)phenyl)boronic acid CAS No. 515140-26-8

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1350193
CAS No.: 515140-26-8
M. Wt: 205.02 g/mol
InChI Key: WCRPDYXXIVYAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid (CAS: 860173-33-7) is a boronic acid derivative with a molecular formula of C10H12BNO3 and a molecular weight of 205.02 g/mol . This compound is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating biaryl bonds in pharmaceutical and materials science research. The cyclopropylcarbamoyl substituent enhances its utility as a sophisticated intermediate in constructing more complex molecules. To ensure stability and purity, this compound requires careful cold-chain transportation and must be stored under an inert atmosphere at 2-8°C . As a standard safety precaution, researchers should handle with appropriate care, noting potential hazards such as skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRPDYXXIVYAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378406
Record name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515140-26-8
Record name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a specialized bifunctional organic compound featuring both a boronic acid moiety and a cyclopropylamide group. This structure positions it as a highly valuable and versatile building block, particularly within the fields of medicinal chemistry and advanced materials science. The boronic acid group is a cornerstone of modern synthetic chemistry, most renowned for its critical role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[1]

The presence of the N-cyclopropylcarboxamide functionality adds another layer of utility, offering a site for hydrogen bonding interactions and a rigid, three-dimensional cyclopropyl group that is a favored motif in contemporary drug design for its ability to improve metabolic stability and binding affinity. This guide provides an in-depth technical overview of the compound's chemical properties, core reactivity, applications in synthesis, and safety protocols, tailored for researchers, chemists, and drug development professionals.

Part 1: Physicochemical and Structural Characteristics

The fundamental properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid are critical for its handling, reaction setup, and integration into synthetic workflows. These characteristics are summarized below.

Core Properties Summary
PropertyValueSource(s)
CAS Number 860173-33-7[2]
IUPAC Name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid[3]
Synonyms 4-[(Cyclopropylamino)carbonyl]phenylboronic acid
Molecular Formula C₁₀H₁₂BNO₃[2][3]
Molecular Weight 205.02 g/mol [2][3]
Appearance White to off-white solid/crystalline powder[4]
Purity Typically ≥97%
Melting Point Data not publicly available. For reference, analogous compounds 4-(Methylcarbamoyl)phenylboronic acid and 4-(Diethylcarbamoyl)phenylboronic acid have melting points of 168 °C and 142 °C, respectively.[5][6]
Structural & Computational Identifiers
IdentifierValueSource(s)
SMILES B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O[3]
InChI InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)[3]
InChIKey WCRPDYXXIVYAAJ-UHFFFAOYSA-N[3]

Part 2: Synthesis, Stability, and Storage

Plausible Synthetic Route

While specific manufacturing protocols are often proprietary, a chemically sound and widely practiced method for synthesizing aryl boronic acids involves the borylation of an organometallic intermediate. The most common approach utilizes the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, followed by acidic hydrolysis.

A plausible synthesis for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid would start from 4-bromo-N-cyclopropylbenzamide. This precursor would first be converted to its Grignard reagent via reaction with magnesium metal. This organometallic species is then reacted at low temperature with a borate ester, such as trimethyl borate, to form a boronate ester intermediate. Subsequent hydrolysis under acidic conditions yields the final boronic acid product.[7]

Stability and Storage

Like many boronic acids, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid requires specific storage conditions to maintain its integrity.

  • Dehydration: Boronic acids have a tendency to undergo reversible dehydration, especially upon heating, to form cyclic anhydride trimers known as boroxines. The presence of boroxine can impact reaction stoichiometry and efficiency.[8]

  • Storage Conditions: To mitigate degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[2][4] Protecting it from moisture and air is crucial for preserving its purity and reactivity.

Part 3: Core Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in research and development is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful method for constructing biaryl or aryl-vinyl structures, which are common cores in many pharmaceutical agents.

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to an organic halide (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the cyclopropylcarbamoyl)phenyl moiety) to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R¹-Pd(II)L₂-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product reagents R¹-X (Aryl Halide) reagents->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize N-cyclopropyl-4'-(substituted)-[1,1'-biphenyl]-4-carboxamide.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tricyclohexylphosphine (PCy₃) or other suitable ligand (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst/Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand. Add a small amount of anhydrous dioxane to dissolve them and add this solution to the main reaction flask via syringe.

    • Expert Insight: Pre-mixing the catalyst and ligand can sometimes improve performance. Using bulky, electron-rich phosphine ligands like PCy₃ often accelerates the oxidative addition step, especially with less reactive aryl chlorides.[7]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction flask via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (dioxane:water). The total concentration is typically 0.1-0.5 M with respect to the limiting reagent.

    • Causality Note: The addition of water is known to accelerate the reaction, likely by aiding in the dissolution of the base and facilitating the transmetalation step.[7]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100°C. Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biphenyl product.

Part 4: Role in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into drug discovery programs has surged since the approval of the proteasome inhibitor Bortezomib (Velcade®).[1] Boronic acids are unique in their ability to form reversible covalent bonds with diols, a feature exploited in enzyme inhibition where they can interact with serine, threonine, or catalytic water molecules in an active site.[1][11]

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid serves as an important scaffold that combines this reactive "warhead" with drug-like structural motifs.

  • Pharmacophore Component: The (cyclopropylcarbamoyl)phenyl group can act as a key pharmacophore, participating in hydrogen bonding via the amide N-H and C=O groups, and making hydrophobic or van der Waals contacts through the aromatic and cyclopropyl rings.

  • Vector for Synthesis: It provides a robust and reliable handle for introducing this entire pharmacophore into a more complex molecule using the Suzuki-Miyaura coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Drug_Discovery_Logic building_block (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (Scaffold A) suzuki Suzuki-Miyaura Coupling building_block->suzuki coupling_partner Aryl/Heteroaryl Halide (Scaffold B) coupling_partner->suzuki lead_compound Lead Compound (A-B) suzuki->lead_compound optimization SAR Optimization (Vary Scaffold B) lead_compound->optimization drug_candidate Drug Candidate optimization->drug_candidate

Caption: Logical workflow from building block to drug candidate.

Part 5: Safety and Handling

As a laboratory chemical, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid must be handled with appropriate precautions. The following information is derived from its Globally Harmonized System (GHS) classification.

Hazard Identification
HazardGHS CodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302Harmful if swallowed.[4]
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]
Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its well-defined reactivity in the Suzuki-Miyaura coupling provides a reliable and efficient pathway for constructing complex molecular architectures. The combination of the pharmacologically relevant cyclopropylamide moiety with the versatile boronic acid group makes it a prime candidate for use in the synthesis of next-generation therapeutics. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for any scientist looking to leverage its full potential in their research endeavors.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115487. [Link]

  • Ghale, G., and Kumar, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7569. [Link]

  • ResearchGate. (2020). Design and discovery of boronic acid drugs | Request PDF. [Link]

  • da Silva, E. T., Alves, M., de Freitas, R. P., & de Castro, P. P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (2009). Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. [Link]

  • Dominiak, P. M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Storgaard, M., & Ellman, J. A. (2009). Organic Syntheses Procedure. Organic Syntheses, 86, 292. [Link]

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Li, A. Y., & El-Kattan, Y. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 45(8), 1597-1600. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

Sources

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid CAS number 860173-33-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (CAS 860173-33-7)

Introduction: A Versatile Building Block in Modern Synthesis

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in the fields of medicinal chemistry and organic synthesis. Its structure uniquely combines three key chemical motifs: a phenylboronic acid, a central amide linkage, and a terminal cyclopropyl group. This combination makes it a powerful building block for introducing a cyclopropylcarbamoylphenyl moiety into more complex molecular architectures.

Its primary utility lies in its function as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] The stability, relative ease of handling, and specific reactivity of this compound allow for the efficient synthesis of novel compounds, particularly in the development of new pharmaceutical agents.[2][3] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is critical for its effective use in synthesis. The molecule's identity is confirmed by its CAS number, 860173-33-7.[4] Its structure features a boronic acid group (-B(OH)₂) and a cyclopropyl-substituted amide group at the para position of a benzene ring.

PropertyValueSource
CAS Number 860173-33-7[4]
Molecular Formula C₁₀H₁₂BNO₃[5][]
Molecular Weight 205.02 g/mol [5][]
IUPAC Name [4-(cyclopropylcarbamoyl)phenyl]boronic acid[5]
Physical Form Solid[4][7]
Purity Typically ≥97%[4][7]
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O[5][]
InChI Key WCRPDYXXIVYAAJ-UHFFFAOYSA-N[4][5]

These identifiers are crucial for unambiguous documentation and database searching. The solid form and relatively high purity available from commercial suppliers facilitate its direct use in reactions with consistent results.

Synthesis Pathway: From Halide to Boronic Acid Precursor

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is typically used in its final form, but understanding its synthesis provides insight into potential impurities and the stability of its precursors. The most common and industrially scalable approach involves the synthesis of its pinacol ester derivative, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, via a palladium-catalyzed Miyaura borylation reaction.[8][9] The pinacol ester serves as a more stable, crystalline, and easily purified intermediate that can be readily converted to the final boronic acid.

The general workflow involves coupling a starting aryl halide (e.g., 4-bromo-N-cyclopropylbenzamide) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Intermediate Product cluster_final Final Product A 4-Bromo-N-cyclopropylbenzamide C PdCl₂(dppf)·CH₂Cl₂ (Palladium Catalyst) A->C Aryl Halide B Bis(pinacolato)diboron (B₂pin₂) B->C Diboron Reagent F N-cyclopropyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzamide (Pinacol Ester) C->F Miyaura Borylation D Potassium Acetate (KOAc) (Base) D->C E DMF (Solvent) 100°C, 4h, Inert Atmosphere E->C G (4-(Cyclopropylcarbamoyl)phenyl)boronic acid F->G Hydrolysis (e.g., acid/water workup) Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X (Intermediate) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' (Intermediate) ArPdX->ArPdAr [Ar'-B(OH)₃]⁻ Trans Transmetalation ArPdAr->Pd0 Ar-Ar' RedEl Reductive Elimination ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)₂ (Our Boronic Acid) Base Base (e.g., CO₃²⁻) Base->ArBOH Activation Product Ar-Ar' (Coupled Product)

Sources

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid for Advanced Drug Discovery

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a specialized bifunctional reagent that has emerged as a valuable building block in modern medicinal chemistry. Its unique structure, combining a reactive boronic acid moiety with a cyclopropylamide group, offers a sophisticated tool for drug development professionals aiming to create novel therapeutics with optimized properties. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic pathway, and its critical applications in pharmaceutical research. We delve into the rationale behind its use in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, and offer insights into its analytical characterization and handling. This document serves as a technical resource for researchers and scientists leveraging advanced chemical tools to address complex therapeutic challenges.

The Strategic Importance of Arylboronic Acids in Modern Drug Synthesis

The ascent of boronic acids as indispensable tools in pharmaceutical discovery is a direct result of their versatility and reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules that form the core of many drug candidates.[1][2] The boronic acid functional group (–B(OH)₂) provides a stable, yet sufficiently reactive, handle for coupling with various organic halides or triflates.

The significance of this chemical class is underscored by the number of FDA-approved drugs that incorporate a boron atom, such as the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor vaborbactam.[2][3][4] These successes have demystified early concerns about boron toxicity and have spurred medicinal chemists to increasingly incorporate boronic acids to enhance potency, modulate pharmacokinetics, and explore novel binding interactions.[2][4] (4-(Cyclopropylcarbamoyl)phenyl)boronic acid belongs to this elite class of reagents, offering specific advantages through its secondary functional group.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and research. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

Molecular Structure

Caption: 2D structure of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Data Summary Table
PropertyValueSource
Molecular Formula C₁₀H₁₂BNO₃[5][6]
Molecular Weight 205.02 g/mol [5][6]
CAS Number 860173-37-7[6]
IUPAC Name [4-(cyclopropylcarbamoyl)phenyl]boronic acid[5]
Synonyms 4-[(cyclopropylamino)carbonyl]phenylboronic acid
Appearance Solid
Purity ≥97%
SMILES B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O[5][6]
InChIKey WCRPDYXXIVYAAJ-UHFFFAOYSA-N[5]

Synthesis and Purification Protocol

The synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is typically achieved through the amidation of a suitable carboxylic acid-functionalized phenylboronic acid precursor. This approach ensures high yields and purity, which are critical for subsequent applications in drug synthesis.

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow start Start Materials: - 4-Carboxyphenylboronic acid - Cyclopropylamine step1 Step 1: Amide Coupling Reaction Reagents: EDCI, HOBt Solvent: DMF Conditions: 0°C to RT, 12-18h start->step1 Activation step2 Step 2: Aqueous Workup - Dilute with EtOAc - Wash with aq. HCl, aq. NaHCO₃, brine step1->step2 Quenching step3 Step 3: Drying and Concentration - Dry over Na₂SO₄ - Remove solvent in vacuo step2->step3 Isolation step4 Step 4: Purification Method: Recrystallization Solvent System: Ethyl Acetate/Hexanes step3->step4 Crude Product end_product Final Product: (4-(Cyclopropylcarbamoyl)phenyl) boronic acid step4->end_product Pure Product

Caption: A typical workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Carboxyphenylboronic acid (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottomed flask under an inert nitrogen atmosphere, add 4-Carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the suspension at room temperature until the solids dissolve.

  • Activation: Cool the solution to 0°C using an ice bath. Add EDCI (1.2 eq) portion-wise, maintaining the internal temperature below 5°C. Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Amide Formation: Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture. Allow the flask to warm slowly to room temperature and stir for 12-18 hours.

  • Workup: Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a hot ethyl acetate/hexanes solvent system. Filter the resulting crystals and dry them under high vacuum.[7]

Causality and Self-Validation:

  • Why EDCI/HOBt? This combination is a standard, highly efficient peptide coupling system that minimizes side reactions. EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more stable active ester, preventing racemization (if applicable) and improving the yield of the desired amide.

  • Why an inert atmosphere? While not strictly required for the coupling itself, it is good practice when handling boronic acids, which can be susceptible to degradation, and ensures the integrity of the anhydrous solvent.

  • Why an aqueous workup? The series of washes is a self-validating purification step. The acid wash removes unreacted amine and basic byproducts. The base wash removes unreacted carboxylic acid and HOBt. This ensures the crude product is significantly enriched before the final recrystallization step.

Applications in Medicinal Chemistry

The primary application of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling

A (4-(Cyclopropylcarbamoyl)phenyl)boronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->C B Aryl/Heteroaryl Halide (R-X) B->C D Biaryl Product (Drug Scaffold) C->D C-C Bond Formation

Caption: Use of the title compound in a Suzuki-Miyaura cross-coupling reaction.

This reagent allows for the strategic introduction of the cyclopropylcarbamoylphenyl moiety into a target molecule. This is particularly valuable for several reasons:

  • Vectorial Growth: It enables the extension of a molecular scaffold in a defined direction, which is crucial for probing the binding pockets of enzymes or receptors.

  • Modulation of Physicochemical Properties: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyclopropyl group is a non-polar, rigid motif that can improve metabolic stability and introduce favorable lipophilicity. This combination allows for fine-tuning the solubility, permeability, and metabolic profile of a lead compound.

  • Structural Rigidity: The phenyl ring and the rigid cyclopropyl group can help lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

Analytical Characterization

To ensure the identity, purity, and stability of the compound, a suite of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. Key expected signals include the aromatic protons on the benzene ring, the N-H proton of the amide, and the characteristic multiplets of the cyclopropyl ring protons. The boronic acid protons (B(OH)₂) may appear as a broad singlet.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would be expected to show the [M+H]⁺ or [M-H]⁻ ion, confirming the mass of 205.02.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase column with a water/acetonitrile gradient is a typical starting point. Purity should ideally be >97% for use in sensitive synthetic applications.

Safe Handling and Storage

Proper handling and storage are essential to maintain the quality and integrity of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6] This prevents potential degradation through oxidation or dehydration, which can lead to the formation of boroxines (cyclic anhydrides).

  • Handling: As with all chemical reagents, handling should occur in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The compound is classified as a warning-level hazard, with potential for oral toxicity and irritation to the skin, eyes, and respiratory system.[8]

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is more than a simple reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure and predictable reactivity in robust reactions like the Suzuki-Miyaura coupling make it an invaluable asset for the synthesis of complex, novel drug candidates. The embedded cyclopropylamide functionality provides a powerful lever for modulating key drug-like properties. By understanding its synthesis, properties, and applications as detailed in this guide, researchers can effectively harness its potential to accelerate the discovery and development of next-generation therapeutics.

References

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 . PubChem, National Library of Medicine. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • (4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 | CID 23005412 . PubChem, National Library of Medicine. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis . Pharmaffiliates. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central, National Library of Medicine. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

  • (4-Carbamoylphenyl)boronic acid . PubMed Central, National Library of Medicine. [Link]

  • Design and discovery of boronic acid drugs . PubMed, National Library of Medicine. [Link]

Sources

Introduction: The Critical Role of Solubility for a Modern Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound featuring a boronic acid moiety and a cyclopropyl amide group. Boronic acids are recognized as privileged structures in medicinal chemistry, serving as key intermediates in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right.[1][2] The incorporation of the cyclopropylcarbamoyl group can influence molecular conformation, metabolic stability, and target engagement through specific hydrogen bonding interactions. As with any compound destined for pharmaceutical development, understanding its fundamental physicochemical properties is non-negotiable. Among these, aqueous and organic solubility stands as a cornerstone property that dictates everything from reaction efficiency and purification strategies to formulation development and ultimate bioavailability.[3]

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. While specific quantitative solubility data for this molecule is not extensively published, this guide will synthesize established principles from the broader class of arylboronic acids to provide a robust framework for its study. We will delve into the inherent challenges of measuring boronic acid solubility, provide a detailed experimental protocol for its accurate determination, and discuss the anticipated solubility profile in various solvent systems, grounding our insights in authoritative literature.

The Unique Challenge: Boroxine Formation and its Impact on Solubility Measurement

A primary challenge in determining the solubility of arylboronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the phenyl ring.[6]

G cluster_equilibrium Aqueous / Protic Solvent Equilibrium BoronicAcid 3 x (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (More Soluble Monomer) Boroxine Corresponding Boroxine (Less Soluble Trimer) BoronicAcid->Boroxine - 3 H2O Water1 + 3 H2O

Caption: Boronic Acid-Boroxine Equilibrium.

The formation of the less soluble boroxine trimer means that standard equilibrium solubility experiments can yield inconsistent and difficult-to-interpret results.[4][6] Therefore, experimental protocols must be designed to account for this behavior to ensure the generation of reliable and reproducible data.

Physicochemical Profile

A summary of the key computed and known properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid provides a foundation for understanding its behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂BNO₃PubChem[7]
Molecular Weight 205.02 g/mol PubChem[7]
IUPAC Name [4-(cyclopropylcarbamoyl)phenyl]boronic acidPubChem[7]
Physical Form SolidSigma-Aldrich[8]
CAS Number 860173-33-7, 515140-26-8PubChem[7]
Storage Temperature 2-8°C, Inert AtmosphereSigma-Aldrich[8]

Anticipated Solubility Characteristics: An Expert Assessment

Based on extensive studies of phenylboronic acid and its substituted analogs, we can project a qualitative solubility profile for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. The presence of both a hydrogen-bond-donating/accepting amide group and a polar boronic acid function suggests a nuanced behavior.

  • Ethers and Ketones (e.g., Dipropyl Ether, Acetone, 3-Pentanone): Phenylboronic acid generally exhibits high solubility in these solvents.[4][5] The ether and ketone functionalities can effectively solvate the boronic acid group. It is anticipated that (4-(Cyclopropylcarbamoyl)phenyl)boronic acid will also show good solubility in these solvent classes.

  • Chlorinated Solvents (e.g., Chloroform): Moderate solubility is typically observed for phenylboronic acids in solvents like chloroform.[4][5]

  • Hydrocarbons (e.g., Methylcyclohexane, Heptane): Very low solubility is expected in nonpolar hydrocarbon solvents. This property is often exploited during synthesis for the removal of organic impurities.[4]

  • Aqueous Media: The solubility of arylboronic acids in water is generally low and highly dependent on pH.[4] The amide group in the target molecule may slightly enhance aqueous solubility compared to unsubstituted phenylboronic acid, but it is still expected to be limited. The addition of polyols like mannitol has been shown to increase the aqueous solubility of some boronic acids by forming more soluble boronate esters and lowering the apparent pKa.[9]

  • Alcohols (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of alcohols to form hydrogen bonds with both the boronic acid and amide groups. However, it is important to note that boronic acids can undergo esterification with alcohols, which would alter the nature of the dissolved species.

Protocol: Thermodynamic Solubility Determination by the Dynamic Method

To overcome the challenges of boroxine formation, a dynamic (polythermal) method is highly recommended. This method involves measuring the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

I. Principle

A suspension of the compound in a solvent is slowly heated with vigorous stirring. The dissolution temperature is identified as the point where the solution becomes clear, detected by an increase in light transmission. Repeating this for multiple concentrations allows for the construction of a solubility curve (solubility vs. temperature).

II. Materials and Equipment
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (ensure purity is characterized)

  • High-purity solvents (e.g., HPLC grade)

  • Analytical balance (±0.01 mg)

  • Controlled temperature bath with a precise temperature ramp function (e.g., cryostat)

  • Glass vials with magnetic stir bars

  • Digital temperature probe

  • Luminance probe or turbidity sensor

  • Data logger for temperature and light transmission

III. Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a specific amount of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid into a glass vial.

    • Using a calibrated pipette or by weight, add a precise amount of the desired solvent to the vial to create a suspension of known mole fraction or concentration.

    • Add a magnetic stir bar and securely seal the vial.

    • Rationale: Precise knowledge of the composition (solute/solvent ratio) is fundamental to constructing the solubility curve.

  • Solubility Measurement:

    • Place the sealed vial into the temperature-controlled bath.

    • Position the temperature probe and the luminance/turbidity sensor in the bath adjacent to the sample vial.

    • Begin vigorous stirring to ensure the suspension is homogeneous.

    • Set the instrument to a slow, controlled heating ramp (e.g., 0.1-0.2 °C/min).

    • Rationale: A slow heating rate is crucial to maintain thermal equilibrium and accurately pinpoint the dissolution temperature. Fast heating can lead to an overestimation of the solubility temperature.

  • Data Acquisition:

    • Continuously record the temperature and the output from the light transmission sensor.

    • The dissolution temperature (T_clear) is the point at which the last solid particles disappear, corresponding to a sharp, stable increase in light transmission.

    • Rationale: Automated data logging provides an objective and precise determination of the dissolution point, removing subjective visual error.

  • Data Analysis:

    • Repeat steps 1-3 for a series of different concentrations in the same solvent.

    • Plot the dissolution temperature (°C or K) against the mole fraction (x₁) of the solute.

    • The resulting plot is the solubility curve for the compound in that specific solvent.

IV. Workflow Visualization

The following diagram illustrates the logical flow of the dynamic solubility determination protocol.

G cluster_prep 1. Sample Preparation cluster_measure 2. Measurement Cycle cluster_analysis 3. Data Analysis weigh_solid Weigh Compound add_solvent Add Known Mass of Solvent weigh_solid->add_solvent seal_vial Seal Vial & Add Stir Bar add_solvent->seal_vial place_in_bath Place in Controlled Temperature Bath seal_vial->place_in_bath start_stir Start Vigorous Stirring place_in_bath->start_stir heat_ramp Initiate Slow Heating Ramp start_stir->heat_ramp monitor Monitor Temperature & Light Transmission heat_ramp->monitor record_temp Record Dissolution Temperature (T_clear) monitor->record_temp repeat_exp Repeat for Multiple Concentrations record_temp->repeat_exp plot_data Plot T_clear vs. Concentration repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Caption: Workflow for Dynamic Solubility Determination.

Considerations for Analytical Quantification

While the dynamic method does not require quantification of the supernatant, other methods like the shake-flask method do. If HPLC is used for quantification, special care must be taken due to the reactivity of the boronic acid group. Aryl pinacolboronate esters, related compounds, are known to be susceptible to hydrolysis back to the boronic acid under typical reversed-phase HPLC conditions.[10] To ensure accurate analysis, consider using aprotic and non-aqueous diluents for sample preparation and exploring HPLC methods with highly basic mobile phases to stabilize the compound during analysis.[10]

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a compound of significant interest for drug discovery. While direct, quantitative solubility data is sparse, a comprehensive understanding can be built upon the well-documented behavior of related arylboronic acids. The primary experimental challenge lies in the compound's equilibrium with its less-soluble boroxine form. By employing a robust, dynamic experimental method as detailed in this guide, researchers can generate the reliable solubility data essential for optimizing synthetic routes, developing effective purification strategies, and enabling successful formulation for preclinical and clinical evaluation. This foundational knowledge is a critical enabler for advancing promising boronic acid-containing candidates through the drug development pipeline.

References

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4847–4854. [Link]

  • Domańska, U., & Sporzyński, A. (2021). Solubility of 3-(Trifluoromethyl)phenylboronic Acid and Its Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 66(3), 1438–1446. [Link]

  • Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021113118. [Link]

  • Iacocca, R. G., & Topp, E. M. (2009). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Chetwyn, N. P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 207-214. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Chem-Impex International. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid. [Link]

  • Valdés-García, J., et al. (2008). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273. [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

  • Al-Hilal, T. A., & Al-Mowaina, S. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423. [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science, valued for its role in forming stable covalent bonds, particularly in the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the essential spectroscopic and analytical techniques required for the unambiguous identification and characterization of this compound. We present a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the rationale behind the experimental methodologies and data interpretation, ensuring scientific rigor and reproducibility.

Introduction: The Significance of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid, with the chemical formula C₁₀H₁₂BNO₃ and a molecular weight of 205.02 g/mol , belongs to the versatile class of phenylboronic acids.[1] These compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis. The presence of the cyclopropylcarbamoyl moiety introduces specific steric and electronic properties, making it a valuable synthon for creating complex molecular architectures with potential applications in drug discovery, particularly in the design of enzyme inhibitors and probes.

The boronic acid functional group is of particular interest due to its ability to form reversible covalent bonds with diols, a characteristic leveraged in the development of sensors and drug delivery systems targeting glycoproteins and other carbohydrate-rich structures. Given its pivotal role in these advanced applications, the unequivocal confirmation of its structure and purity is paramount. This guide provides the foundational spectroscopic data and analytical protocols to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, we can map out the connectivity of atoms within (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Spectral Data for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70s1H-NH-
~8.20s (broad)2H-B(OH)₂
~7.95d, J = 8.0 Hz2HAr-H (ortho to -C(O)NH-)
~7.85d, J = 8.0 Hz2HAr-H (ortho to -B(OH)₂)
~2.85m1HCyclopropyl-CH
~0.70m2HCyclopropyl-CH₂
~0.55m2HCyclopropyl-CH₂

Note: Predicted data is based on the analysis of similar structures and established chemical shift principles. Actual experimental values may vary slightly.

Expert Interpretation:

  • Aromatic Protons: The protons on the phenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing carbamoyl group will be deshielded and appear at a lower field (~7.95 ppm) compared to the protons ortho to the boronic acid group (~7.85 ppm).

  • Amide Proton: The amide proton (-NH-) is expected to be a broad singlet at a downfield chemical shift (~8.70 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group are typically broad and their chemical shift is highly dependent on concentration and solvent. They are expected to appear as a broad singlet around 8.20 ppm in DMSO-d₆.

  • Cyclopropyl Protons: The cyclopropyl protons will exhibit complex multiplets in the upfield region of the spectrum. The methine proton (-CH-) will be a multiplet around 2.85 ppm, while the methylene protons (-CH₂-) will appear as two distinct multiplets around 0.70 and 0.55 ppm due to their diastereotopic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.5-C=O (Amide)
~137.0Ar-C (para to -B(OH)₂)
~134.5Ar-C (ipso to -B(OH)₂)
~129.0Ar-CH (ortho to -B(OH)₂)
~127.5Ar-CH (ortho to -C(O)NH-)
~30.0Cyclopropyl-CH
~6.0Cyclopropyl-CH₂

Note: Predicted data is based on the analysis of similar structures and established chemical shift principles. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.

Expert Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field (~166.5 ppm).

  • Aromatic Carbons: The aromatic carbons will appear in the range of ~127-137 ppm. The ipso-carbon attached to the boronic acid group is often broad and may be difficult to observe.

  • Cyclopropyl Carbons: The cyclopropyl carbons will be in the upfield region, with the methine carbon appearing around 30.0 ppm and the methylene carbons at approximately 6.0 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Bands for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200 (broad)StrongO-H stretch (boronic acid) and N-H stretch (amide)
~3100-3000MediumC-H stretch (aromatic and cyclopropyl)
~1640StrongC=O stretch (Amide I band)
~1550MediumN-H bend (Amide II band)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1350StrongB-O stretch
~850StrongC-H out-of-plane bend (para-disubstituted)

Note: Predicted data based on characteristic group frequencies.

Expert Interpretation:

  • O-H and N-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping O-H stretching vibrations of the boronic acid and the N-H stretching of the amide group.

  • C=O Stretching: A strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl group of the secondary amide (Amide I band).

  • N-H Bending: The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹.

  • Aromatic C=C Stretching: Absorptions around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

  • B-O Stretching: A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.

  • Aromatic C-H Bending: A strong band around 850 cm⁻¹ suggests a 1,4- (para) disubstituted benzene ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

m/z (amu)Interpretation
205.09[M]⁺, Molecular ion (for C₁₀H₁₂¹¹BNO₃)
187.08[M - H₂O]⁺, Loss of water from the boronic acid
162.08[M - C₃H₅]⁺, Loss of the cyclopropyl group
146.05[M - C₃H₅NCO]⁺, Loss of cyclopropyl isocyanate
120.04[C₇H₄BO]⁺, Fragment corresponding to the phenylboronic acid moiety

Note: Predicted data for electron ionization (EI) or electrospray ionization (ESI). The isotopic pattern of boron (¹⁰B and ¹¹B) should be considered in high-resolution mass spectrometry.

Expert Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (205.09 for the major ¹¹B isotope).

  • Fragmentation Pattern: Common fragmentation pathways for boronic acids include the loss of water. The amide linkage can also cleave, leading to fragments corresponding to the acylium ion and the cyclopropylamine radical cation. Cleavage of the cyclopropyl group is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurement to confirm the elemental composition.

Workflow and Data Integration

The characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a multi-step process that involves the integration of data from various analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_data Data Interpretation & Validation Synthesis Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Confirmation Structural Confirmation & Purity Verification Purity->Confirmation Structure->Confirmation Final Final Confirmation->Final Final Characterized Compound

Caption: Workflow for the characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Conclusion

The comprehensive spectroscopic and analytical characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is essential for its effective application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with the underlying principles of data interpretation and standardized experimental protocols. By adhering to these methodologies, researchers can ensure the identity, purity, and structural integrity of this important chemical building block, thereby upholding the principles of scientific rigor and reproducibility in their work.

References

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

Sources

Introduction: Deconstructing the Query Compound and its Clinical Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Phenylboronic Acid Derivatives in Metabolic Disease, Focusing on the Clinically Validated Target of Thyroid Hormone Receptor-β

Executive Summary

While specific mechanistic data for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is not extensively available in public-access literature, its structural class, phenylboronic acids, are of significant interest in medicinal chemistry. This guide provides an in-depth analysis of a closely related therapeutic area where a similar chemical scaffold has led to a clinically-approved drug, Resmetirom (MGL-3196). Resmetirom, while not a boronic acid itself, shares a substituted phenyl amide core and its development provides a powerful case study in targeting metabolic diseases. This guide will therefore focus on the well-elucidated mechanism of action of Resmetirom as a selective Thyroid Hormone Receptor-β (THR-β) agonist, a validated target for non-alcoholic steatohepatitis (NASH), and will also discuss the general mechanistic principles of boronic acids as enzyme inhibitors, a potential, albeit unconfirmed, role for the queried compound.

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is an organic compound featuring a phenyl ring substituted with a boronic acid group and a cyclopropylcarbamoyl group. Boronic acids are known to act as Lewis acids, capable of forming reversible covalent complexes with nucleophiles, which makes them effective inhibitors of various enzymes, particularly serine proteases.[1]

However, the broader therapeutic landscape for metabolic liver disease has been defined by a different mechanism. The drug Resmetirom (MGL-3196) is a liver-directed, orally active molecule designed to treat NASH.[2] Its mechanism is not enzyme inhibition, but highly specific agonism of a nuclear hormone receptor. Given the structural similarities in the substituted phenyl core and the profound clinical validation of its target, this guide will use Resmetirom as the primary framework for discussing a state-of-the-art mechanism of action in metabolic disease.

The Thyroid Hormone Receptor (THR) Signaling Axis: The Importance of β-Selectivity

Thyroid hormones are master regulators of metabolism, with their effects mediated by two primary receptor isoforms: THR-α and THR-β.[3]

  • THR-α: Widely expressed, its activation is associated with systemic thyroid effects, including increased heart rate and effects on bone metabolism. Non-selective thyroid hormone analogues have been linked to cardiac and bone toxicities.[3]

  • THR-β: Predominantly expressed in the liver, its activation is linked to beneficial metabolic effects, including the regulation of cholesterol and triglyceride metabolism.[3]

The central challenge in developing thyromimetics has been to harness the metabolic benefits of THR-β activation while avoiding the deleterious systemic effects of THR-α activation. Resmetirom was specifically designed as a THR-β selective agonist, with a 28-fold greater selectivity for THR-β over THR-α, ensuring its primary action is localized to the liver.[2][3]

Core Mechanism of Action: Selective THR-β Agonism in the Liver

Resmetirom's therapeutic effect is driven by its binding to and activation of THR-β within hepatocytes. This initiates a cascade of gene expression changes that collectively improve liver health and reduce the hallmarks of NASH.

The key downstream effects include:

  • Increased Mitochondrial Fatty Acid Oxidation: Activation of THR-β stimulates the machinery for β-oxidation, the process by which fatty acids are broken down in mitochondria to produce energy. This helps to reduce the excess intra-hepatic lipids (steatosis) that are a primary feature of NASH.[2][3]

  • Reduced De Novo Lipogenesis (DNL): Resmetirom suppresses the expression of key lipogenic genes, such as sterol regulatory element-binding protein-1 (SREBP-1), which reduces the liver's own production of new fatty acids.[3]

  • Enhanced Cholesterol Metabolism: It increases the expression of the enzyme CYP7A1, the rate-limiting step in the conversion of cholesterol to bile acids, which is a primary route for cholesterol disposal.[3]

These pleiotropic effects lead to a significant reduction in liver fat content, which is a central driver of NASH progression.[4]

THR_Beta_Mechanism cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) Resmetirom_blood Resmetirom (MGL-3196) Resmetirom_liver Resmetirom Resmetirom_blood->Resmetirom_liver Liver Uptake THR_beta THR-β Receptor (in Nucleus) Resmetirom_liver->THR_beta Binds & Activates Gene_Expression Target Gene Transcription THR_beta->Gene_Expression Modulates Fat_Oxidation ↑ Mitochondrial Fatty Acid Oxidation Gene_Expression->Fat_Oxidation DNL ↓ De Novo Lipogenesis (SREBP-1) Gene_Expression->DNL Cholesterol ↑ Cholesterol Metabolism (CYP7A1) Gene_Expression->Cholesterol

Caption: Signaling pathway of Resmetirom as a selective THR-β agonist in hepatocytes.

Pharmacological Effects & Clinical Data

The molecular mechanism of Resmetirom translates into statistically significant clinical improvements for patients with NASH. Phase 2 and 3 clinical trials have demonstrated its efficacy across multiple endpoints.[4][5]

Clinical EndpointResmetirom EffectSignificanceReference
Hepatic Fat Content Significant reduction as measured by MRI-PDFF (e.g., 37% relative reduction vs. 8.9% for placebo at 36 weeks)Highly statistically significant (p<0.001)[5]
Atherogenic Lipids Sustained lowering of LDL-C, ApoB, Triglycerides, and Lipoprotein(a)Statistically significant[5][6]
Liver Enzymes Reduction and normalization of ALT, AST, and GGTStatistically significant[5][6]
NASH Resolution A significantly greater percentage of patients achieved NASH resolution without worsening of fibrosisStatistically significant (p=0.02)[5]

Experimental Workflows for Mechanistic Characterization

Protocol: In Vitro THR-β Selectivity Assay

Objective: To determine the relative potency and selectivity of a test compound for THR-β versus THR-α. This is a critical first step to ensure the compound will have a liver-directed effect and avoid off-target toxicities.

Methodology (Cell-Based Luciferase Reporter Assay):

  • Cell Line Preparation: Use a suitable mammalian cell line (e.g., HEK293) that does not endogenously express THRs.

  • Transient Transfection: Co-transfect cells in parallel plates with two sets of plasmids:

    • Set 1 (THR-β): An expression vector for human THR-β and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.

    • Set 2 (THR-α): An expression vector for human THR-α and the same TRE-luciferase reporter plasmid.

  • Compound Incubation: After 24 hours, treat the cells with a range of concentrations of the test compound (e.g., Resmetirom) and a known control (e.g., triiodothyronine, T3). Incubate for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the activation of the THR.

  • Data Analysis: Plot the luminescence signal against the compound concentration for each receptor isoform. Fit the data to a dose-response curve to calculate the EC50 (concentration for 50% maximal activation) for both THR-β and THR-α.

  • Selectivity Calculation: The selectivity ratio is calculated as EC50 (THR-α) / EC50 (THR-β). A higher ratio indicates greater selectivity for THR-β.

workflow_selectivity cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis cells HEK293 Cells transfect_a Transfect Set A cells->transfect_a transfect_b Transfect Set B cells->transfect_b plasmid_a THR-α Plasmid + TRE-Luciferase plasmid_a->transfect_a plasmid_b THR-β Plasmid + TRE-Luciferase plasmid_b->transfect_b treat_a Treat with Compound Dose Range transfect_a->treat_a treat_b Treat with Compound Dose Range transfect_b->treat_b read_a Read Luminescence (THR-α Activity) treat_a->read_a read_b Read Luminescence (THR-β Activity) treat_b->read_b curve_a EC50 Curve (THR-α) read_a->curve_a curve_b EC50 Curve (THR-β) read_b->curve_b selectivity Calculate Selectivity: EC50(α) / EC50(β) curve_a->selectivity curve_b->selectivity

Caption: Experimental workflow for determining THR-β selectivity.

Potential Mechanism of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid as an Enzyme Inhibitor

While the THR-β agonist mechanism is validated for a related scaffold, the boronic acid moiety in the user's queried compound suggests a different, classic mechanism of action: enzyme inhibition. Boronic acids are well-documented inhibitors of serine proteases.[7][8]

Hypothetical Mechanism:

  • Target Recognition: The phenyl ring and cyclopropylcarbamoyl group would mediate the initial, non-covalent binding of the inhibitor to the enzyme's active site through hydrophobic and hydrogen-bonding interactions.

  • Covalent Bond Formation: The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of a catalytic serine residue in the enzyme's active site.

  • Tetrahedral Intermediate: This forms a stable, reversible, tetrahedral boronate adduct.[9] This adduct mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation and preventing it from processing its natural substrate.[9]

Potential targets for such a molecule could include enzymes like beta-lactamases (implicated in antibiotic resistance) or various proteases involved in cancer and inflammation.[7][9] This remains a hypothetical mechanism for this specific compound in the absence of direct experimental data.

Conclusion and Future Directions

The development of Resmetirom has established selective THR-β agonism as a clinically validated mechanism of action for treating NASH. It addresses the core pathophysiology of the disease by simultaneously increasing fatty acid metabolism and reducing lipogenesis in the liver. In contrast, the presence of a boronic acid group in "(4-(Cyclopropylcarbamoyl)phenyl)boronic acid" suggests a potential role as a serine enzyme inhibitor. Future research would be required to screen this compound against a panel of relevant enzymes to determine its actual molecular target and validate this hypothesized mechanism. The distinct, yet powerful, mechanisms illustrated by these two related molecules underscore the versatility of the substituted phenyl scaffold in designing targeted therapies for a range of diseases.

References

  • Title: Emerging Research on MGL-3196 for the Treatment of Nonalcoholic Steatohepatitis Source: NIH URL: [Link]

  • Title: Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial Source: The Lancet URL: [Link]

  • Title: Thyromimetics as emerging therapeutic agents for nonalcoholic steatohepatitis: rationale for the development of Resmetirom (MGL-3196) Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Phase 2 Results for Madrigal's MGL-3196 in Non-Alcoholic Steatohepatitis (NASH) Presented during Presidential Plenary Clinical Session of The Liver Meeting® 2018 Source: Madrigal Pharmaceuticals URL: [Link]

  • Title: Thyromimetics as emerging therapeutic agents for nonalcoholic steatohepatitis: rationale for the development of resmetirom (MGL-3196) Source: Taylor & Francis Online URL: [Link]

  • Title: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 Source: PubChem URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed URL: [Link]

  • Title: Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors Source: PubMed Central URL: [Link]

  • Title: Boronic acid Source: Wikipedia URL: [Link]

Sources

An In-Depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a key synthetic intermediate that has garnered significant interest within the medicinal chemistry community. Its unique structural features, combining a reactive boronic acid moiety with a cyclopropylcarbamoylphenyl scaffold, position it as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its primary application in the construction of diverse compound libraries via palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the strategic utilization of this reagent in drug discovery programs, supported by technical insights and detailed experimental workflows.

Introduction: The Strategic Value of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reagents are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules in drug discovery pipelines.[3] The title compound, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, embodies these desirable characteristics and offers a specific structural motif—the N-cyclopropyl benzamide—that is prevalent in a variety of biologically active compounds. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule, thereby favorably influencing its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in a laboratory setting.

PropertyValueSource
IUPAC Name [4-(cyclopropylcarbamoyl)phenyl]boronic acid[4]
CAS Number 860173-33-7[4]
Molecular Formula C₁₀H₁₂BNO₃[4]
Molecular Weight 205.02 g/mol [4]
Appearance Solid-
Storage Inert atmosphere, 2-8°C-

Handling and Storage: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Boronic acids are known to undergo dehydration to form boroxines, which can affect their reactivity in subsequent coupling reactions.

Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its Pinacol Ester Derivative

The synthesis of arylboronic acids can be achieved through various methods. A common and effective approach involves the palladium-catalyzed borylation of an aryl halide. The following section outlines a detailed protocol for the synthesis of the pinacol ester of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a stable and commonly used precursor, followed by hydrolysis to the free boronic acid.

Synthesis of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This two-step procedure starts from the commercially available 4-bromobenzoic acid.

Step 1: Synthesis of 4-bromo-N-cyclopropylbenzamide

cluster_step1 Step 1: Amide Formation start 4-Bromobenzoic acid reagents1 SOCl₂, DMF (cat.) Cyclopropylamine, Et₃N, DCM start->reagents1 1. product1 4-Bromo-N-cyclopropylbenzamide reagents1->product1 2.

Synthesis of the aryl bromide precursor.

Protocol:

  • To a solution of 4-bromobenzoic acid (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of N,N-dimethylformamide (DMF).

  • Thionyl chloride (1.2 eq) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The resulting acid chloride is redissolved in DCM and added dropwise to a solution of cyclopropylamine (1.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromo-N-cyclopropylbenzamide.

Step 2: Palladium-Catalyzed Borylation

cluster_step2 Step 2: Miyaura Borylation start2 4-Bromo-N-cyclopropylbenzamide reagents2 Bis(pinacolato)diboron Pd(dppf)Cl₂, KOAc DMF, 100 °C start2->reagents2 1. product2 N-cyclopropyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzamide reagents2->product2 2. cluster_workflow Suzuki-Miyaura Coupling Workflow A Reactant Preparation (Aryl/Heteroaryl Halide, Boronic Acid, Base, Solvent) B Inert Atmosphere (Degassing with Argon or Nitrogen) A->B C Catalyst Addition (Palladium Catalyst and Ligand) B->C D Reaction (Heating and Stirring) C->D E Work-up (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography, Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor Synthesized Inhibitor (Containing the Aryl-Aryl Scaffold) Inhibitor->RAF

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Prospective Targets of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel synthetic compound, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. While direct biological studies on this specific molecule are not yet prevalent in published literature, its structural features—namely the phenylboronic acid motif—place it within a class of compounds renowned for their interactions with key enzymatic targets in pathophysiology. Drawing upon extensive research into structurally related boronic acids, this document synthesizes current knowledge to hypothesize and detail the most probable biological targets. We will explore the mechanistic basis for inhibition, propose robust experimental workflows for target validation, and provide field-proven insights for researchers in drug discovery and development. The primary hypothesized targets include serine proteases, the 26S proteasome, and zinc-dependent histone deacetylases (HDACs).

Introduction: The Boronic Acid Moiety as a Privileged Scaffold in Drug Discovery

Boronic acids and their derivatives have emerged from the realm of synthetic chemistry to become a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties, particularly the electrophilic nature of the boron atom, allow for the formation of reversible covalent bonds with nucleophilic residues in the active sites of various enzymes.[3][4] This ability to act as a transition-state analog has led to the development of highly potent and selective inhibitors for enzyme families that are central to numerous disease processes. The approval of drugs such as Bortezomib, a proteasome inhibitor for multiple myeloma, has validated the therapeutic utility of this chemical class and spurred further investigation into new derivatives.[2][5]

The subject of this guide, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, is a synthetic compound characterized by a phenylboronic acid core functionalized with a cyclopropylcarbamoyl group at the para-position. While this specific substitution pattern has not been extensively studied, the core scaffold provides a strong foundation for predicting its biological activity. This guide will proceed by dissecting the potential of this compound to interact with three high-value target classes: serine proteases, the proteasome, and histone deacetylases.

Potential Target Class I: Serine Proteases

Serine proteases are a large family of enzymes that play critical roles in processes ranging from digestion and blood coagulation to inflammation and cellular signaling.[6] Their dysregulation is implicated in a multitude of diseases, making them attractive targets for therapeutic intervention.

Rationale and Mechanism of Inhibition

Arylboronic acids are well-documented as potent competitive inhibitors of serine proteases such as chymotrypsin and prostate-specific antigen (PSA).[1][7][8] The inhibitory mechanism hinges on the interaction between the boronic acid group and the catalytic triad (Serine-Histidine-Aspartate) within the enzyme's active site. The boron atom, acting as a Lewis acid, is attacked by the nucleophilic hydroxyl group of the catalytic serine residue. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[1][3] The interaction is often stabilized by a dative bond from the catalytic histidine's imidazole nitrogen to the boron atom.[7][8]

The phenyl ring of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is expected to bind in the S1 specificity pocket of chymotrypsin-like proteases, while the cyclopropylcarbamoyl group could form additional interactions with residues lining the active site cleft, potentially influencing potency and selectivity.

G cluster_0 Serine Protease Active Site Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond Asp102 Asp102 His57->Asp102 H-bond BoronicAcid (4-(Cyclopropylcarbamoyl)phenyl)boronic acid BoronicAcid->Ser195 BoronicAcid->His57 Dative Bond

Caption: Proposed interaction of boronic acid with the catalytic triad of a serine protease.

Experimental Protocol: Serine Protease Inhibition Assay

A robust method to screen for inhibition is a chromogenic substrate assay.

Principle: The enzyme cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified spectrophotometrically. An inhibitor will reduce the rate of color development.

Materials:

  • Human chymotrypsin (or other target serine protease)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)

  • Tris-HCl buffer (pH 7.8)

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (Test Compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the appropriate test compound dilution or buffer (for control wells).

  • Enzyme Addition: Add 25 µL of a pre-determined concentration of chymotrypsin solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Target Class II: The 26S Proteasome

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, controlling levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[5] The 20S core particle of the proteasome possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.

Rationale and Mechanism of Inhibition

The chymotrypsin-like activity, located at the β5 subunit, is the rate-limiting step in protein degradation and is the primary target of the boronic acid-based drug Bortezomib.[5][9] The mechanism of inhibition is analogous to that of serine proteases, but in this case, the boronic acid forms a reversible covalent adduct with the N-terminal threonine residue (Thr1) in the active site of the β5 subunit.[9] This interaction potently and selectively blocks the proteasome's function, leading to the accumulation of ubiquitinated proteins and triggering apoptosis, particularly in rapidly dividing cancer cells which are more dependent on proteasome function.[5]

Given that (4-(Cyclopropylcarbamoyl)phenyl)boronic acid shares the core pharmacophore responsible for this interaction, it is a strong candidate for a proteasome inhibitor.

G cluster_proteasome 20S Proteasome Core (β5 Subunit) Thr1 N-terminal Threonine (Thr1) ActiveSitePocket Active Site Pocket Inhibitor (4-(Cyclopropylcarbamoyl)phenyl) boronic acid Inhibitor->Thr1 Reversible Covalent Adduct Inhibitor->ActiveSitePocket Non-covalent Interactions (Phenyl & Cyclopropyl Groups)

Caption: Inhibition of the 20S proteasome by a boronic acid compound.

Experimental Protocol: Proteasome Activity Assay

A fluorogenic assay is commonly used to measure the chymotrypsin-like activity of the proteasome in cell lysates or with purified enzyme.

Principle: The proteasome cleaves a specific fluorogenic substrate, releasing a fluorescent molecule (e.g., AMC). The rate of fluorescence increase is proportional to enzyme activity.

Materials:

  • Purified 20S human proteasome or cell lysate

  • Suc-Leu-Leu-Val-Tyr-AMC (Fluorogenic Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (Test Compound)

  • Bortezomib (Positive Control)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating: Prepare a dilution series of the test compound and Bortezomib in the assay buffer and add to the wells of the black microplate.

  • Enzyme/Lysate Addition: Add the purified 20S proteasome or cell lysate to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity kinetically over 60 minutes at 37°C.

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Potential Target Class III: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in epigenetic regulation of gene expression.[10][11][12] HDAC inhibitors have emerged as a significant class of anti-cancer agents.

Rationale and Mechanism of Inhibition

While most classic HDAC inhibitors are hydroxamic acids that chelate the catalytic zinc ion, recent studies have identified boronic acids as a novel class of potent HDAC inhibitors.[10][12][13][14] The proposed mechanism involves the hydrated boronic acid moiety coordinating with the active site zinc ion and forming hydrogen bonds with key residues, such as histidine and tyrosine, within the catalytic pocket.[10][12] This interaction blocks substrate access and inhibits the deacetylation reaction. The phenyl ring and its substituents can be tailored to occupy the "cap" region of the active site, conferring selectivity and potency. The presence of the cyclopropylcarbamoyl group on our lead compound could provide such interactions.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method is a two-step fluorogenic assay.

Principle: In the first step, the HDAC enzyme deacetylates a substrate containing an acetylated lysine side chain. In the second step, a developer solution is added that proteolytically cleaves the deacetylated substrate, releasing a fluorophore.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing a protease like trypsin)

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (Test Compound)

  • SAHA (Vorinostat) or Trichostatin A (Positive Controls)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: Add diluted test compound, positive controls, and buffer controls to the wells of a black microplate.

  • Enzyme and Substrate Addition: Add a mixture of the HDAC enzyme and the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the deacetylation reaction to proceed.

  • Development: Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

  • Second Incubation: Incubate at 37°C for 15-20 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Reading: Measure the endpoint fluorescence.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) and calculate the percent inhibition based on the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

Summary and Future Directions

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid represents a promising, albeit uncharacterized, chemical entity. Based on a wealth of data from the broader class of boronic acids, we have identified serine proteases, the 26S proteasome, and histone deacetylases as high-probability therapeutic targets. The experimental protocols outlined in this guide provide a clear, validated roadmap for initiating the biological characterization of this compound.

The next logical steps in the research cascade would involve:

  • Initial Screening: Performing the described in vitro enzymatic assays to confirm or refute activity against these target classes and to determine initial potency (IC50).

  • Selectivity Profiling: Testing the compound against a panel of different serine proteases and HDAC isoforms to understand its selectivity profile.

  • Cell-Based Assays: Progressing active compounds into cellular models to confirm target engagement (e.g., Western blotting for acetylated histones for HDAC inhibition, or measuring accumulation of proteasome substrates) and assess anti-proliferative or other phenotypic effects.

  • Structural Biology: Co-crystallization of the compound with its confirmed target(s) to elucidate the precise binding mode and guide future structure-activity relationship (SAR) studies.

This structured approach will enable an efficient and thorough evaluation of the therapeutic potential of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and pave the way for its potential development as a novel therapeutic agent.

References

  • Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Fiore, A., et al. (2007). Boric acid inhibits embryonic histone deacetylases: a suggested mechanism to explain boric acid-related teratogenicity. PubMed. Available at: [Link]

  • Suzuki, T., et al. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

  • Crossley, R. J., et al. (2020). Histone Deacetylase 2 (HDAC2) Inhibitors Containing Boron. PubMed. Available at: [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. PubMed. Available at: [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Proteasome inhibition by bortezomib. Bortezomib is a modified... ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Structures of the boronic acid 20S proteasome inhibitors, bortezomib,... ResearchGate. Available at: [Link]

  • Gardner, B., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. PMC. Available at: [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. Available at: [Link]

  • Hideshima, T., et al. (2017). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. NIH. Available at: [Link]

  • Unknown Author. (n.d.). Boronic-acid-containing proteasome inhibitors. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. Available at: [Link]

  • Debela, M., et al. (2007). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC. Available at: [Link]

  • Gilmore, B. F., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Available at: [Link]

  • Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Tondi, D., et al. (2003). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]

  • Shi, D., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available at: [Link]

Sources

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: A Novel Modulator in Immuno-Oncology

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a molecule of significant interest in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and critically, its biological mechanism of action as a potential inhibitor of Ectonucleotide Pyrophosphatase Phosphodiesterase 1 (ENPP1), a key regulator in the cGAS-STING innate immunity pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this compound in their work.

Introduction: The Significance of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

The field of immuno-oncology is continuously searching for novel small molecules that can modulate the tumor microenvironment to favor a robust anti-cancer immune response. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid has emerged as a compound of interest due to its structural features, which suggest a role as an inhibitor of ENPP1. ENPP1 is a critical enzyme that negatively regulates the Stimulator of Interferon Genes (STING) pathway, a central hub of innate immunity.[1][2] By hydrolyzing the immunotransmitter cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the anti-tumor immune response.[1][3]

Inhibiting ENPP1 preserves cGAMP levels, leading to sustained STING activation and the subsequent production of Type I interferons and other inflammatory cytokines.[4][5] This cascade can awaken the immune system to recognize and attack cancer cells. The boronic acid moiety of the title compound is particularly noteworthy. Boronic acids are well-established as effective, reversible covalent inhibitors that can interact with key residues, such as serine, or act as zinc-binding groups in the active sites of metalloenzymes.[6][7][8] This inherent reactivity forms the basis of its potential as a targeted therapeutic agent.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource
IUPAC Name [4-(cyclopropylcarbamoyl)phenyl]boronic acidPubChem[9]
Molecular Formula C₁₀H₁₂BNO₃PubChem[9]
Molecular Weight 205.02 g/mol PubChem[9]
CAS Number 860173-33-7, 515140-26-8Sigma-Aldrich, PubChem[9][10]
Appearance SolidSigma-Aldrich[10]
Purity Typically ≥97%Sigma-Aldrich[10]
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich, BLD Pharm[10][11]
InChIKey WCRPDYXXIVYAAJ-UHFFFAOYSA-NPubChem[9]
SMILES B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)OPubChem[9]

Synthesis and Characterization

The synthesis of aryl boronic acids is a well-established field in organic chemistry, with the Suzuki-Miyaura coupling being a cornerstone reaction.[12] The synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its common synthetic precursor, the pinacol ester, typically involves a palladium-catalyzed borylation of an aryl halide.

Synthetic Workflow Overview

The general strategy involves two main steps: first, the formation of the N-cyclopropyl benzamide from a suitable benzoic acid derivative, and second, the introduction of the boronic acid group. A common and efficient method for the second step is the Miyaura borylation reaction.

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis A 4-Bromobenzoic acid B N-Cyclopropyl-4-bromobenzamide A->B 1. SOCl₂ or (COCl)₂ 2. Cyclopropylamine, Base C (4-(Cyclopropylcarbamoyl)phenyl)boronic acid pinacol ester B->C Bis(pinacolato)diboron (B₂pin₂) Pd catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) D (4-(Cyclopropylcarbamoyl)phenyl)boronic acid C->D Acidic or Basic Hydrolysis

A general synthetic workflow for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.
Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of the pinacol ester intermediate, which is often more stable and easier to handle than the free boronic acid.

Part A: Synthesis of N-Cyclopropyl-4-bromobenzamide (Starting Material)

  • To a solution of 4-bromobenzoic acid (1 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 4-bromobenzoyl chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a solution of cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in DCM at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography to obtain N-cyclopropyl-4-bromobenzamide.

Part B: Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, pinacol ester (Adapted from similar syntheses[13])

  • System Setup: In a flask equipped with a condenser and magnetic stirrer, combine N-cyclopropyl-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous DMF as the solvent, followed by the palladium catalyst, such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂, ~3-5 mol%).

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title pinacol ester as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part C: Hydrolysis to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • Dissolve the pinacol ester from Part B in a solvent mixture such as THF/water.

  • Add an acid, for example, 2M HCl, and stir the mixture vigorously at room temperature for 12-24 hours.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Biological Activity and Mechanism of Action

The primary therapeutic hypothesis for this compound is its function as an inhibitor of ENPP1, thereby activating the cGAS-STING pathway.

The cGAS-STING Pathway: A Primer

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage, such as in cancer cells.[14][15]

  • Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.

  • Signaling: This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[16]

  • Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum.[17]

  • Response: STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor IRF3, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which orchestrate an anti-tumor immune response.[5][16]

ENPP1: The Negative Regulator

ENPP1 is a membrane-bound phosphodiesterase that hydrolyzes extracellular ATP and, critically, cGAMP.[1][18] In the tumor microenvironment, cancer cells can export cGAMP to activate STING in adjacent immune cells. However, high levels of ENPP1 on the surface of cancer cells can degrade this cGAMP before it can function, effectively shutting down this anti-tumor signaling pathway.[2][3]

Mechanism of Inhibition

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is proposed to inhibit ENPP1 through its boronic acid functional group.

  • Zinc-Binding: ENPP1 is a metalloenzyme that contains two zinc ions in its active site, which are crucial for catalysis. Boronic acids are known to be effective zinc-binding groups.[1] The boronic acid moiety can coordinate with the catalytic zinc ions, displacing water or other ligands and inhibiting the enzyme's hydrolytic activity.

  • Reversible Covalency: Boronic acids can also form reversible covalent bonds with nucleophilic residues (like serine) in an enzyme's active site.[7] This dual potential for interaction makes it a strong candidate for a potent ENPP1 inhibitor.

MechanismOfAction cluster_inhibition Point of Intervention DNA Cytosolic dsDNA (from cancer cell) cGAS cGAS DNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Degraded by Immunity Anti-Tumor Immune Response (Type I IFN, etc.) STING->Immunity AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP Inhibitor (4-(Cyclopropylcarbamoyl)phenyl) boronic acid Inhibitor->ENPP1 INHIBITS

Inhibition of ENPP1 by (4-(Cyclopropylcarbamoyl)phenyl)boronic acid to enhance STING-mediated immunity.

Applications in Drug Discovery

The primary application for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and similar ENPP1 inhibitors is in cancer immunotherapy.[2][4]

  • Monotherapy: By blocking ENPP1, the compound could restore the natural cGAMP-mediated immune surveillance, potentially effective in "cold" tumors that lack immune infiltration.

  • Combination Therapy: ENPP1 inhibitors are particularly promising in combination with other treatments.[4] They could synergize with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) by increasing T-cell infiltration and activation within the tumor. They may also enhance the effects of radiotherapy, which is known to cause DNA damage and subsequent cGAS-STING activation.[4]

  • Research Tool: This compound serves as a valuable chemical probe to study the intricate biology of the extracellular cGAMP-ENPP1-STING axis in various disease models beyond cancer, such as in autoimmune or inflammatory conditions.[4]

Key Experimental Protocols

Protocol: In Vitro ENPP1 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potency of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid against ENPP1. The principle is to measure the hydrolysis of a substrate in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human or mouse ENPP1

  • Assay Buffer: e.g., Tris-HCl (pH 7.4 or 9.0), containing MgCl₂, ZnCl₂, and BSA.

  • Substrate: 2'3'-cGAMP. For ease of detection, a radiolabeled version ([³²P]cGAMP) is often used.[1] Alternatively, a fluorescent substrate analog could be employed.

  • Inhibitor: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, dissolved in DMSO.

  • Thin Layer Chromatography (TLC) plates (if using radiolabeled substrate).

  • Scintillation counter or phosphorimager.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to low nM.

  • Reaction Setup: In a microplate, combine the assay buffer, recombinant ENPP1 enzyme, and the inhibitor at various concentrations (or DMSO for the vehicle control).

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C to allow for binding to occur.

  • Initiation: Start the reaction by adding the substrate (e.g., [³²P]cGAMP) to each well. The final substrate concentration should be at or below its Km for the enzyme to ensure sensitivity.

  • Incubation: Incubate the reaction plate at 37°C for a fixed period (e.g., 30-60 minutes). The time should be within the linear range of the reaction, determined in preliminary experiments.

  • Quenching: Stop the reaction by adding a quenching solution, such as 50 mM EDTA, which chelates the essential metal ions.[1]

  • Analysis (Radiometric Method):

    • Spot a small volume of the quenched reaction mixture onto a TLC plate.

    • Develop the TLC plate using an appropriate mobile phase that separates the substrate (cGAMP) from the product (AMP+GMP).

    • Dry the plate and visualize the radioactive spots using a phosphorimager. .

    • Quantify the intensity of the substrate and product spots to determine the percentage of substrate hydrolyzed.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Self-Validating System:

  • Negative Control: A reaction with no enzyme to measure background substrate degradation.

  • Positive Control (Vehicle): A reaction with enzyme and DMSO (no inhibitor) to define 0% inhibition.

  • Reference Inhibitor: Include a known ENPP1 inhibitor in the assay to validate the assay's performance.

Conclusion and Future Perspectives

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid represents a promising scaffold for the development of novel cancer immunotherapies. Its logical design, targeting the critical immune regulator ENPP1 via a well-understood zinc-binding boronic acid moiety, provides a strong foundation for further investigation.

Future research should focus on obtaining detailed structure-activity relationships (SAR), optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its in vivo efficacy in relevant syngeneic tumor models, both as a monotherapy and in combination with established immunotherapies. As our understanding of the cGAS-STING pathway deepens, molecules like this will be instrumental in translating that knowledge into tangible clinical benefits for patients.

References

  • N-Cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide synthesis. Mol-Instincts. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(Cyclopropylcarbamoyl)phenylboronic Acid. Click Chemistry Tools. [Link]

  • Carozza, J. A., Brown, J. A., Böhnert, V., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology. Available at: National Institutes of Health. [Link]

  • What ENPP1 inhibitors are in clinical trials currently? (2025). Patsnap Synapse. [Link]

  • What are ENPP1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • What are the therapeutic applications for ENPP1 inhibitors? (2025). Patsnap Synapse. [Link]

  • N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. PubChem, National Center for Biotechnology Information. [Link]

  • Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. ResearchGate. [Link]

  • N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Al-Ghamdi, S., Al-Zahrani, J., Al-Otaibi, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E. Available at: National Institutes of Health. [Link]

  • Activation of the cGAS-sting Pathway Mediated by Nanocomplexes for Tumor Therapy. DovePress. [Link]

  • Wilson, E. B., & Woodward, J. J. (2022). Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy. ACS Chemical Biology. Available at: National Institutes of Health. [Link]

  • Overview of STING pathway activation. ResearchGate. [Link]

  • Felczak, K., Tymecka, D., & Chylewska, A. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. Molecules. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Preparation method of cyclopropylboronic acid.
  • Novel process for synthesizing cyclopropylboronic acid.
  • Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. Investigative Ophthalmology & Visual Science. [Link]

  • 4-(Methylcarbamoyl)phenylboronic acid. Chem-Impex International. [Link]

  • Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation. Genes & Diseases. Available at: National Institutes of Health. [Link]

  • STING Activation and its Application in Immuno-Oncology. ResearchGate. [Link]

  • Phenylboronic-Acid-Based Polymeric Micelles for Mucoadhesive Anterior Segment Ocular Drug Delivery. ACS Macro Letters. Available at: PubMed. [Link]

  • Lomovskaya, O., Tsivkovski, R., Totrov, M., et al. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy. Available at: PubMed. [Link]

  • Phenylboronic Acid-Grafted Chitosan Nanocapsules for Effective Delivery and Controllable Release of Natural Antioxidants: Olive Oil and Hydroxytyrosol. Polymers. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a vital reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.[1][2] As with all boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the key factors influencing the stability of (4-(cyclopropylcarbamoyl)phenyl)boronic acid, detailing its primary degradation pathways and offering robust methodologies for its analysis. By understanding these principles, researchers can mitigate degradation, ensure reaction reproducibility, and maintain the integrity of their synthetic processes.

Introduction: The Duality of Boronic Acid Reactivity and Instability

Arylboronic acids are widely appreciated for their versatility, low toxicity, and ease of handling. They are indispensable tools for creating carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. The boronic acid functional group, -B(OH)₂, is the linchpin of this reactivity. However, the very nature of the boron-carbon bond and the hydroxyl groups also renders these molecules susceptible to several degradation pathways.[3]

For (4-(cyclopropylcarbamoyl)phenyl)boronic acid (Structure below), understanding its stability profile is critical for its effective use as a building block in drug discovery and development.[4][] This guide will delve into the mechanistic underpinnings of its degradation and provide practical, field-proven protocols for assessing its stability.

Chemical Structure of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid:

  • Molecular Formula: C₁₀H₁₂BNO₃[4]

  • Molecular Weight: 205.02 g/mol [4]

  • CAS Number: 515140-26-8[4]

Primary Degradation Pathways of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

The stability of (4-(cyclopropylcarbamoyl)phenyl)boronic acid is primarily challenged by three key degradation mechanisms: protodeboronation, oxidation, and boroxine formation. Each of these pathways is influenced by environmental factors such as pH, temperature, light, and the presence of catalysts or contaminants.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6][7] This is often a significant side reaction in cross-coupling reactions, leading to the formation of N-cyclopropylbenzamide as an impurity.[6] This process can be catalyzed by both acids and bases.[8][9][10]

  • Acid-Catalyzed Protodeboronation: This pathway involves the protonation of the aryl ring, followed by the cleavage of the C-B bond. The reaction is promoted by strong acids.[6]

  • Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists as the more reactive boronate anion (-B(OH)₃⁻). This species is more susceptible to electrophilic attack by a proton source (like water), leading to the cleavage of the C-B bond.[9][10] The rate of base-catalyzed protodeboronation is highly dependent on the pH and the electronic properties of the substituents on the aryl ring.[11]

Logical Relationship of Protodeboronation:

Protodeboronation cluster_main Protodeboronation of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid cluster_conditions Catalytic Conditions A (4-(Cyclopropylcarbamoyl)phenyl)boronic acid B N-cyclopropylbenzamide (Protodeboronated Impurity) A->B C-B Bond Cleavage C Acidic Media (e.g., strong acids) C->A promotes D Basic Media (e.g., aqueous base) D->A promotes

Caption: Factors leading to protodeboronation.

Oxidation: Conversion to a Phenolic Impurity

Arylboronic acids can be oxidized to their corresponding phenols.[12][13] In the case of (4-(cyclopropylcarbamoyl)phenyl)boronic acid, this would result in the formation of N-cyclopropyl-4-hydroxybenzamide. This oxidation can be mediated by various oxidizing agents, including atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.[14][15] The use of oxidants like m-chloroperbenzoic acid (MCPBA) can efficiently convert arylboronic acids to phenols.[12][13]

Boroxine Formation: Dehydration and Trimerization

Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[16][17] This process is typically driven by heat or the presence of a dehydrating agent.[18] While boroxine formation is reversible upon the addition of water, it can affect the solubility and reactivity of the boronic acid.[17][19] The equilibrium between the boronic acid and its corresponding boroxine is influenced by temperature, solvent, and the electronic nature of the substituents on the phenyl ring.

Boroxine Formation Workflow:

Boroxine_Formation cluster_workflow Reversible Boroxine Formation BoronicAcid 3 x (4-(Cyclopropylcarbamoyl)phenyl)boronic acid Dehydration Dehydration (Heat, Dehydrating Agent) BoronicAcid->Dehydration Boroxine Corresponding Boroxine Trimer Hydrolysis Hydrolysis (Presence of Water) Boroxine->Hydrolysis Dehydration->Boroxine Hydrolysis->BoronicAcid

Caption: The reversible equilibrium of boroxine formation.

Stability Testing and Forced Degradation Studies

A thorough understanding of a compound's stability profile is a regulatory expectation and a scientific necessity. Forced degradation studies are employed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[20][21] This helps to identify potential degradation products and establish degradation pathways.[20]

Analytical Methodologies

The analysis of boronic acids and their esters can be challenging due to their propensity to hydrolyze during analysis, especially with reversed-phase HPLC.[22][23] Therefore, careful method development is crucial.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of any stability study.

    • Column Selection: Low-silanol activity columns (e.g., Waters XTerra MS C18) can minimize on-column hydrolysis.[23]

    • Mobile Phase: Using a mobile phase without a pH modifier or with aprotic solvents in the diluent can reduce degradation during analysis.[23]

    • Detection: UV detection is typically suitable for arylboronic acids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for characterizing the parent compound and its degradants, including boroxines.[24]

  • Non-aqueous Capillary Electrophoresis (NACE): This technique can be used to analyze boronic esters and their corresponding acids without the limitations of traditional chromatographic methods.[22]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a comprehensive forced degradation study for (4-(cyclopropylcarbamoyl)phenyl)boronic acid.

Objective: To identify the degradation products and pathways of (4-(cyclopropylcarbamoyl)phenyl)boronic acid under various stress conditions.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for co-solvent if needed)

Procedure:

  • Sample Preparation: Prepare a stock solution of (4-(cyclopropylcarbamoyl)phenyl)boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[21]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Heat the solutions at 60°C for 24 hours.[21]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature for 24 hours.[21]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature for 24 hours, protected from light.[20]

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours for solutions; 1, 3, 7 days for solid), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS and NMR.

Data Presentation:

Stress ConditionTime (hours)% Degradation of ParentMajor Degradation Product(s)
0.1 M HCl, 60°C 00-
24~5%N-cyclopropylbenzamide
1 M HCl, 60°C 24~15%N-cyclopropylbenzamide
0.1 M NaOH, RT 00-
24~10%N-cyclopropylbenzamide
1 M NaOH, RT 24>50%N-cyclopropylbenzamide, N-cyclopropyl-4-hydroxybenzamide
3% H₂O₂, RT 00-
24~8%N-cyclopropyl-4-hydroxybenzamide
30% H₂O₂, RT 24~25%N-cyclopropyl-4-hydroxybenzamide
Thermal (Solid), 60°C 7 days<2%Boroxine
Photostability ICH Q1B~3%N-cyclopropyl-4-hydroxybenzamide

(Note: The data presented in this table is illustrative and based on the known behavior of arylboronic acids. Actual results may vary.)

Strategies for Stabilization

Given the inherent instabilities of boronic acids, several strategies can be employed to mitigate degradation during storage and use.

  • Storage Conditions: Store (4-(cyclopropylcarbamoyl)phenyl)boronic acid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[25]

  • pH Control: In aqueous solutions, maintaining a neutral or slightly acidic pH can help to minimize base-catalyzed protodeboronation.

  • Formation of Boronic Esters: Conversion of the boronic acid to a more stable boronic ester (e.g., a pinacol ester or an MIDA boronate) can protect the boronic acid functionality.[26][27][28][29] These esters are generally more stable to chromatography and can be used directly in some cross-coupling reactions or deprotected in situ.[27][29]

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a valuable synthetic intermediate, but its successful application hinges on a thorough understanding of its stability and degradation pathways. The primary routes of degradation—protodeboronation, oxidation, and boroxine formation—are influenced by common laboratory conditions. By implementing robust analytical methodologies for stability testing and adopting appropriate handling and storage procedures, researchers can ensure the quality and reliability of this important reagent, leading to more consistent and successful synthetic outcomes.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Organic Chemistry Portal. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. [Link]

  • RSC Publishing. (2017-07-11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • National Center for Biotechnology Information. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. [Link]

  • ChemRxiv. (2022-09-10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ACS Publications. (2010-06-18). Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • SYNLETT. (2012). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. [Link]

  • RSC Publishing. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. [Link]

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

  • ACS Publications. (2017-08-21). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Semantic Scholar. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • The Royal Society of Chemistry. (2013-04-03). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • ACS Publications. (2022-05-02). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • National Center for Biotechnology Information. (2022-04-18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • ACS Spring 2024. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • ResearchGate. Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. [Link]

  • Alichem. CAS 860173-33-7 4-(Cyclopropylcarbamoyl)phenylboronic Acid. [Link]

  • ACS Publications. (2024-04-30). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • PubMed. (2012-05-15). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]

  • MDPI. (2019-03-19). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. [Link]

  • Morressier. (2013-09-12). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. [Link]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • ACS Publications. (2009-04-30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • MedCrave online. (2016-12-14). Forced Degradation Studies. [Link]

  • MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

  • ACS Publications. (2022-04-18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SUKONG. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its analogs are pivotal structural motifs in medicinal chemistry, recognized for their role in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and discuss the rationale behind methodological choices. The primary focus will be on a robust and widely applicable synthetic route commencing with the amidation of 4-halobenzoic acids, followed by a palladium-catalyzed Miyaura borylation, and culminating in the hydrolysis of the boronate ester to the target boronic acid. This document is intended to serve as a practical resource for researchers engaged in the synthesis of boronic acid-based drug candidates.

Introduction: The Significance of Arylboronic Acids in Drug Discovery

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their versatile reactivity, stability, and relatively low toxicity.[1] Their prominence surged with the advent of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][3] In the realm of medicinal chemistry, the boronic acid moiety has been incorporated into several FDA-approved drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1][2] The unique ability of the boronic acid group to form reversible covalent bonds with the active sites of enzymes makes it an attractive pharmacophore for designing potent and selective inhibitors.[1]

The (4-(cyclopropylcarbamoyl)phenyl)boronic acid scaffold is of particular interest due to the favorable physicochemical properties imparted by the cyclopropyl group and the amide linkage, which can participate in crucial hydrogen bonding interactions with biological targets. This guide will provide a detailed roadmap for the synthesis of this core structure and its analogs, empowering researchers to generate novel molecular entities for drug discovery programs.

Overall Synthetic Strategy

The most common and efficient pathway to (4-(cyclopropylcarbamoyl)phenyl)boronic acid analogs involves a three-step sequence. This strategy is predicated on the late-stage introduction of the boronic acid functionality, which allows for greater diversification of the core structure.

The three core steps are:

  • Amide Bond Formation: Coupling of a suitable 4-halobenzoic acid with cyclopropylamine to generate the key N-cyclopropyl-4-halobenzamide intermediate.

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding arylboronate ester.[4][5]

  • Deprotection/Hydrolysis: Conversion of the stable boronate ester to the final boronic acid.

This modular approach offers significant advantages, including the commercial availability of a wide range of starting materials and the high functional group tolerance of the key palladium-catalyzed borylation step.[5]

Synthesis_Overview Start 4-Halobenzoic Acid + Cyclopropylamine Intermediate N-Cyclopropyl-4-halobenzamide Start->Intermediate Amidation Boronate_Ester Arylboronate Ester Intermediate->Boronate_Ester Miyaura Borylation Final_Product (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Boronate_Ester->Final_Product Hydrolysis

Figure 1: High-level overview of the synthetic workflow.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-Cyclopropyl-4-halobenzamide Intermediate

The initial step involves the formation of a robust amide bond between a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) and cyclopropylamine. The choice of the halogen is critical; while aryl bromides and iodides are both suitable for the subsequent borylation, aryl bromides often offer a good balance of reactivity and cost-effectiveness.

Protocol: Synthesis of N-Cyclopropyl-4-bromobenzamide

  • Reagents and Materials:

    • 4-Bromobenzoic acid

    • Cyclopropylamine

    • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC/HOBt)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or another suitable base

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure (via Acid Chloride): a. To a solution of 4-bromobenzoic acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (1.2 equiv) dropwise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. c. Remove the solvent and excess thionyl chloride under reduced pressure. d. Dissolve the resulting crude 4-bromobenzoyl chloride in fresh anhydrous DCM and cool to 0 °C. e. In a separate flask, dissolve cyclopropylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM. f. Add the cyclopropylamine solution dropwise to the acid chloride solution at 0 °C. g. Stir the reaction mixture at room temperature for 1-2 hours. h. Quench the reaction with water and separate the organic layer. i. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. j. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. k. Purify the crude product by recrystallization or silica gel chromatography.

Causality and Expertise: The conversion of the carboxylic acid to an acid chloride is a classic method to activate it for nucleophilic attack by the amine. Thionyl chloride is a cost-effective and efficient reagent for this transformation. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the cyclopropylamine nucleophile.

Step 2: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester group onto an aryl halide.[4][5][6] This reaction is highly efficient and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.[5]

Miyaura_Borylation cluster_catalytic_cycle Pd(0) Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal B₂(OR)₄ Base PdII_Boryl Ar-Pd(II)-B(OR)₂(L)₂ Transmetal->PdII_Boryl RedElim Reductive Elimination PdII_Boryl->RedElim RedElim->Pd0 Regeneration Product Ar-B(OR)₂ RedElim->Product

Figure 2: Simplified catalytic cycle of the Miyaura borylation.

Protocol: Synthesis of N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Reagents and Materials:

    • N-Cyclopropyl-4-bromobenzamide (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Potassium acetate (KOAc) (3.0 equiv)

    • Anhydrous 1,4-dioxane or dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To an oven-dried flask, add N-cyclopropyl-4-bromobenzamide, B₂pin₂, Pd(dppf)Cl₂, and KOAc. b. Evacuate and backfill the flask with an inert gas three times. c. Add anhydrous, degassed 1,4-dioxane via syringe. d. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature. f. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. g. Wash the filtrate with water and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude boronate ester by silica gel chromatography.[7][8]

Trustworthiness and Self-Validation: The choice of a mild base like potassium acetate is crucial for the success of the borylation.[4][5] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide, leading to undesired dimeric byproducts.[4] The use of a ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the palladium catalyst and facilitates the catalytic cycle.

Step 3: Hydrolysis of the Boronate Ester

Pinacol boronate esters are generally stable and can often be used directly in subsequent reactions like Suzuki-Miyaura couplings.[4] However, for many applications, including biological screening, the free boronic acid is required. The hydrolysis of the pinacol ester is typically achieved under acidic or basic conditions. A common and effective method involves a two-step procedure via a diethanolamine adduct, which facilitates purification.[9][10]

Protocol: Hydrolysis to (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid

  • Reagents and Materials:

    • N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

    • Diethanolamine (DEA)

    • Diethyl ether

    • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Procedure: a. Dissolve the crude or purified boronate ester (1.0 equiv) in diethyl ether. b. Add diethanolamine (1.1 equiv). A white precipitate of the diethanolamine-boronate adduct should form within minutes.[10] c. Stir for approximately 30 minutes to ensure complete precipitation. d. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry. e. Suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and 1 M HCl. f. Stir vigorously until the solid dissolves and two clear layers are formed. g. Separate the organic layer and extract the aqueous layer with additional portions of diethyl ether. h. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. i. Filter and concentrate under reduced pressure to afford the final boronic acid product. j. The product can be further purified by recrystallization if necessary.[11]

Expertise and Experience: Direct hydrolysis of pinacol esters can sometimes be sluggish or lead to decomposition.[9] The intermediate formation of the diethanolamine adduct serves as a robust purification step, as the adduct is typically a crystalline solid that can be easily isolated from non-boronated impurities. Subsequent acidic workup cleanly releases the desired boronic acid.[9][10]

Data Presentation and Characterization

The successful synthesis of (4-(cyclopropylcarbamoyl)phenyl)boronic acid and its analogs should be confirmed by standard analytical techniques.

Compound Step Typical Yield ¹H NMR (CDCl₃, δ ppm) Mass Spec (m/z)
N-Cyclopropyl-4-bromobenzamide185-95%7.65 (d, 2H), 7.55 (d, 2H), 6.30 (br s, 1H), 2.90 (m, 1H), 0.90 (m, 2H), 0.65 (m, 2H)[M+H]⁺ calculated: 240.01, found: 240.02
N-Cyclopropyl-4-(Bpin)benzamide270-85%7.80 (d, 2H), 7.75 (d, 2H), 6.40 (br s, 1H), 2.95 (m, 1H), 1.35 (s, 12H), 0.90 (m, 2H), 0.65 (m, 2H)[M+H]⁺ calculated: 288.17, found: 288.18
(4-(Cyclopropylcarbamoyl)phenyl)boronic Acid380-90%8.15 (d, 2H), 7.85 (d, 2H), 6.50 (br s, 1H), 2.95 (m, 1H), 0.95 (m, 2H), 0.70 (m, 2H)[M+H]⁺ calculated: 206.09, found: 206.10

Note: Spectroscopic data are illustrative and may vary slightly based on experimental conditions and instrumentation.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of (4-(cyclopropylcarbamoyl)phenyl)boronic acid and its analogs. By understanding the underlying principles of each transformation—from the activation of the carboxylic acid for amidation to the intricacies of the palladium-catalyzed Miyaura borylation and the final deprotection step—researchers can confidently and efficiently synthesize these valuable building blocks for drug discovery. The modularity of this approach allows for the facile generation of diverse analog libraries, accelerating the identification of new therapeutic agents.

References

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Kubota, K., & Ito, H. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 14, 1547–1553. [Link]

  • Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5617. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]

  • Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4818–4821. [Link]

  • D'hooghe, M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. [Link]

  • Vogels, C. M., et al. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). IntechOpen. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters, 24(18), 3416–3420. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium-catalysed Miyaura borylation of aryl halides utilising bis(pinacolato)diboron. (2020). ResearchGate. [Link]

  • Simple Method for Synthesizing Boronic Acid-Based Drugs. (2017). Technology Networks. [Link]

  • Purification of boronic acids? (2017). Reddit. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. (2022). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. [Link]

  • Process for purification of boronic acid and its derivatives. (2007).
  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. (2021). ResearchGate. [Link]

  • Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18041-18044. [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2009). ResearchGate. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. [Link]

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? (2016). ResearchGate. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2018). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Novel processes for the synthesis of cyclopropyl compounds. (2005).
  • N-cyclopropyl-4-methyl-3-sulfanylbenzamide. PubChem. [Link]

  • Novel process for synthesizing cyclopropylboronic acid. (2009).
  • Method for preparing cyclopropyl boronic acid. (2015). Patsnap. [Link]

  • Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (1991).
  • Method for preparing cyclopropyl boronic acid. (2015).
  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Phenylboronic Acids in Modern Drug Discovery

Substituted phenylboronic acids have emerged from being niche synthetic intermediates to indispensable tools in the arsenal of medicinal chemists and drug development professionals. Their unique electronic and structural characteristics, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned them as critical pharmacophores in a range of therapeutic agents, from oncology to infectious diseases.[1] The journey of a drug candidate from concept to clinic is profoundly influenced by its physicochemical properties. For phenylboronic acid derivatives, a deep understanding of their acidity (pKa), lipophilicity (logP/logD), aqueous solubility, and chemical stability is not merely academic; it is a prerequisite for rational drug design, formulation development, and predicting pharmacokinetic and pharmacodynamic behavior.

This guide provides an in-depth exploration of these core physicochemical properties. Moving beyond a simple recitation of facts, we will delve into the causality behind structure-property relationships, provide field-proven experimental protocols for their determination, and present data to guide researchers in this dynamic field.

Acidity (pKa): The Gateway to Biological Interaction

The acidity of a phenylboronic acid is arguably its most critical physicochemical parameter. Boronic acids primarily act as Lewis acids, accepting a hydroxide ion from water to convert from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ hybridized state.[1] This equilibrium is fundamental to their biological activity, as the tetrahedral boronate is often the species that engages with biological targets, such as the N-terminal threonine of the proteasome.[1] The acid dissociation constant, or pKa, quantifies this equilibrium.

The Influence of Phenyl Ring Substituents on pKa

The pKa of unsubstituted phenylboronic acid is approximately 8.8. However, this value can be finely tuned by the introduction of substituents on the phenyl ring. The electronic nature of these substituents directly impacts the Lewis acidity of the boron atom.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) groups withdraw electron density from the aromatic ring. This inductive and/or resonance effect is transmitted to the boron atom, increasing its electron deficiency and thus its Lewis acidity. A more acidic boronic acid will more readily accept a hydroxide ion, resulting in a lower pKa value . For instance, 3-nitrophenylboronic acid is more acidic than phenylboronic acid.[2]

  • Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) and amino (-NH₂) groups donate electron density to the phenyl ring. This reduces the Lewis acidity of the boron atom, making it a weaker acid and resulting in a higher pKa value .

This predictable relationship can be quantified using the Hammett equation , which provides a linear free-energy relationship between the reaction rates or equilibrium constants of substituted aromatic compounds. For meta- and para-substituted phenylboronic acids, a good correlation exists between their pKa values and the Hammett substituent constant (σ).[3]

Caption: Relationship between substituent electronic effects and phenylboronic acid pKa.

Experimental Determination of pKa

Accurate pKa determination is essential. Two robust and widely used methods are potentiometric titration and UV-Vis spectrophotometric titration.

This method involves titrating a solution of the boronic acid with a strong base and monitoring the pH change. The pKa is the pH at which the boronic acid is half-neutralized.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a ~1 mM solution of the substituted phenylboronic acid in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the apparent pKa will need to be corrected to an aqueous value. To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl.

  • Titrant Preparation: Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel (e.g., at 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration: Add the NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by finding the inflection point of the first derivative of the titration curve.

This method is suitable for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes upon ionization. It is more sensitive than potentiometry and requires less compound.

Step-by-Step Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the phenylboronic acid in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to determine the spectra of the fully protonated and deprotonated species, respectively. Identify the wavelength (λ) with the largest difference in absorbance between the two forms.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range of the analyte (e.g., from pH 7 to 11 in 0.2-0.5 pH unit increments).

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol).

  • Absorbance Measurement: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of test solutions with the same total analyte concentration. Measure the absorbance of each solution at the selected wavelength (λ).

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the sample at a given pH, A_b is the absorbance of the basic form, and A_a is the absorbance of the acidic form. A plot of log[(A_b - A) / (A - A_a)] versus pH will yield a straight line with the pKa as the x-intercept.

Lipophilicity (logP/logD): Navigating Biological Membranes

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water, or the distribution coefficient (logD) which accounts for all species (neutral and ionized) at a specific pH.

Substituent Effects on Lipophilicity

The lipophilicity of a substituted phenylboronic acid is a composite of the contributions from the parent phenylboronic acid core and the specific substituent. The Hansch-Fujita substituent constant (π) quantifies the contribution of a substituent to the logP of a parent molecule.

  • Hydrophobic Substituents: Alkyl, aryl, and halo groups generally have positive π values, indicating they increase lipophilicity (increase logP).

  • Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups, typically have negative π values and decrease lipophilicity (decrease logP).

For ionizable molecules like phenylboronic acids, the logD is pH-dependent. At pH values well below the pKa, the neutral form dominates, and logD ≈ logP. As the pH approaches and exceeds the pKa, the anionic tetrahedral boronate species becomes more prevalent. This ionized form is significantly more hydrophilic, leading to a decrease in logD .

Data Presentation: pKa and Lipophilicity of Selected Phenylboronic Acids

The following table presents experimental pKa values and experimental or calculated logP values for a selection of substituted phenylboronic acids to illustrate these structure-property relationships.

SubstituentPositionpKa (Experimental)logP (Experimental/Calculated*)
-H-~8.81.1 (Calculated)
4-CH₃para~9.11.6 (Calculated)
4-OCH₃para~9.31.2 (Calculated)
4-Fpara~8.31.3 (Calculated)
4-Clpara~8.21.8 (Calculated)
4-CNpara~7.60.8 (Calculated)
3-NO₂meta~7.31.0 (Calculated)
4-COOHpara~8.00.7 (Experimental)
Experimental Determination of logP/logD

The "gold standard" for experimental logP/logD determination is the shake-flask method. High-performance liquid chromatography (HPLC) offers a high-throughput alternative for estimating lipophilicity.

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partition equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value. D = [Compound]_octanol / [Compound]_aqueous logD = log₁₀(D)

Caption: Workflow for the shake-flask method for logD determination.

Aqueous Solubility: A Prerequisite for Bioavailability

For orally administered drugs, adequate aqueous solubility is essential for dissolution in the gastrointestinal tract prior to absorption. Poor solubility can be a major hurdle in drug development, leading to low and variable bioavailability.

Factors Influencing the Solubility of Phenylboronic Acids

The solubility of a substituted phenylboronic acid is a complex interplay of its lipophilicity, crystal lattice energy, and ionization state (pKa).

  • Lipophilicity: Generally, an increase in lipophilicity (higher logP) corresponds to a decrease in aqueous solubility.

  • Crystal Packing: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome for dissolution to occur. Phenylboronic acids can form strong intermolecular hydrogen bonds, which can lead to low solubility.

  • pH and Ionization: The solubility of ionizable compounds is highly pH-dependent. As the pH of the solution increases above the pKa, the phenylboronic acid converts to its more polar (and generally more soluble) anionic boronate form.

  • Boroxine Formation: In the solid state or in non-aqueous solvents, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine. Boroxines are typically less soluble in water than their corresponding boronic acids, and their formation can complicate solubility measurements.[4]

Studies have shown that the introduction of substituents like isobutoxy (OiBu), carboxyl (COOH), and trifluoromethyl (CF₃) groups into the phenyl ring can decrease the aqueous solubility compared to the unsubstituted phenylboronic acid.[4][5]

Experimental Determination of Aqueous Solubility

Solubility can be measured under either kinetic or thermodynamic conditions. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility is the "gold standard" measurement of a compound's true equilibrium solubility.

This method determines the equilibrium solubility of a compound in a given buffer.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Chemical Stability: Ensuring Integrity from Shelf to Target

The chemical stability of a drug substance is paramount, ensuring its identity, purity, and potency are maintained throughout its shelf life and upon administration. Boronic acids, while generally stable, are susceptible to specific degradation pathways, primarily oxidative deboronation and protodeboronation.

Key Degradation Pathways
  • Oxidative Deboronation: This is a significant metabolic and chemical degradation pathway where the C-B bond is cleaved by reactive oxygen species (ROS), such as hydrogen peroxide, converting the boronic acid to the corresponding phenol and boric acid.[6][7] This process can be a major liability for the in vivo stability of boronic acid drugs.

  • Protodeboronation: This involves the cleavage of the C-B bond by a proton, typically under acidic conditions, replacing the boronic acid group with a hydrogen atom.

  • Hydrolysis: While the boronic acid itself is subject to an acid-base equilibrium, other functional groups on the molecule or ester derivatives can be susceptible to hydrolysis under acidic or basic conditions.

Strategies to improve the stability of boronic acids include the introduction of electron-withdrawing groups or the formation of intramolecularly coordinated esters (e.g., boralactones), which can diminish the electron density on the boron and slow the rate-limiting step of oxidation.[6][7]

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods. These studies are typically performed according to ICH Q1A(R2) guidelines.[8]

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the phenylboronic acid (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions: Expose the solutions to a variety of stress conditions in parallel:

    • Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Stress: Heat the solution (and solid sample) at a high temperature (e.g., 70-80 °C).

    • Photostability: Expose the solution (and solid sample) to a controlled light source as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a high-resolution, stability-indicating analytical method, typically HPLC or UPLC coupled with a PDA detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Quantify the loss of the parent compound.

    • Detect and quantify any degradation products formed.

    • Use MS and other spectroscopic data (e.g., NMR) to identify the structure of significant degradants.

    • Establish the degradation profile and potential pathways for the molecule.

Forced_Degradation cluster_0 Forced Degradation Workflow start Phenylboronic Acid Sample stress_conditions Stress Conditions Acid Hydrolysis (HCl, ΔT) Base Hydrolysis (NaOH, ΔT) Oxidation (H₂O₂, RT) Thermal (ΔT) Photolytic (Light) start->stress_conditions analysis Analysis by Stability-Indicating Method (e.g., LC-MS) stress_conditions->analysis evaluation Data Evaluation Identify Degradants Quantify Parent Loss Elucidate Pathways analysis->evaluation

Caption: A schematic overview of a forced degradation study workflow.

Conclusion: A Foundation for Rational Design

The physicochemical properties of substituted phenylboronic acids are intricately linked and profoundly impact their potential as therapeutic agents. A thorough and early characterization of pKa, lipophilicity, solubility, and stability provides the essential foundation for informed decision-making throughout the drug discovery and development process. By understanding the causal relationships between molecular structure and these key properties, and by employing robust experimental methodologies for their measurement, researchers can more effectively navigate the complex path toward novel, safe, and efficacious boronic acid-based medicines.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-132. [Link]

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • PubChem. (n.d.). 4-Carboxyphenylboronic acid. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Phenylboronic acid. Retrieved January 12, 2026, from [Link]

  • Sene, S., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-132. [Link]

  • Bull, J. A., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10144–10157. [Link]

  • Hansch, C., & Leo, A. (1996). A theoretical study of hydrophobic fragment and factor constants of Hansch and Leo. Indian Journal of Biochemistry & Biophysics, 33(1), 72-75. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 12, 2026, from [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]

  • ICH. (2003). Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Malík, I., et al. (2006). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183. [Link]

  • Gkeka, P., & Exner, O. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]

  • PubChem. (n.d.). AID 19623 - Partition coefficient (logP). [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Therapeutic Target Database. (n.d.). Drug Information. [Link]

  • Pedireddi, V. R., & SeethaLekshmi, N. (2012). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Crystal Growth & Design, 12(11), 5489–5494. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Ertl, P. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Amides in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4] The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide.[5][6]

This guide focuses on a specific, high-value building block: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid . This reagent is of particular interest in medicinal chemistry for several reasons. The biaryl motif is a prevalent scaffold in numerous approved drugs, and the cyclopropylcarbamoyl group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets and improving pharmacokinetic properties. The ability to readily incorporate this moiety via the robust and versatile Suzuki-Miyaura coupling makes it a powerful tool in the drug development pipeline.

These application notes provide a comprehensive overview, from the fundamental mechanism to detailed, field-tested protocols and troubleshooting advice, designed to empower researchers to successfully employ (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the organohalide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[5] The reactivity of the organohalide is a critical factor, with the general trend being I > Br > Cl > OTf.[1][7]

  • Transmetalation : This is the step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid is first activated by a base, forming a more nucleophilic boronate species.[8] This boronate then reacts with the Pd(II) complex from the oxidative addition step, displacing the halide and forming a new diorganopalladium(II) complex.[4] The choice of base is crucial for this step to proceed efficiently.[4][8]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar'-B(OR)3- PdII_B Ar-Pd(II)L_n-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Ar-Ar' RedElim->Pd0 BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate + OH- Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling reaction, especially with functionalized substrates like (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, hinges on the careful selection of reaction components. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

ComponentRole and ConsiderationsRecommended Starting Points
Palladium Catalyst The heart of the reaction. Pre-catalysts are often used for their stability and ease of handling. The choice of catalyst can influence reaction rates and substrate scope.[2][9]Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand. For challenging couplings, consider modern pre-catalysts like XPhos Pd G3/G4.[10]
Ligand Stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black. Bulky, electron-rich phosphine ligands are often effective.[1]PPh₃ (often part of the catalyst), P(t-Bu)₃, SPhos, XPhos. The choice is often substrate-dependent and may require screening.[11]
Base Activates the boronic acid to form the more reactive boronate species and facilitates the transmetalation step.[4][8] The base strength and solubility are important factors.K₂CO₃, K₃PO₄, Cs₂CO₃. Inorganic bases are commonly used, often in an aqueous solution.[1]
Solvent Solubilizes the reactants and catalyst. Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[1][4] The solvent can also influence the reaction selectivity.[12]Dioxane/H₂O, Toluene/H₂O, THF/H₂O. Aprotic polar solvents like DMF can also be used.[1]
Temperature Typically, reactions are heated to accelerate the rate, often between 60-100 °C.[6] However, with highly active catalysts, reactions can sometimes proceed at room temperature.[13]80-100 °C is a common starting point. Optimization may involve adjusting the temperature based on reaction progress.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. It should be considered a starting point and may require optimization for specific substrates.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition : Add a deoxygenated mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent volume should be sufficient to ensure good stirring.

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6] The crude product can then be purified by flash column chromatography on silica gel.[14]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat to 100°C with Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Water & Extract with EtOAc Cool->Extract Purify Wash, Dry, Concentrate & Purify by Chromatography Extract->Purify Product Pure Biaryl Amide Purify->Product

Figure 2: A typical workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

Even with a robust reaction like the Suzuki-Miyaura coupling, challenges can arise. Below is a guide to common problems and their potential solutions.

Troubleshooting_Suzuki Problem Problem Low or No Conversion Side Product Formation Difficult Purification Cause Potential Cause Inactive Catalyst Poor Reagent Solubility Ineffective Base Homocoupling Protodeboronation Co-eluting Byproducts Residual Palladium Problem:c->Cause:c1 Problem:d->Cause:d1 Problem:e->Cause:e1 Solution Proposed Solution Use fresh catalyst/ligand Screen different solvents Try a stronger/more soluble base (e.g., Cs2CO3, K3PO4) Ensure thorough degassing Use boronic ester or minimize water Optimize chromatography gradient Treat with activated carbon or silica-based metal scavengers Cause:c1->Solution:c2 Cause:d1->Solution:d2 Cause:e1->Solution:e2

Figure 3: A troubleshooting guide for the Suzuki-Miyaura coupling.

A common side reaction is the homocoupling of the boronic acid.[1] This can often be suppressed by ensuring the reaction mixture is thoroughly deoxygenated, as oxygen can promote this undesired pathway. Another potential issue is protodeboronation, the cleavage of the C-B bond, which can be exacerbated by harsh conditions or certain substrate features.[1] Using the boronic acid's corresponding pinacol ester can sometimes mitigate this issue.[15]

Conclusion

The Suzuki-Miyaura coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a powerful and reliable method for the synthesis of valuable biaryl amide structures. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently incorporate this important building block into their synthetic targets. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this versatile reaction in the pursuit of new therapeutic agents and other advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021). Suzuki–Miyaura cross‐coupling of amides with boronic acid derivatives... [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Organic Letters. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Interchim. (n.d.). COMBI-BLOCKS INC. [Link]

  • PubChem. (2023). Combi-Blocks - PubChem Data Source. [Link]

  • R&D Chemicals. (n.d.). Combi-Blocks, Inc. [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

  • PubMed Central. (n.d.). (4-Carbamoylphenyl)boronic acid. [Link]

Sources

Application Notes and Protocols for the Use of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Within the vast arsenal of building blocks for these transformations, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid has emerged as a particularly valuable reagent. Its unique structural features—a rigid phenylboronic acid core appended with a cyclopropylcarbamoyl group—offer a compelling combination of properties for medicinal chemistry and drug development professionals. The cyclopropyl moiety is a well-regarded bioisostere for larger alkyl groups, often conferring improved metabolic stability and binding affinity, while the amide linkage provides a key hydrogen bonding motif.

These application notes provide a comprehensive guide for researchers and scientists on the effective use of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The protocols and discussions herein are grounded in established mechanistic principles and best practices to ensure reliable and reproducible outcomes in the laboratory.

Chemical Properties and Handling

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a white to off-white solid with the molecular formula C10H12BNO3.[4][]

PropertyValueSource
Molecular Weight 205.02 g/mol [4]
CAS Number 860173-33-7
Physical Form Solid
Storage Inert atmosphere, 2-8°C

Safety Precautions: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is classified with GHS07 pictograms, indicating it may cause skin and eye irritation, and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

Suzuki_Miyaura_Cycle

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[1][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[7][9] The presence of a base is crucial for this step. The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[10][11][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Protocol for a General Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a reliable starting point for the cross-coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with a variety of aryl bromides.

Reagents and Equipment
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst like XPhos Pd G3)[13][14]

  • Base (e.g., K2CO3, K3PO4, Cs2CO3)[13]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)[7]

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure

Suzuki_Protocol_Workflow

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.[13]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Key Considerations and Optimization

The success of a Suzuki-Miyaura coupling often depends on the careful selection of several key parameters:

ParameterRecommendation and Rationale
Catalyst/Ligand For general applications, Pd(PPh3)4 is a reliable choice. For more challenging couplings, particularly with aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields.[9][12][14] These ligands promote both oxidative addition and reductive elimination.
Base The choice of base is critical. Inorganic bases like K2CO3 , K3PO4 , and Cs2CO3 are commonly used.[13] Stronger bases like K3PO4 or Cs2CO3 are often employed for less reactive boronic acids or aryl chlorides to facilitate the formation of the active boronate species.[13] The solubility of the base can also play a role.
Solvent A mixture of an organic solvent and water is often optimal. Solvents like 1,4-dioxane, toluene, or DMF are frequently used.[7] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate. Anhydrous conditions can be employed with certain boronic esters and bases.
Temperature Most Suzuki-Miyaura reactions are conducted at elevated temperatures, typically between 80-110 °C .[13] However, with highly active catalyst systems, some reactions can proceed at or near room temperature.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Inappropriate base or solvent- Use a fresh batch of catalyst or a more active pre-catalyst.[13]- Ensure thorough degassing to prevent catalyst oxidation.[13]- Try a different solvent system to improve solubility.[16]- Screen different bases (e.g., switch from K2CO3 to K3PO4).[13]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) pre-catalyst without complete reduction to Pd(0)- Rigorously degas all solvents and the reaction mixture.[6]- Ensure the pre-catalyst is properly activated.
Protodeborylation - Instability of the boronic acid, especially under prolonged heating or in the presence of water- Use a slight excess of the boronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6]

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a versatile and valuable building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively incorporate this unique moiety into their target structures. The protocol and guidelines presented in these application notes provide a solid foundation for achieving successful and reproducible outcomes, empowering scientists in the pursuit of novel therapeutics and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry – A European Journal. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • NIH Public Access. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]

Sources

Application Notes and Protocols: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged from the realm of synthetic curiosities to become indispensable tools in modern medicinal chemistry. Their unique electronic properties and reversible covalent bonding capabilities with diols have positioned them as privileged scaffolds and versatile reagents. From the pioneering success of bortezomib, a proteasome inhibitor, the utility of the boronic acid moiety has been firmly established in developing novel therapeutic agents.[1] This guide focuses on a specific, highly valuable building block: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid . Its application extends beyond being a mere synthetic intermediate; it is a key component in the construction of targeted therapies, most notably in the arena of inflammatory diseases.

Section 1: Compound Profile and Physicochemical Properties

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a white to off-white solid, valued in medicinal chemistry for its stability and reactivity in palladium-catalyzed cross-coupling reactions.[2] The presence of the cyclopropylcarbamoyl group imparts specific steric and electronic properties that can influence molecular recognition and pharmacokinetic profiles of the final drug substance.

PropertyValueSource
Molecular Formula C₁₀H₁₂BNO₃[1]
Molecular Weight 205.02 g/mol [1]
CAS Number 860173-33-7
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C

Safety and Handling: As with all boronic acids, appropriate personal protective equipment should be used. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is classified as a warning-level hazard, with the potential to cause skin, eye, and respiratory irritation. Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Section 2: Core Application - A Key Building Block for IRAK-4 Inhibitors

The primary and most significant application of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in medicinal chemistry is its role as a crucial building block in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.[2][3] IRAK-4 is a serine/threonine kinase that acts as a master regulator of the innate immune response, playing a pivotal role in signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3]

Dysregulation of the IRAK-4 signaling cascade is implicated in a host of autoimmune and inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer.[4][5][6] Consequently, the development of potent and selective IRAK-4 inhibitors is a major focus of contemporary drug discovery.[4]

The IRAK-4 Signaling Pathway and Point of Intervention

The diagram below illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK-4, leading to the formation of the "Myddosome" complex.[7] IRAK-4 then phosphorylates and activates IRAK-1, initiating a downstream cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] Small molecule inhibitors synthesized using (4-(Cyclopropylcarbamoyl)phenyl)boronic acid are designed to bind to the ATP-binding site of IRAK-4, preventing its kinase activity and thereby halting this inflammatory cascade.[2][3]

IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inhibitor IRAK-4 Inhibitor (Synthesized using (4-(Cyclopropylcarbamoyl)phenyl)boronic acid) Inhibitor->IRAK4 Inhibition

Caption: IRAK-4 signaling pathway and the point of therapeutic intervention.

Section 3: Experimental Protocols

The utility of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is most prominently demonstrated through its application in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[9]

Protocol 1: Synthesis of an IRAK-4 Inhibitor Precursor via Suzuki-Miyaura Coupling

This protocol is a representative example based on procedures described in the patent literature for the synthesis of IRAK-4 inhibitors. It outlines the coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with a heterocyclic halide, a common structural motif in kinase inhibitors.

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equivalents)

  • Heterocyclic halide (e.g., a substituted bromopyrimidine) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)

  • Base (e.g., Cs₂CO₃) (2.5 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the heterocyclic halide (1.0 eq), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the anhydrous 1,4-dioxane/water solvent mixture via syringe. The volume should be sufficient to create a stirrable slurry (typically a 0.1 M to 0.5 M solution with respect to the halide).

  • Degassing: Bubble the inert gas through the stirred reaction mixture for a further 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

  • Inert Atmosphere and Degassing: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. The inert atmosphere and degassing steps are critical for maintaining catalytic activity.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[6] Cesium carbonate is often a good choice for challenging couplings due to its high solubility in the reaction medium.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.[10]

Protocol 2: Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

For research groups wishing to synthesize the title compound, a common route involves the amidation of 4-carboxyphenylboronic acid.

Reaction Scheme:

Caption: Synthesis of the title compound via amidation.

Materials:

  • 4-Carboxyphenylboronic acid (1.0 equivalent)

  • Cyclopropylamine (1.1 equivalents)

  • Peptide coupling agent (e.g., HATU) (1.2 equivalents)

  • Organic base (e.g., DIPEA) (3.0 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolution: Dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Activation: Add the coupling agent HATU (1.2 eq) and the organic base DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add cyclopropylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Section 4: Conclusion and Future Outlook

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a prime example of a molecular building block that has found a specific and high-value niche in medicinal chemistry. Its application in the synthesis of IRAK-4 inhibitors underscores the continuing importance of boronic acids in the development of targeted therapies for inflammatory and autoimmune diseases. The protocols provided herein offer a practical guide for researchers looking to utilize this reagent in their own drug discovery programs. As our understanding of the molecular drivers of disease deepens, the demand for such well-defined and functionalized building blocks will undoubtedly continue to grow, paving the way for the next generation of precision medicines.

References

  • Wang, Z., et al. (2014). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 14(6), 714-726.

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

  • Wang, Z., et al. (2014). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 14(6), 714-726.

  • Norman, P. (2019). Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018). Expert Opinion on Therapeutic Patents, 29(4), 297-308.

  • Galapagos NV. (2023). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Galapagos NV.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.

  • Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress?.

  • BLD Pharm. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

  • Vandeghinste, N., et al. (2023). IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. Science Translational Medicine, 15(683).

  • Singh, P., et al. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 25(18), 4259.

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Sigma-Aldrich. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Daiwook, K., et al. (2024). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 25(8), 4410.

  • ACR Meeting Abstracts. (2021). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders.

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyclopropyl Amides in Modern Synthesis

The (4-(cyclopropylcarbamoyl)phenyl) moiety is an increasingly prevalent structural motif in modern medicinal chemistry. The cyclopropyl group, with its unique steric and electronic properties, can significantly enhance the metabolic stability, potency, and pharmacokinetic profile of drug candidates.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for incorporating this valuable building block, (4-(cyclopropylcarbamoyl)phenyl)boronic acid, into complex molecular architectures.[3][4]

This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, offering exceptional functional group tolerance, mild reaction conditions, and high yields.[5][6] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.

The Suzuki-Miyaura Reaction: Mechanism and Key Parameters

The success of a Suzuki-Miyaura coupling hinges on a fundamental understanding of its catalytic cycle and the specific role of each component. The reaction is a complex interplay between the palladium catalyst, its coordinating ligand, a base, and the solvent system.[3][7]

The Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8] The cycle begins with an active 14-electron Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[3][9]

  • Oxidative Addition : The catalytically active Pd(0) complex inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a square-planar Pd(II) intermediate.[7] This step is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[10]

  • Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center.[11] This displaces the halide from the palladium complex.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the desired biaryl product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[3][8]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Int Ar¹-Pd(II)L₂-X (Oxidative Addition Intermediate) Pd0->OxAdd_Int Oxidative Addition + Ar¹-X Trans_Int Ar¹-Pd(II)L₂-Ar² (Transmetalation Intermediate) OxAdd_Int->Trans_Int Transmetalation + [Ar²-B(OH)₃]⁻ Trans_Int->Pd0 Reductive Elimination - Ar¹-Ar² center

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices
  • Ligands : The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands, such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos), accelerate both the oxidative addition and reductive elimination steps.[10][12] This enhanced reactivity is crucial for coupling less reactive but more cost-effective aryl chlorides.[2][12]

  • Base : A base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate salt, which facilitates the transmetalation step.[11] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and nature of the base can significantly impact reaction efficiency and must be chosen carefully to avoid decomposition of sensitive substrates.

  • Solvent System : The solvent must solubilize all reaction components. Often, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is used.[5] Water can accelerate the transmetalation step. Thoroughly degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which can also promote undesirable side reactions like boronic acid homocoupling.[3][13]

Experimental Protocol: Synthesis of N-cyclopropyl-4-(4-methoxyphenyl)benzamide

This protocol details the Suzuki-Miyaura coupling of (4-(cyclopropylcarbamoyl)phenyl)boronic acid with 4-bromoanisole.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid860173-33-7205.021.21.2
4-Bromoanisole104-92-7187.041.01.0
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
SPhos657408-07-6410.470.040.04
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
1,4-Dioxane (Anhydrous)123-91-188.1110 mL-
Deionized Water7732-18-518.022 mL-
Equipment
  • 25 mL Schlenk flask or microwave vial

  • Magnetic stir bar and stirrer/hotplate

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add (4-(cyclopropylcarbamoyl)phenyl)boronic acid (246 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition : In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction flask.[13]

  • Solvent Addition : Add 10 mL of anhydrous 1,4-dioxane and 2 mL of deionized water to the flask.

  • Degassing : Seal the flask with a septum, and bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.[13]

  • Reaction : Place the flask under a positive pressure of inert gas, attach a condenser, and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed (typically 4-12 hours).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]

  • Drying and Concentration : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, N-cyclopropyl-4-(4-methoxyphenyl)benzamide.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Sá, F. A. R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2244–2255. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kananovich, D., & Langer, P. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3763. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1081. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(1), 113–116. [Link]

  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6989-6992. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1345. [Link]

  • ResearchGate. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. Retrieved January 12, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved January 12, 2026, from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage drug candidates.... Retrieved January 12, 2026, from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved January 12, 2026, from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid has emerged as a valuable reagent for medicinal chemists, offering a unique combination of structural motifs that can impart desirable pharmacological properties. This guide provides an in-depth exploration of this building block, including its physicochemical characteristics, key applications, and detailed protocols for its effective utilization in synthetic workflows.

The molecule incorporates three key features:

  • A Phenylboronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient and modular formation of carbon-carbon bonds, a critical strategy for assembling complex molecular scaffolds.[1][2]

  • A Cyclopropyl Group: This small, strained ring system is a sought-after feature in drug candidates. It introduces a degree of conformational rigidity and a three-dimensional character that can enhance binding affinity to protein targets. Furthermore, the cyclopropyl group is often associated with improved metabolic stability.

  • An Amide Linkage: The amide bond is a fundamental component of biomolecules and provides a key hydrogen bonding donor and acceptor, facilitating crucial interactions with biological targets.

The convergence of these features in a single building block makes (4-(cyclopropylcarbamoyl)phenyl)boronic acid a powerful tool for lead optimization and the construction of diverse compound libraries.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is essential for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

PropertyValueSource
IUPAC Name [4-(cyclopropylcarbamoyl)phenyl]boronic acid[3]
CAS Number 860173-33-7
Molecular Formula C₁₀H₁₂BNO₃[3]
Molecular Weight 205.02 g/mol [3]
Physical Form Solid
Purity Typically ≥97%
Storage Inert atmosphere, 2-8°C

Safety and Handling:

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air.

  • Skin Contact: May cause skin irritation. In case of contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: May cause serious eye irritation. If in eyes, rinse cautiously with water for several minutes.

  • Ingestion: Harmful if swallowed. If ingested, seek medical attention.

For disposal, all waste material should be handled in accordance with national and local regulations.

Application in the Synthesis of Bioactive Scaffolds: A Focus on PARP Inhibitor Analogs

The (4-(cyclopropylcarbamoyl)phenyl) motif is structurally related to moieties found in a number of potent enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a clinically important class of anticancer agents, with drugs like Olaparib, Rucaparib, and Talazoparib approved for treating various cancers, particularly those with deficiencies in DNA repair pathways.[5][6][7] While the direct synthesis of these specific drugs may not explicitly use this exact boronic acid, its structure makes it an ideal candidate for the synthesis of novel analogs and for exploring structure-activity relationships (SAR) in this chemical space.

The following section provides a detailed, exemplary protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry, using (4-(cyclopropylcarbamoyl)phenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with a Heterocyclic Halide

This protocol details the palladium-catalyzed cross-coupling of (4-(cyclopropylcarbamoyl)phenyl)boronic acid with a representative heterocyclic bromide, a common step in the synthesis of kinase and PARP inhibitors. The choice of a heterocyclic partner is illustrative of the broad utility of this reaction in constructing drug-like molecules.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.0 eq)

  • Heterocyclic bromide (e.g., 2-bromo-5-methylpyridine) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(cyclopropylcarbamoyl)phenyl)boronic acid, the heterocyclic bromide, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask. The solvent mixture should be sufficient to dissolve the reactants (a typical concentration is 0.1-0.2 M with respect to the limiting reagent).

  • Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand (Pd(dppf)Cl₂): This air-stable palladium(II) precatalyst with a bulky ferrocenylphosphine ligand is highly effective for a wide range of Suzuki couplings, including those with electron-deficient boronic acids and heterocyclic halides. The bulky ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] It activates the boronic acid by forming a more nucleophilic boronate species. Potassium carbonate is a moderately strong base that is well-suited for this purpose and is compatible with a wide range of functional groups.

  • Solvent System (Dioxane/Water): The mixed solvent system provides a good balance of polarity to dissolve both the organic reactants and the inorganic base. Water also plays a role in activating the boronic acid. Anhydrous and degassed solvents are used to maintain the integrity of the catalyst.

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a highly valuable and versatile building block in the drug discovery toolkit. Its unique combination of a reactive boronic acid handle, a metabolically favorable cyclopropyl group, and a hydrogen-bonding amide moiety provides medicinal chemists with a powerful tool for the synthesis of novel and potent bioactive molecules. The detailed protocol provided herein for the Suzuki-Miyaura coupling reaction serves as a practical guide for the effective incorporation of this building block into synthetic strategies targeting a wide range of therapeutic targets. As the demand for structurally diverse and potent drug candidates continues to grow, the strategic application of such well-designed building blocks will remain paramount to the success of drug discovery programs.

References

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01031a]
  • The second-generation synthesis of rucaparib (1).ResearchGate. [URL: https://www.researchgate.
  • Synthesis of talazoparib and its derivatives and radiosynthesis of...ResearchGate. [URL: https://www.researchgate.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC447700010&productDescription=3-METHOXY-4-%28METHOXYCARBONYL%29PHENYLBORONIC+ACID+PINACOL+ESTER%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.University of Minnesota. [URL: https://chem.umn.edu/sites/chem.umn.edu/files/suzuki_coupling_jce.pdf]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503818/]
  • Suzuki Coupling.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • SAFETY DATA SHEET - Sigma-Aldrich.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/597988]
  • Olaparib Synthesis Route.A2Bchem. [URL: https://www.a2bchem.com/synthesis/1038915-04-4.html]
  • Processes for preparing olaparib.Google Patents. [URL: https://patents.google.
  • Talazoparib Synthetic Routes.MedKoo Biosciences. [URL: https://www.medkoo.com/drug-synthesis/Talazoparib-synthesis.htm]
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8835848/]
  • Rucaparib synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/283173-50-2.htm]
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.ResearchGate. [URL: https://www.researchgate.net/publication/303816654_A_Scalable_and_Eco-friendly_Total_Synthesis_of_Poly_ADP-Ribose_Polymerase_Inhibitor_Olaparib]
  • BMN 673 synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1207456-01-6.htm]
  • Process for the preparation of rucaparib and novel synthesis intermediates.Google Patents. [URL: https://patents.google.
  • Total Synthesis of Rucaparib.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35320011/]
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fa42f]
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773359]
  • 860173-33-7|(4-(Cyclopropylcarbamoyl)phenyl)boronic acid|BLD Pharm.BLD Pharm. [URL: https://www.bldpharm.com/products/860173-33-7.html]

Sources

Reaction conditions for coupling (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with Aryl Halides

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, prized for its reliability in constructing carbon-carbon bonds between sp²-hybridized centers.[1][2] This palladium-catalyzed reaction offers a powerful tool for assembling complex molecular architectures from organoboron compounds and organic halides. Its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse reagents have cemented its role in pharmaceutical process chemistry and materials science.[3][4] The boronic acids used are generally more stable and less toxic than other organometallic reagents, making the process environmentally safer and easier to handle.[5][6][7]

This guide focuses on a particularly relevant building block in medicinal chemistry: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid . The cyclopropylamide moiety is a common feature in bioactive molecules, valued for its ability to modulate physicochemical properties and engage in specific hydrogen bonding interactions. However, the electron-withdrawing nature of the amide group presents a unique set of challenges and considerations for optimizing the Suzuki-Miyaura coupling, primarily affecting the nucleophilicity of the boronic acid and thus the critical transmetalation step of the catalytic cycle.

This document provides a detailed exploration of the key reaction parameters, offers field-proven protocols, and explains the causal relationships behind experimental choices to ensure reproducible, high-yielding coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling provides the "why" behind our choice of reagents and conditions.

Suzuki_Miyaura_Cycle pd0 Active Pd(0)L_n oa_complex Oxidative Addition Complex (Aryl-Pd(II)-X)L_n pd0->oa_complex Oxidative Addition (Rate-Limiting Step) transmetalation_complex Transmetalation Intermediate (Aryl-Pd(II)-Ar')L_n oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Biaryl Product (Aryl-Ar') transmetalation_complex->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd0 boronate Boronate [Ar'B(OH)₃]⁻ boronate->oa_complex base Base (e.g., K₂CO₃) base->boronate boronic_acid (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (Ar'-B(OH)₂) boronic_acid->base

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[6]

  • Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide. The base is crucial here for converting the boronic acid to the more nucleophilic boronate anion.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Core Parameters for Coupling (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

The success of the coupling hinges on the judicious selection of four key components: the palladium catalyst system, the base, the solvent, and the nature of the aryl halide.

The Palladium Catalyst System: Precursor and Ligand

The catalyst is not a single entity but a system comprising a palladium source (pre-catalyst) and a ligand. The ligand stabilizes the palladium center, modulates its reactivity, and promotes key steps in the catalytic cycle. For an electron-deficient partner like (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a highly active catalyst system is essential to drive the reaction to completion.[8]

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)Best For
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[8]1-2Aryl bromides and challenging chlorides. Good general starting point.
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[8]1-2Sterically demanding aryl halides or when SPhos system is sluggish.
PdCl₂(dppf) Diphosphine complexRelatively air-stable and easy to handle. Good for a range of substrates.[8]2-3Aryl iodides and bromides. May be less effective for chlorides.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available and well-understood.[8]2-5Highly reactive aryl iodides. Often requires higher temperatures.[8]

Expert Insight: The electron-withdrawing amide on the boronic acid slows the transmetalation step. To compensate, modern Buchwald-type ligands (e.g., SPhos, XPhos) are strongly recommended.[3][8] Their bulk and electron-donating properties accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and overall reaction efficiency. While classic catalysts like Pd(PPh₃)₄ can work, they often require higher catalyst loadings and temperatures, which can lead to side reactions like protodeboronation.

The Base: Activating the Boronic Acid

The base is not merely an additive; it is a stoichiometric reagent critical for activating the boronic acid. It coordinates to the boron atom, forming a more electron-rich "ate" complex, which is the active species in the transmetalation step.

BaseStrengthSolubilityKey Considerations
K₃PO₄ StrongModerate in organic solvents, good in water.Excellent general-purpose base. Its strength effectively promotes boronate formation without being overly harsh.
Cs₂CO₃ StrongHigh in many organic solvents.Often provides superior results, especially in difficult couplings. Its higher solubility can be advantageous.
K₂CO₃ MediumLow in organic solvents, requires water.A cost-effective and common choice. The use of an aqueous co-solvent is almost always necessary.[9][10]
NaHCO₃ MildLow in organic solvents, requires water.Used when substrates are sensitive to hydrolysis or other strong-base-mediated side reactions.[3]

Expert Insight: For coupling with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a moderately strong to strong base is typically required to overcome its reduced nucleophilicity. Potassium phosphate (K₃PO₄) is often the optimal choice, providing a good balance of reactivity and substrate compatibility. When using carbonates, an aqueous co-solvent is crucial to solubilize the base and facilitate the reaction.

The Solvent System

The solvent must solubilize all reactants and facilitate the interaction between the organic and inorganic components. Aprotic solvents, often with water as a co-solvent, are standard.

Solvent SystemTypical TemperatureAdvantages & Disadvantages
Dioxane / H₂O 80-100 °CExcellent solvating power for a wide range of substrates. Dioxane has a high boiling point suitable for heating.
Toluene / H₂O 80-110 °CGood for higher temperature reactions. Phase separation can sometimes be beneficial for product isolation.
THF / H₂O 60-65 °CLower boiling point, suitable for more sensitive substrates. Can be less effective for sluggish reactions.[11]
DMF or DMA / H₂O 80-120 °CHigh polarity can be beneficial, but these solvents are harder to remove and can sometimes participate in side reactions.

Expert Insight: A 4:1 to 5:1 mixture of Dioxane/Water is a robust starting point for screening reactions with this boronic acid. It provides excellent solubility for the organic partners and the inorganic base. It is critical to degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the palladium catalyst to prevent oxidative degradation and deactivation of the Pd(0) species.

Experimental Protocols

The following protocols are designed as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific aryl halide.

General Protocol for Coupling with an Aryl Bromide

This protocol is optimized for a typical electron-neutral or electron-rich aryl bromide.

Protocol_Workflow start Start: Assemble Reagents reagents To a dry flask, add: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) start->reagents catalyst Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) reagents->catalyst atmosphere Seal flask, evacuate, and backfill with Argon (3x) catalyst->atmosphere solvent Add degassed Dioxane/H₂O (5:1) atmosphere->solvent reaction Heat to 90 °C Monitor by TLC/LC-MS solvent->reaction workup Cool to RT. Dilute with EtOAc. Wash with H₂O and Brine. reaction->workup purify Dry (Na₂SO₄), filter, and concentrate. Purify by column chromatography. workup->purify end End: Characterize Product purify->end

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Reagent Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 5:1 Dioxane/Water, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol for Challenging Aryl Chlorides

Aryl chlorides are less reactive and require a more potent catalytic system and typically higher temperatures.

  • Catalyst System: Use a pre-catalyst like XPhos Pd G2 (1-2 mol%). These are air-stable and highly active.

  • Base: A stronger, more soluble base like caesium carbonate (Cs₂CO₃, 2.0 equiv) is often beneficial.

  • Solvent: A higher boiling solvent like Toluene/H₂O or neat DMA may be required.

  • Temperature: Increase the reaction temperature to 100-110 °C .

  • Reaction Time: Be prepared for longer reaction times (12-24 hours).

Expert Insight on Troubleshooting:

  • Low Yield / No Reaction: Ensure solvents are rigorously degassed and reagents are anhydrous (except for the water in the solvent system). Screen a different ligand (e.g., switch from SPhos to XPhos) or a stronger base (K₃PO₄ to Cs₂CO₃).

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often exacerbated by excessive heat or prolonged reaction times.[12] Using the minimum effective temperature and monitoring the reaction closely can mitigate this. Using the boronic acid's pinacol ester derivative can also increase stability under basic conditions.[12]

  • Homocoupling: Formation of a biaryl from two boronic acid molecules can occur. This is often a sign of catalyst decomposition or the presence of oxygen. Ensure a strictly inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a highly feasible and scalable reaction, provided that the conditions are carefully chosen to account for its electronic properties. The use of modern, bulky phosphine ligands such as SPhos or XPhos, paired with a suitable base like K₃PO₄ in an aqueous dioxane system, provides a robust and reliable starting point for a wide range of aryl halides. By understanding the mechanistic underpinnings of the reaction, researchers can rationally troubleshoot and optimize these protocols to achieve high yields of valuable biaryl products for applications in drug discovery and development.

References

  • BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Caskey, D. C., et al. (n.d.).
  • NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • YouTube. (2020). Suzuki Coupling.
  • YouTube. (2020). Suzuki cross-coupling reaction.

Sources

Application Notes and Protocols: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Functionalized Phenylboronic Acid

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a specialized derivative of phenylboronic acid that holds significant promise for advancements in materials science. While phenylboronic acids are broadly recognized for their utility in organic synthesis and the development of stimuli-responsive materials, the unique cyclopropylcarbamoyl substituent of this particular molecule introduces novel functionalities.[1][2] This guide provides an in-depth exploration of the prospective applications of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, complete with detailed experimental protocols and the scientific rationale behind its use in cutting-edge materials.

The core reactivity of the boronic acid moiety allows for two primary classes of applications. Firstly, its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions makes it an invaluable building block for the synthesis of complex organic molecules, including conjugated polymers for organic electronics.[3][4] Secondly, the ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for creating "smart" materials that respond to specific chemical stimuli, such as glucose.[5][6][7]

The 4-(cyclopropylcarbamoyl) substituent is anticipated to modulate the electronic properties and intermolecular interactions of materials derived from this monomer. The amide group can participate in hydrogen bonding, potentially influencing the self-assembly and mechanical properties of polymers. The cyclopropyl group, a small and rigid substituent, may impact the morphology and packing of materials at the molecular level. These features open up tailored applications in stimuli-responsive polymers, organic electronics, and advanced sensing platforms.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₁₂BNO₃PubChem[2]
Molecular Weight 205.02 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich
CAS Number 860173-33-7Sigma-Aldrich

Application I: Synthesis of Glucose-Responsive Hydrogels for Controlled Drug Delivery

The reversible interaction between boronic acids and diols, such as those present in glucose, can be harnessed to create hydrogels that swell or shrink in response to changing glucose concentrations.[5][6][8] This property is highly valuable for the development of self-regulating drug delivery systems, particularly for insulin. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid can be copolymerized with other monomers to produce such "intelligent" hydrogels. The cyclopropylcarbamoyl group may enhance the mechanical stability and biocompatibility of the resulting hydrogel.

Protocol: Synthesis and Characterization of a Glucose-Responsive Hydrogel

This protocol outlines the synthesis of a hydrogel incorporating (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its characterization for glucose-responsive behavior.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • N-isopropylacrylamide (NIPAM)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations in PBS

  • Deionized water

Experimental Workflow:

G cluster_synthesis Hydrogel Synthesis cluster_characterization Glucose Response Characterization s1 Dissolve Monomers and Cross-linker s2 Add Initiator and Accelerator s1->s2 s3 Polymerization and Gelation s2->s3 s4 Purification s3->s4 c1 Equilibrate Hydrogel in PBS s4->c1 Synthesized Hydrogel c2 Incubate in Glucose Solutions c1->c2 c3 Measure Swelling Ratio c2->c3 c4 Analyze Data c3->c4

Caption: Workflow for the synthesis and characterization of a glucose-responsive hydrogel.

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (e.g., 0.1 g, 0.49 mmol) and NIPAM (e.g., 0.9 g, 7.95 mmol) in 10 mL of deionized water.

  • Cross-linker Addition: Add the cross-linker, BIS (e.g., 0.02 g, 0.13 mmol), to the monomer solution and stir until fully dissolved.

  • Initiation of Polymerization: Degas the solution by bubbling with nitrogen for 20 minutes. Add the initiator, APS (e.g., 10 mg in 0.1 mL of water), and the accelerator, TEMED (e.g., 10 µL), to the solution.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.

  • Purification: After polymerization, cut the resulting hydrogel into discs of a desired size. Place the discs in a large volume of deionized water for 3 days, changing the water daily, to remove unreacted monomers and initiator.

  • Glucose Response Study:

    • Lyophilize the purified hydrogel discs to determine their dry weight (Wd).

    • Immerse the discs in PBS (pH 7.4) until they reach equilibrium swelling.

    • Prepare a series of glucose solutions in PBS (e.g., 0, 1, 2, 5, and 10 mM).

    • Place the equilibrated hydrogel discs in the different glucose solutions and incubate for 24 hours.

    • Remove the discs, gently blot the surface to remove excess water, and weigh them to determine the swollen weight (Ws).

    • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

    • Plot the swelling ratio as a function of glucose concentration.

Expected Outcome: The hydrogel is expected to exhibit an increased swelling ratio with increasing glucose concentration, demonstrating its glucose-responsive properties.

Application II: Development of Conjugated Polymers for Organic Electronics

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a suitable monomer for Suzuki-Miyaura cross-coupling polymerization, a cornerstone reaction for synthesizing conjugated polymers used in organic electronics.[3] The resulting polymers can be designed to have specific electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The cyclopropylcarbamoyl substituent can influence the polymer's solubility, film-forming properties, and electronic energy levels.

Protocol: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polymerization

This protocol provides a general method for the synthesis of a conjugated copolymer using (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and a dibromo-aromatic comonomer.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • A dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

  • Phase-transfer catalyst (e.g., Aliquat 336)

Experimental Workflow:

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization p1 Combine Monomers, Base, and Solvent p2 Degas the Reaction Mixture p1->p2 p3 Add Catalyst and Heat p2->p3 p4 Polymerization p3->p4 p5 Purification p4->p5 pc1 Determine Molecular Weight (GPC) p5->pc1 Synthesized Polymer pc2 Analyze Optical Properties (UV-Vis, PL) pc1->pc2 pc3 Evaluate Thermal Properties (TGA, DSC) pc2->pc3

Caption: Workflow for the synthesis and characterization of a conjugated polymer.

Procedure:

  • Reaction Setup: In a Schlenk flask, combine (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.0 mmol), the dibromo-aromatic comonomer (1.0 mmol), potassium carbonate (4.0 mmol), and a phase-transfer catalyst (e.g., a few drops of Aliquat 336).

  • Solvent Addition and Degassing: Add a mixture of toluene (10 mL) and water (2 mL) to the flask. Degas the mixture by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 48 hours.

  • Purification:

    • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL) to precipitate the polymer.

    • Filter the polymer and wash it sequentially with water, methanol, and acetone.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • Collect the chloroform fraction and precipitate the polymer in methanol.

    • Filter and dry the polymer under vacuum.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).

    • Record the UV-Vis absorption and photoluminescence (PL) spectra of the polymer in solution and as a thin film.

    • Analyze the thermal stability of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Expected Outcome: A conjugated polymer with a defined molecular weight and specific optical and thermal properties, suitable for investigation in organic electronic devices.

Application III: Fabrication of Electrochemical Sensors for Diol Detection

The specific and reversible binding of the boronic acid group to diols can be transduced into a measurable signal, forming the basis of a chemical sensor.[9][10][11] An electrochemical sensor can be fabricated by immobilizing (4-(Cyclopropylcarbamoyl)phenyl)boronic acid onto an electrode surface. The binding of a diol analyte will alter the electrochemical properties of the interface, which can be detected by techniques such as cyclic voltammetry or electrochemical impedance spectroscopy. The cyclopropylcarbamoyl group may facilitate stable immobilization on the electrode surface and minimize non-specific binding.

Protocol: Fabrication and Testing of an Electrochemical Diol Sensor

This protocol describes the fabrication of a simple electrochemical sensor for the detection of a model diol, such as fructose.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • A glassy carbon electrode (GCE)

  • Electrochemical workstation

  • A three-electrode cell (GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)

  • Supporting electrolyte (e.g., 0.1 M PBS, pH 7.4)

  • Fructose solutions of varying concentrations in the supporting electrolyte

  • Ferri/ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻) as a redox probe

Experimental Workflow:

G cluster_fabrication Sensor Fabrication cluster_testing Electrochemical Testing f1 Polish and Clean GCE f2 Immobilize Boronic Acid on GCE f1->f2 f3 Rinse and Dry f2->f3 t1 Record Baseline Electrochemical Signal f3->t1 Fabricated Sensor t2 Incubate with Fructose Solutions t1->t2 t3 Record Electrochemical Signal after Binding t2->t3 t4 Analyze Signal Change t3->t4

Caption: Workflow for the fabrication and testing of an electrochemical diol sensor.

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, followed by sonication in deionized water and ethanol, and then dry it.

  • Immobilization:

    • Prepare a solution of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in a suitable solvent (e.g., ethanol).

    • Drop-cast a small volume (e.g., 10 µL) of the solution onto the GCE surface and allow the solvent to evaporate at room temperature.

  • Electrochemical Measurement:

    • Set up the three-electrode cell with the modified GCE as the working electrode.

    • Record the cyclic voltammogram (CV) or electrochemical impedance spectrum (EIS) of the modified electrode in the supporting electrolyte containing the redox probe. This will serve as the baseline signal.

  • Fructose Detection:

    • Incubate the modified electrode in fructose solutions of different concentrations for a fixed period (e.g., 15 minutes).

    • After incubation, rinse the electrode with the supporting electrolyte to remove unbound fructose.

    • Record the CV or EIS again in the presence of the redox probe.

  • Data Analysis:

    • Analyze the changes in the electrochemical signal (e.g., peak current in CV or charge-transfer resistance in EIS) as a function of fructose concentration.

    • Plot a calibration curve of the signal change versus fructose concentration.

Expected Outcome: A systematic change in the electrochemical signal upon binding of fructose, indicating that the fabricated sensor can detect and quantify the diol analyte.

Conclusion and Future Outlook

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid represents a versatile and promising building block for the creation of advanced functional materials. The protocols and applications detailed in this guide, while based on the established chemistry of phenylboronic acids, are tailored to leverage the unique structural features of this specific molecule. The presence of the cyclopropylcarbamoyl group offers opportunities to fine-tune material properties, leading to improved performance in stimuli-responsive polymers, organic electronics, and sensors. Further research will undoubtedly uncover even more specialized applications for this and other functionalized boronic acids, pushing the boundaries of materials science and enabling the development of next-generation technologies.

References

  • Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application. (2021). PubMed. [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. [Link]

  • Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. (n.d.). Royal Society of Chemistry. [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). SpringerLink. [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). National Center for Biotechnology Information. [Link]

  • Phenylboronic Acid-Functionalized Injectable Polypeptide Hydrogels with Responsive Drug Release. (n.d.). ACS Publications. [Link]

  • Stimuli‐Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). Royal Society of Chemistry. [Link]

  • Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. (2022). University of Bath. [Link]

  • Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. (2024). Azonano. [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). ACS Publications. [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (2025). Europe PMC. [Link]

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). ACS Publications. [Link]

  • General room-temperature Suzuki–Miyaura polymerization for organic electronics. (2024). Nature. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem. [Link]

Sources

Application Note: A Practical Guide to Boronic Acid-Based Sensors for Carbohydrate Recognition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intricate world of glycobiology hinges on the specific recognition of carbohydrates, processes that are fundamental to cell signaling, immune responses, and pathogenesis.[1][2] The ability to detect and quantify specific saccharides is therefore of paramount importance in clinical diagnostics, particularly for metabolic disorders like diabetes, and in the development of novel therapeutics. While nature relies on proteins (lectins) for this recognition, their use as analytical tools can be hampered by stability and cost issues.[3] Boronic acids have emerged as exceptionally versatile and robust synthetic receptors, capable of forming reversible covalent bonds with the cis-diol functionalities abundant in carbohydrates.[1][4]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the fundamental principles, detail the causality behind sensor design, and provide field-proven, self-validating protocols for the application of boronic acid-based sensors.

The Chemistry of Recognition: Boronic Acid-Diol Interactions

The entire sensing paradigm is built upon the reversible esterification reaction between a boronic acid and a compound containing a 1,2- or 1,3-diol, such as a saccharide.[5][6] Understanding the nuances of this interaction is critical for designing effective sensors and interpreting results.

The key to this interaction is the boron atom's ability to exist in two hybridization states in aqueous solution: a trigonal planar (sp²) state and a tetrahedral (sp³) boronate anion. The trigonal form is a weak Lewis acid and does not readily bind to diols. However, upon accepting a hydroxide ion, it converts to the nucleophilic tetrahedral boronate anion, which is the species responsible for reacting with diols to form stable five- or six-membered cyclic esters.[7][8] This equilibrium is, therefore, highly pH-dependent.

The optimal pH for binding generally occurs near the pKa of the boronic acid, where there is a sufficient concentration of the reactive boronate anion.[9] The binding affinity is also influenced by the structure of the diol; for instance, the furanose form of fructose, which presents two pairs of cis-diols, typically binds more strongly to simple monoboronic acids than glucose.[3][10]

G cluster_equilibrium Boronic Acid/Boronate Equilibrium cluster_binding Saccharide Binding BA_sp2 R-B(OH)₂ Trigonal (sp²) (Inactive) BA_sp3 R-B(OH)₃⁻ Tetrahedral (sp³) (Active) BA_sp2->BA_sp3 + OH⁻ Complex Cyclic Boronate Ester (Signal ON) BA_sp3->Complex + Diol Diol Saccharide (cis-Diol) Complex->BA_sp3 - Diol (Reversible)

Caption: Boronic acid equilibrium and saccharide binding mechanism.

Sensor Design & Signaling Mechanisms

A boronic acid sensor is a modular construct comprising three key components: the receptor (the boronic acid moiety), a linker , and a transducer or signaling unit. The binding event at the receptor must be translated into a measurable output by the transducer. This is achieved through several elegant chemical mechanisms.

Fluorescent Sensors

Fluorescence is the most widely adopted signaling method due to its high sensitivity.[3] The change in fluorescence upon saccharide binding is typically governed by one of several photophysical processes.

Photoinduced Electron Transfer (PET) is a common and effective mechanism. In a typical PET sensor, a tertiary amine is positioned near a fluorophore (e.g., anthracene).[6] The lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore. The boronic acid is appended to this structure. Upon binding a saccharide, the Lewis acidity of the boron atom increases significantly, causing it to form a dative bond with the amine's lone pair.[1] This interaction prevents the lone pair from quenching the fluorophore, resulting in a "turn-on" fluorescence signal.

PET_Mechanism cluster_off Fluorescence OFF (No Saccharide) cluster_on Fluorescence ON (Saccharide Bound) node_off Fluorophore (Anthracene) N-CH₂-Ar-B(OH)₂ Lone Pair e⁻ node_off:e->node_off:n PET Quenching node_on Fluorophore (Anthracene) N→B Bond Saccharide-Ester node_off:n->node_on:n Saccharide Binding Fluorescence Fluorescence node_on:n->Fluorescence Emission Light Light Light->node_on:n Excitation

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Other mechanisms like Intramolecular Charge Transfer (ICT) and Förster Resonance Energy Transfer (FRET) are also employed, where saccharide binding alters the electronic properties or spatial orientation of fluorophores, leading to a detectable change in the emission spectrum.[11]

Table 1: Comparison of Selected Fluorescent Boronic Acid Sensors

Sensor Type Fluorophore Target Analyte Binding Constant (Kₐ) Detection Limit (LOD) Reference
Monoboronic Anthracene Fructose ~4365 M⁻¹ - [6]
Diboronic Anthracene Glucose ~1378 M⁻¹ 0.8 µM [6]
Diboronic (CN-DBA) Cyano-Anthracene Glucose 6489.5 M⁻¹ 1.51 µM [12]

| Monoboronic | Tricarbocyanine | Ribose/Fructose | - | - |[6] |

Colorimetric Sensors

For applications where simple visual detection is preferred, colorimetric sensors are ideal. Many of these are based on azobenzene dyes functionalized with boronic acid.[13] In its unbound state, a dative B-N bond can exist between the boronic acid and one of the azo nitrogens. The binding of a sugar disrupts this interaction, altering the electronic structure (π-conjugation) of the dye and causing a visible color change.[13] Another approach utilizes smart hydrogels that swell or shrink upon glucose binding, and this change in the material's photonic crystal structure results in a color shift.[13]

Electrochemical Sensors

Electrochemical sensors offer high sensitivity, low cost, and potential for miniaturization.[4] A common design involves attaching a redox-active molecule, such as ferrocene, to a boronic acid receptor.[4][14] When the sensor binds to a saccharide, the local chemical environment around the ferrocene unit is altered, which leads to a measurable shift in its oxidation potential. This change can be precisely quantified using techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV).[15]

Enhancing Selectivity: From Monovalent to Divalent Receptors

A significant challenge in carbohydrate sensing is achieving selectivity, given the structural similarity among different monosaccharides.[7] As a general rule, monoboronic acid sensors exhibit a higher affinity for D-fructose than for D-glucose.[3] This is because fructose can present its diols in a coplanar arrangement that is ideal for forming a stable boronate ester.

To overcome this and achieve selectivity for glucose—a critical target for diabetes monitoring—researchers have developed diboronic acid sensors .[6][16] By carefully designing a scaffold that holds two boronic acid moieties at a specific distance and orientation, a "molecular cleft" is created that is perfectly sized to bind with the C1-C2 and C4-C6 diols of glucose simultaneously. This cooperative binding event significantly enhances the affinity and selectivity for glucose over other monosaccharides like fructose, which do not fit as well into the pre-organized binding site.

Selectivity cluster_mono Monoboronic Acid: Fructose Preference cluster_di Diboronic Acid: Glucose Selectivity Mono_BA R-B(OH)₂ Mono_Complex Stable 1:1 Complex Mono_BA->Mono_Complex Fructose Fructose Fructose->Mono_Complex Di_BA Scaffold-[B(OH)₂]₂ Di_Complex Stable 2:1 Cooperative Complex Di_BA->Di_Complex Glucose Glucose Glucose->Di_Complex Titration_Workflow start Prepare Sensor & Carbohydrate Stocks measure_f0 Measure Initial Fluorescence (F₀) of Sensor Solution start->measure_f0 add_sugar Add Aliquot of Carbohydrate Stock measure_f0->add_sugar mix Mix & Equilibrate add_sugar->mix measure_f Measure New Fluorescence (F) mix->measure_f check_saturation Saturation Reached? measure_f->check_saturation check_saturation->add_sugar No plot_data Plot (F - F₀) vs. [Carbohydrate] check_saturation->plot_data Yes calculate_ka Fit Data to Binding Isotherm to Calculate Kₐ plot_data->calculate_ka end_node End calculate_ka->end_node

Sources

Application Notes and Protocols: The Use of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in Advanced Proteomic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Proteomic Probes

The study of proteins in their native cellular environments, known as proteomics, is essential for understanding complex biological processes and for the development of novel therapeutics. A significant challenge in this field is the targeted isolation and characterization of specific protein subsets from the immensely complex cellular proteome. Chemical proteomics utilizes small-molecule probes to navigate this complexity, enabling the study of protein function, interactions, and activity.[1][2]

Boronic acids and their derivatives have emerged as a versatile class of chemical tools in proteomics. Their unique ability to form reversible covalent bonds with cis-diols makes them particularly effective for the enrichment of glycoproteins.[3][4][5] Furthermore, the electrophilic nature of the boron atom allows for its use as a "warhead" in activity-based protein profiling (ABPP) to covalently label the active sites of certain enzyme classes, such as serine hydrolases.[6][7][8]

This document provides detailed application notes and protocols for the use of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid , a novel probe for proteomic research. The unique structure of this compound, featuring a boronic acid functional group and a cyclopropylcarbamoylphenyl moiety, suggests its potential utility in two key proteomic workflows: affinity-based protein enrichment and activity-based protein profiling.

Principle of Action and Potential Applications

The (4-(Cyclopropylcarbamoyl)phenyl)boronic acid molecule is bifunctional. The boronic acid group can interact with nucleophilic residues in protein active sites or with cis-diol-containing biomolecules. The cyclopropylcarbamoylphenyl portion of the molecule can contribute to the specificity of these interactions, potentially directing the probe to a particular subset of proteins.

Affinity-Based Protein Enrichment

In this application, the compound is immobilized on a solid support (e.g., agarose beads) to create an affinity chromatography matrix.[9][10][11] This matrix can then be used to selectively capture and enrich proteins that have an affinity for the cyclopropylcarbamoylphenyl group, with the boronic acid potentially playing a role in stabilizing the interaction or in targeting specific post-translationally modified proteins. This approach is invaluable for identifying the protein targets of a compound of interest or for isolating specific protein complexes for further study.[12]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique for studying the active state of enzymes within a complex proteome.[7][13][14] In this context, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid can be modified with a reporter tag (e.g., biotin or a fluorophore) to create an activity-based probe (ABP). This ABP can then be used to covalently label the active sites of target enzymes in a complex biological sample, such as a cell lysate or even in living cells. The reporter tag facilitates the subsequent detection and identification of the labeled proteins.

Experimental Protocols

The following protocols are designed to be starting points for the use of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in proteomic experiments. Optimization may be required for specific applications and biological systems.

Protocol 1: Affinity-Based Enrichment of Target Proteins

This protocol describes the immobilization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its use for the enrichment of interacting proteins from a cell lysate.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • NHS-activated agarose beads

  • Coupling buffer (e.g., 0.1 M MOPS, pH 7.5)

  • Quenching buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or a solution of a competitive binder)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.5)

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels and buffers

  • Mass spectrometer for protein identification

Workflow Diagram:

G cluster_prep Matrix Preparation cluster_enrich Enrichment cluster_analysis Analysis prep1 Couple Ligand to NHS-activated beads prep2 Quench unreacted sites prep1->prep2 prep3 Wash and store beads prep2->prep3 enrich2 Incubate lysate with functionalized beads prep3->enrich2 enrich1 Prepare cell lysate enrich1->enrich2 enrich3 Wash away non-specific binders enrich2->enrich3 enrich4 Elute bound proteins enrich3->enrich4 analysis1 SDS-PAGE and protein staining enrich4->analysis1 analysis2 In-gel digestion analysis1->analysis2 analysis3 LC-MS/MS analysis analysis2->analysis3 analysis4 Protein identification and quantification analysis3->analysis4

Caption: Workflow for affinity-based protein enrichment.

Procedure:

  • Immobilization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid:

    • Wash NHS-activated agarose beads with ice-cold 1 mM HCl.

    • Dissolve (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in coupling buffer.

    • Mix the ligand solution with the beads and incubate with gentle rotation for 1-2 hours at room temperature.

    • Quench the reaction by adding quenching buffer and incubating for 1 hour.

    • Wash the beads extensively with wash buffer to remove non-covalently bound ligand.

  • Protein Enrichment:

    • Prepare a cell lysate from your biological sample of interest using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the functionalized beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer.

    • Neutralize the eluate immediately with neutralization buffer if an acidic elution buffer was used.

    • Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining.

    • For protein identification, excise the protein bands of interest from the gel and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS and use a database search algorithm to identify the proteins.

Protocol 2: Activity-Based Protein Profiling (ABPP)

This protocol outlines the synthesis of a biotinylated ABP from (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its application for profiling enzyme activities in a cell lysate.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • Biotin-PEG-amine or a similar linker with a terminal amine

  • EDC/NHS for amide coupling

  • Organic solvents (e.g., DMF, DMSO)

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • On-bead digestion reagents (e.g., DTT, iodoacetamide, trypsin)

  • Mass spectrometer for proteomic analysis

Workflow Diagram:

G cluster_probe Probe Synthesis cluster_labeling Labeling & Enrichment cluster_analysis Analysis probe1 Activate boronic acid with EDC/NHS probe2 Couple with Biotin-PEG-amine probe1->probe2 probe3 Purify biotinylated probe probe2->probe3 label2 Incubate lysate with biotinylated probe probe3->label2 label1 Prepare cell lysate label1->label2 label3 Enrich labeled proteins with streptavidin beads label2->label3 label4 Wash beads label3->label4 analysis1 On-bead digestion label4->analysis1 analysis2 LC-MS/MS analysis analysis1->analysis2 analysis3 Identify and quantify labeled proteins analysis2->analysis3

Caption: Workflow for activity-based protein profiling.

Procedure:

  • Synthesis of Biotinylated Activity-Based Probe:

    • This step involves standard organic chemistry procedures and should be performed by a qualified chemist.

    • The carboxylic acid of a biotin-linker is activated with EDC/NHS and then reacted with an amino-functionalized derivative of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid to form a stable amide bond.

    • The final product should be purified by HPLC.

  • Labeling of Target Enzymes:

    • Prepare a cell lysate in a buffer that maintains the activity of the enzymes of interest.

    • Incubate the lysate with the biotinylated ABP at a predetermined concentration for a specific time at room temperature or 37°C.

    • The optimal probe concentration and incubation time should be determined empirically.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series could be: PBS with 1% SDS, PBS with 0.5% SDS, PBS with 0.1% SDS, and finally PBS alone.

  • On-Bead Digestion and Mass Spectrometry Analysis:

    • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to reduce and alkylate the cysteine residues.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS.

    • Use a suitable software platform for protein identification and quantification.

Data Interpretation and Quantitative Analysis

For both affinity enrichment and ABPP experiments, it is crucial to include appropriate controls to distinguish specific interactions from non-specific binding.

Quantitative Data Summary:

Experiment TypeKey Quantitative MetricsExample Data
Affinity Enrichment Enrichment Factor: (Abundance of protein in eluate) / (Abundance in input)Protein X shows a 50-fold enrichment in the eluate from the functionalized beads compared to control beads.
Spectral Counts / Intensity: Relative abundance of identified proteins.Protein Y has an average of 100 spectral counts in the experimental sample versus 5 in the control.
Activity-Based Profiling Ratio of Labeled vs. Unlabeled: (Intensity of labeled peptide) / (Intensity of unlabeled peptide)The active site peptide of Enzyme A is detected with a 10:1 labeled to unlabeled ratio.
IC50 Value (Competitive ABPP): Concentration of a competitor that inhibits 50% of probe labeling.A known inhibitor of Enzyme B shows an IC50 of 100 nM in a competitive ABPP experiment.

Concluding Remarks

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid represents a promising new tool for chemical proteomics. The protocols outlined in this document provide a framework for its application in both affinity-based protein enrichment and activity-based protein profiling. Through these methods, researchers can gain valuable insights into protein function, identify novel drug targets, and elucidate the mechanisms of action of small molecules.[12][15][16] As with any chemical probe, careful experimental design and the use of appropriate controls are paramount for obtaining reliable and interpretable results.

References

  • Activity‐Based Protein Profiling: Recent Advances in Probe Development and Applications. (n.d.). Google.
  • Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. (2007). Rapid Communications in Mass Spectrometry, 21(1), 1–6. [Link]

  • Activity-based proteomics. (n.d.). In Wikipedia.
  • Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. (n.d.). PubMed Central.
  • Exploring affinity chromatography in proteomics: A comprehensive review. (2024). Analytica Chimica Acta, 1299, 342513. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Chemistry, 6. [Link]

  • Activity-based protein profiling: A graphical review. (n.d.). PubMed Central.
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). Sigma-Aldrich.
  • Workflow of the boronic acid-based enrichment method for comprehensive analysis of the glycosylation of extracellular vesicles. (n.d.). ResearchGate.
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (n.d.). PubMed Central.
  • Affinity Chromatography Solutions for Rapid Antibody and His-Tagged Protein Purification. (n.d.). Sartorius.
  • Affinity Chromatography in a Purification Strategy (CIPP). (n.d.). Sigma-Aldrich.
  • Fractionation of membrane proteins on phenylboronic acid-agarose. (n.d.). PubMed Central.
  • Affinity Mass Spectrometry: Strategies for Proteome Profiling. (n.d.). Google.
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem.
  • Boronic acid linked CPP for protein delivery. (n.d.). ChemRxiv.
  • Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips. (n.d.). PubMed.
  • Proteomic Approach to Understanding Antibiotic Action. (n.d.). PubMed Central.
  • Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. (2007). Nature Biotechnology, 25(8), 921–929. [Link]

  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (n.d.). PubMed Central.
  • A Simple Strategy for Protein Enrichment Using Ultrafiltration. (n.d.). Sigma-Aldrich.
  • Chemical proteomics and its application to drug discovery. (2003). Current Opinion in Biotechnology, 14(1), 87–95. [Link]

  • Comparison of Proteomic Responses as Global Approach to Antibiotic Mechanism of Action Elucidation. (n.d.). National Institutes of Health.
  • The Role of Proteomics in Bacterial Response to Antibiotics. (n.d.). PubMed Central.
  • An Integrated Chemical Proteomics Approach for Quantitative Profiling of Intracellular ADP-Ribosylation. (n.d.). PubMed Central.
  • (PDF) Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for Cell-Based Assays Involving (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Emerging Potential of Phenylboronic Acids in Cellular Research

Phenylboronic acids (PBAs) are a fascinating class of organic compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). This functional group acts as a Lewis acid, enabling it to form reversible covalent bonds with diols, which are abundant in biological molecules such as sugars, glycoproteins, and ribonucleosides[1][2]. This unique reactivity has positioned PBAs as valuable tools in chemical biology and drug discovery, with applications ranging from glucose sensing to targeted drug delivery[2].

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a synthetic PBA derivative. While its specific biological targets are not yet fully elucidated, its structure suggests potential for unique interactions within a cellular context. The cyclopropylcarbamoyl group may influence its solubility, cell permeability, and binding affinity to target proteins. These application notes will provide a comprehensive guide for researchers to investigate the cellular effects of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and similar novel PBA derivatives. We will detail protocols for primary cytotoxicity screening and a secondary assay to explore a potential mechanism of action related to the known properties of PBAs: interaction with cell surface glycans.

Part 1: Initial Assessment of Cellular Viability and Cytotoxicity

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its cytotoxic potential and helps determine appropriate concentration ranges for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is often an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (MW: 205.02 g/mol )[3]

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Normalize the data to the vehicle control (set as 100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Expected Results and Interpretation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.2016.0

A dose-dependent decrease in cell viability suggests that (4-(Cyclopropylcarbamoyl)phenyl)boronic acid has cytotoxic effects. The IC₅₀ value provides a quantitative measure of its potency.

Part 2: Investigating a Potential Mechanism of Action - Modulation of Cell Adhesion

Given that phenylboronic acids can interact with sialic acid residues on cell surface glycoproteins[2][4], a plausible mechanism of action for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid could involve the disruption of cell adhesion processes, which are heavily dependent on these glycoproteins. A cell adhesion assay can be employed to test this hypothesis.

Protocol 2: Cell Adhesion Assay

Objective: To assess the effect of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid on the adhesion of cancer cells to an extracellular matrix (ECM) protein-coated surface.

Principle: This assay measures the ability of cells to attach to a surface coated with an ECM protein like fibronectin or collagen. A reduction in cell adhesion in the presence of the compound would suggest interference with cell surface interactions.

Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

  • Cancer cell line

  • Serum-free cell culture medium

  • Fibronectin or Collagen I (10 µg/mL in PBS)

  • Bovine Serum Albumin (BSA) (1% w/v in PBS)

  • Calcein-AM

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation/Emission: 485/520 nm)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of fibronectin solution (10 µg/mL) and incubate overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by adding 100 µL of 1% BSA in PBS and incubating for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation and Treatment:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Treat the cells with various concentrations of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (e.g., 0.1x, 1x, and 10x the IC₅₀ value determined in the MTT assay) for 30 minutes at 37°C. Include a vehicle control.

  • Cell Staining:

    • Add Calcein-AM to the cell suspension to a final concentration of 2 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Adhesion:

    • Wash the cells once with serum-free medium to remove excess Calcein-AM.

    • Resuspend the cells in serum-free medium.

    • Add 100 µL of the treated cell suspension (1 x 10⁵ cells) to each well of the coated plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Removal of Non-Adherent Cells:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Data Acquisition:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm.

Data Analysis:

  • Subtract the fluorescence of the blank wells (coated wells with no cells) from all other readings.

  • Normalize the data to the vehicle control (set as 100% adhesion).

  • Plot the percentage of cell adhesion against the compound concentration.

Expected Results and Interpretation:

Concentration (µM)Fluorescence (Arbitrary Units)% Adhesion
0 (Vehicle)8500100
1780091.8
10550064.7
100320037.6

A dose-dependent decrease in fluorescence indicates that (4-(Cyclopropylcarbamoyl)phenyl)boronic acid inhibits cell adhesion. This result would support the hypothesis that the compound interacts with cell surface molecules involved in adhesion.

Visualizing the Experimental Workflow and Proposed Mechanism

To provide a clear overview of the experimental design and the hypothetical mechanism of action, the following diagrams have been generated using Graphviz.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Figure 1: Workflow for the MTT Cell Viability Assay.

Adhesion_Mechanism cluster_cell Cancer Cell cluster_ecm Extracellular Matrix Cell Cancer Cell Glycoproteins with Sialic Acid ECM Fibronectin-Coated Surface Cell->ECM Adhesion (Inhibited) Cell->ECM Normal Adhesion PBA (4-(Cyclopropylcarbamoyl)phenyl)boronic acid PBA->Cell Binds to Sialic Acid

Figure 2: Proposed Mechanism of Action for Inhibition of Cell Adhesion.

Concluding Remarks and Future Directions

These application notes provide a foundational framework for the initial characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and other novel PBA derivatives in a cell-based setting. The described protocols for assessing cytotoxicity and cell adhesion are robust, widely applicable, and can yield valuable insights into the compound's biological activity.

Should the cell adhesion assay yield positive results, further experiments could be designed to confirm the proposed mechanism. These could include:

  • Competitive Binding Assays: Using free sialic acid to compete with the compound for binding to the cell surface.

  • Cell Imaging: Visualizing the localization of a fluorescently tagged version of the compound on the cell membrane.

  • Analysis of Adhesion-Related Signaling Pathways: Investigating the phosphorylation status of key proteins involved in cell adhesion, such as focal adhesion kinase (FAK).

By systematically applying these and other cell-based assays, researchers can effectively elucidate the mechanism of action of novel phenylboronic acid compounds and evaluate their potential as therapeutic agents.

References

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359. PubChem. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. [Link]

  • Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. PubMed. [Link]

  • Phenylboronic Acid-Grafted Chitosan Nanocapsules for Effective Delivery and Controllable Release of Natural Antioxidants: Olive Oil and Hydroxytyrosol. PubMed Central. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a critical building block in contemporary drug discovery, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. As lead candidates progress through the development pipeline, the demand for a robust, scalable, and economically viable synthesis of this key intermediate becomes paramount. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of (4-(cyclopropylcarbamoyl)phenyl)boronic acid. We present a detailed, two-step protocol starting from commercially available 4-bromobenzoic acid. The narrative emphasizes the rationale behind strategic decisions, process safety, and critical parameter control to ensure reproducibility from the bench to the pilot plant.

Introduction and Strategic Overview

Arylboronic acids and their derivatives are indispensable tools in medicinal chemistry. The title compound, with its characteristic cyclopropylamide moiety, is a frequent substructure in various therapeutic agents.[1][2] The primary challenge in its production is developing a process that is not only high-yielding but also avoids costly purification methods like column chromatography, which are impractical at an industrial scale.

This guide focuses on a classic and reliable retrosynthetic approach, proven to be effective for large-scale manufacturing. The strategy involves two main stages:

  • Amide Formation: Synthesis of the key intermediate, N-cyclopropyl-4-bromobenzamide, from 4-bromobenzoic acid and cyclopropylamine.

  • Borylation: Conversion of the aryl bromide to the target boronic acid via a low-temperature lithium-halogen exchange followed by reaction with a borate ester.

This pathway is selected for its high-yielding steps, the commercial availability and relatively low cost of starting materials, and a final product that can be isolated in high purity via crystallization.[3][4]

Retrosynthetic Analysis and Workflow

The chosen synthetic route is outlined below. This approach leverages a stable, crystalline intermediate (N-cyclopropyl-4-bromobenzamide), which simplifies handling and purification before the critical borylation step.

G A 4-Bromobenzoic Acid + Cyclopropylamine B Step 1: Amide Coupling (e.g., via Acid Chloride) A->B SOCl₂ or (COCl)₂ C Intermediate: N-cyclopropyl-4-bromobenzamide B->C Purification: Recrystallization D Step 2: Borylation (Lithium-Halogen Exchange) C->D 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ E Final Product: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid D->E Aqueous Work-up & Crystallization

Caption: Overall synthetic workflow for the scale-up production.

Detailed Protocols and Methodologies

PART 3.1: Synthesis of Intermediate: N-cyclopropyl-4-bromobenzamide (1)

This initial step involves the formation of a stable amide bond. For scalability, converting the carboxylic acid to a more reactive acid chloride is a cost-effective and efficient method compared to using peptide coupling reagents.

Protocol:

  • Acid Chloride Formation: To a stirred suspension of 4-bromobenzoic acid (1.0 eq) in toluene (5-10 vol), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq). Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature.

    • Expert Insight: Toluene is an excellent solvent choice for this step as it is relatively non-polar, has a high boiling point for the reaction, and can be removed efficiently under vacuum. The DMF acts as a catalyst for the formation of the acid chloride via the Vilsmeier-Haack mechanism.

  • Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the mixture becomes a clear solution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and toluene, affording the crude 4-bromobenzoyl chloride as an oil or solid.

  • Amidation: Dissolve the crude acid chloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF, 5 vol). In a separate vessel, prepare a solution of cyclopropylamine (1.5 eq) and a base like triethylamine (TEA, 1.5 eq) in the same solvent (5 vol).

  • Controlled Addition: Cool the acid chloride solution to 0-5 °C. Slowly add the cyclopropylamine solution, maintaining the internal temperature below 10 °C.

    • Causality: This exothermic reaction must be controlled to prevent side reactions and ensure the formation of a clean product. The excess amine and added base neutralize the HCl generated during the reaction.

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water. Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine.

  • Crystallization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude solid product can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane to yield N-cyclopropyl-4-bromobenzamide as a white crystalline solid.[3]

ReagentMolar Eq. (for 1 kg scale)Mass/Volume
4-Bromobenzoic Acid1.01.00 kg (4.97 mol)
Thionyl Chloride1.20.71 kg (5.97 mol)
Toluene10 vol10 L
DMF (catalyst)0.02~8 mL
Cyclopropylamine1.50.43 kg (7.46 mol)
Triethylamine1.50.76 kg (7.46 mol)
Dichloromethane10 vol10 L
Expected Yield 85-95%
Purity (HPLC) >99%
PART 3.2: Scale-Up Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (2)

This step is the most critical part of the synthesis, requiring strict control over temperature and atmospheric conditions due to the use of highly reactive organolithium reagents.[5][6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Intermediate (1) and Anhydrous THF B Inert with N₂ or Ar A->B C Cool to -78 °C (Acetone/Dry Ice Bath) B->C D Slowly Add n-BuLi (1.1 eq) Maintain T < -70 °C C->D E Stir for 1h @ -78 °C (Lithium-Halogen Exchange) D->E F Slowly Add B(O-iPr)₃ (1.2 eq) Maintain T < -70 °C E->F G Warm Slowly to RT (Overnight) F->G H Quench with 2M HCl Maintain T < 10 °C G->H I Phase Separation H->I J Extract Aqueous Layer (with EtOAc or MTBE) I->J K Crystallize from Aqueous/Organic Mixture J->K L Filter and Dry Product (2) K->L

Caption: Step-by-step workflow for the critical borylation reaction.

Protocol:

  • Reactor Setup: Charge a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen/argon inlet with N-cyclopropyl-4-bromobenzamide (1) (1.0 eq) and anhydrous THF (10 vol).

  • Inerting and Cooling: Purge the reactor thoroughly with an inert gas. Cool the vessel to -78 °C using a suitable cooling system (e.g., dry ice/acetone or a cryo-cooler).

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) via a cannula or addition funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting slurry at -78 °C for 1 hour.[6]

    • Trustworthiness: This is a rapid and highly exothermic reaction.[7] Maintaining cryogenic temperatures is essential to prevent side reactions, such as the reaction of n-BuLi with the amide proton or THF.[5] An in-process control (IPC) by TLC or LC-MS can confirm the consumption of the starting material.

  • Borylation: Slowly add triisopropyl borate (B(O-iPr)₃, 1.2 eq) to the aryllithium species, again keeping the internal temperature below -70 °C.

    • Expert Insight: Triisopropyl borate is preferred over trimethyl borate for scale-up due to its higher boiling point and reduced susceptibility to premature hydrolysis.

  • Warm-up: Once the addition is complete, allow the reaction mixture to warm slowly to room temperature overnight. This ensures the complete formation of the boronate ester.

  • Hydrolysis (Quench): Cool the mixture to 0-5 °C and slowly quench by adding 2 M hydrochloric acid (HCl), monitoring the temperature to keep it below 10 °C. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Isolation and Purification: Transfer the biphasic mixture to a separatory funnel. Collect the aqueous layer and extract it once with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Combine the organic layers, wash with brine, and then concentrate under reduced pressure. The target boronic acid will often precipitate during the acidic work-up or upon concentration. The solid can be collected by filtration, washed with cold water and a non-polar solvent (like heptane), and dried under vacuum. Further purification can be achieved by recrystallization from an acetone/water or ethanol/water mixture.[4][8]

ReagentMolar Eq. (for 1 kg scale)Mass/Volume
N-cyclopropyl-4-bromobenzamide (1)1.01.00 kg (4.16 mol)
Anhydrous THF10 vol10 L
n-Butyllithium (2.5 M in hexanes)1.11.83 L (4.58 mol)
Triisopropyl Borate1.20.94 kg (5.00 mol)
2 M Hydrochloric Acid~5 vol~5 L
Expected Yield 70-85%
Purity (HPLC/¹H NMR) >98%

Process Safety and Scale-Up Considerations

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with air and moisture.[9][10][11] All transfers must be conducted under a strictly inert atmosphere (nitrogen or argon) using appropriate techniques (e.g., cannula transfer).[12] Ensure that appropriate personal protective equipment (fire-retardant lab coat, safety glasses, gloves) is worn at all times.

  • Thermal Management: The lithium-halogen exchange and the subsequent acid quench are highly exothermic.[13] A jacketed reactor with efficient cooling capacity is mandatory for scale-up. Continuous monitoring of the internal temperature is critical to prevent thermal runaways.

  • Cryogenic Conditions: Maintaining temperatures at or below -70 °C is crucial for reaction selectivity and safety.[14] The choice of cooling system must be robust and reliable for the duration of the reagent additions.

  • Waste Disposal: Quench any residual n-BuLi carefully. A common laboratory procedure is to slowly add the residue to a flask of isopropanol at 0 °C, followed by methanol and then water.[12] All waste streams must be handled and disposed of according to institutional and local regulations.

  • Alternative Borylation Methods: For substrates intolerant of organolithium reagents, palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) is a viable, albeit often more expensive, alternative.[15][16][17] This method avoids cryogenic temperatures but requires careful screening of catalysts, ligands, and bases, and necessitates the removal of palladium from the final product.

Conclusion

This application note details a validated and scalable two-step synthesis for (4-(cyclopropylcarbamoyl)phenyl)boronic acid. By selecting a robust strategy based on a stable aryl bromide intermediate and a classic lithium-halogen exchange borylation, this process minimizes the need for complex purification techniques. The emphasis on precise control of reaction parameters, particularly temperature, and adherence to strict safety protocols ensures a reproducible and efficient synthesis suitable for the demands of pharmaceutical process development.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters.
  • The Chemistry Shack. (2015, November 13). How to Purify Boric Acid (by Recrystallization).
  • Ley, S. V., et al. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Chemistry.
  • Benchchem. Technical Support Center: Purification of Boronic Acid Pinacol Esters.
  • Reddit. (2017, December 19). Purification of boronic acids?
  • Hall, D. G. (Ed.). (2025). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Request PDF.
  • Pfizer Inc. (2023). Reaction Chemistry & Engineering. RSC Publishing.
  • Wordpress. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides.
  • Google Patents. (2014). Preparation method of arylboronic acid compound.
  • Hartwig, J. F., et al. (2007). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. PMC - NIH.
  • Singh, A. K., et al. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates.
  • Ley, S. V., et al. (2014). Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. Request PDF.
  • Buchwald, S. L., et al. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. SciSpace.
  • Guidechem. n Butyllithium: Chemistry, Applications, and Safety Considerations.
  • Google Patents.
  • Bailey, P. D., et al. (2010). The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • Bode, J. W., & Morandi, B. (2019). OC II (FS 2019).
  • ChemicalBook. (2025).
  • Environmental Health and Safety.
  • MilliporeSigma. (2023).
  • ChemicalBook. (2019). n-Butyllithium-Hazard and Toxicity.
  • Google Patents. (1998). Synthesis of aryl boronic acids.
  • Hartwig, J. F., & Miyaura, N. (2005).
  • Wang, B., et al. (2001).
  • BLD Pharm. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.
  • Sigma-Aldrich. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7.
  • PubChemLite. N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide.
  • Google Patents. (1991).
  • Google Patents. (2015). Method for preparing cyclopropyl boronic acid.
  • Rousseaux, S., et al. (2020).
  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359.
  • Wang, M., et al. (2024).
  • Sheng, C., et al. (2013). Design and synthesis of cyclopropylamide analogues of combretastatin-A4 as novel microtubule-stabilizing agents. PubMed.
  • Patsnap. (2015). Method for preparing cyclopropyl boronic acid.

Sources

Application Notes and Protocols for the Purification of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and development. Recognizing that the purity of this intermediate is paramount for the success of subsequent synthetic transformations, such as the Suzuki-Miyaura coupling, this guide details field-proven protocols for various purification techniques.[1] We will explore methodologies ranging from classical recrystallization and acid-base extraction to more advanced chromatographic separations and the use of scavenger resins. The underlying principles, procedural steps, and critical parameters for each technique are elucidated to empower researchers, scientists, and process chemists to select and implement the most appropriate purification strategy for their specific needs, thereby ensuring the high purity and batch-to-batch consistency required for pharmaceutical applications.

Introduction: The Criticality of Purity

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a bifunctional molecule incorporating a boronic acid moiety and a cyclopropyl amide group. This structural combination makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1]

The purity of this boronic acid is not a mere quality metric but a fundamental determinant of reaction success.[1] Impurities can have a multitude of detrimental effects, including:

  • Catalyst Poisoning: Residual starting materials or by-products can deactivate the palladium catalyst, leading to incomplete reactions and lower yields.

  • Formation of Side Products: Impurities can compete in the desired reaction, generating a complex mixture that necessitates challenging downstream purification.

  • Inaccurate Stoichiometry: The presence of non-reactive impurities leads to incorrect molar ratio calculations, impacting reaction efficiency. A common impurity is the corresponding cyclic trimer anhydride, known as a boroxine, which forms through the dehydration of the boronic acid.[2][3][4]

Given these considerations, achieving a purity level of >98% is often a prerequisite for the use of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in regulated drug development pipelines. This guide provides the necessary protocols to achieve this standard.

Pre-Purification Analysis: Identifying the Challenge

Before embarking on a purification strategy, it is crucial to understand the impurity profile of the crude (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. The primary analytical techniques for this assessment are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of boroxines, which often present as a set of broader aromatic signals shifted relative to the monomeric boronic acid.[5] A simple test involves adding a drop of D₂O to the NMR tube; the hydrolysis of the boroxine back to the boronic acid will cause the boroxine-related signals to disappear and the monomer signals to sharpen and increase in intensity.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of boronic acids and detecting a wide range of impurities.[6]

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, aiding in their structural elucidation.[7]

A typical impurity profile for crude (4-(Cyclopropylcarbamoyl)phenyl)boronic acid may include unreacted starting materials, homocoupled by-products, deboronated species, and the aforementioned boroxine.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. The following sections detail the most effective techniques.

Recrystallization: The First Line of Defense

For solid compounds like (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, recrystallization is often the most efficient and scalable purification method.[8][9] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[8]

Protocol 1: Recrystallization from an Aqueous/Organic Mixture

Rationale: Many arylboronic acids exhibit sufficient solubility in hot water or alcohol/water mixtures, while organic impurities remain less soluble.[10] This protocol is effective for removing non-polar impurities.

Step-by-Step Methodology:

  • Solvent Selection: Screen for a suitable solvent system. A good starting point is a mixture of ethanol and water or isopropanol and water. The ideal solvent should fully dissolve the crude product at elevated temperatures but exhibit low solubility upon cooling.[8]

  • Dissolution: In an appropriately sized flask, suspend the crude (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in a minimal amount of the chosen organic solvent (e.g., ethanol).

  • Heating: Heat the suspension to near boiling with vigorous stirring.

  • Addition of Anti-Solvent: Slowly add hot water dropwise until the solid completely dissolves, resulting in a clear, saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals.

  • Complete Crystallization: Further cool the flask in an ice bath for at least one hour to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterRecommended ConditionRationale
Solvent System Ethanol/Water or Isopropanol/WaterGood solubility differential for many arylboronic acids and common impurities.
Cooling Rate Slow cooling to RT, then ice bathPromotes the formation of well-defined, pure crystals.
Washing Solvent Cold recrystallization solventRemoves residual mother liquor without significantly dissolving the product.
Acid-Base Extraction: Exploiting Acidity

The weakly acidic nature of the boronic acid functional group (pKa ≈ 9) allows for a highly selective purification via acid-base extraction.[2] This technique is particularly effective at removing non-acidic or neutral impurities.

Protocol 2: Purification via Boronate Salt Formation

Rationale: The boronic acid is deprotonated with a base to form a water-soluble boronate salt. Neutral organic impurities can then be washed away with a water-immiscible organic solvent. Subsequent acidification re-protonates the boronate, precipitating the pure boronic acid.[12][13][14]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M NaOH).[12][15] The (4-(Cyclopropylcarbamoyl)phenyl)boronic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation and Washing: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic contaminants.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ≈ 2). The purified boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in EtOAc) Impurities_Org Neutral Impurities (in EtOAc) Crude->Impurities_Org Retained in Organic Phase Boronate Sodium Boronate Salt (in H₂O) Crude->Boronate Extract with 1M NaOH Pure_Solid Pure Boronic Acid (Precipitate) Boronate->Pure_Solid Acidify with 2M HCl

Caption: Workflow for acid-base extraction purification.

Scavenger Resins: Targeted Impurity Removal

For removing residual boronic acid from a reaction mixture or for polishing a nearly pure product, solid-supported scavenger resins are highly effective. Resins functionalized with diethanolamine (DEAM) are particularly adept at sequestering boronic acids.[16][17][18]

Protocol 3: Purification Using a DEAM Scavenger Resin

Rationale: The diol functionality on the DEAM resin forms a stable, covalent complex with the boronic acid, effectively removing it from solution. The purified product is then recovered by simple filtration.[12][15]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add the DEAM scavenger resin to the solution. The amount of resin should be in excess relative to the estimated amount of boronic acid impurity.

  • Scavenging: Stir the mixture at room temperature. Monitor the removal of the boronic acid by TLC or HPLC.

  • Isolation: Once the scavenging is complete, filter the mixture to remove the resin, which now has the bound boronic acid.

  • Recovery: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent in vacuo to yield the purified product.

Scavenger Resin TypeFunctional GroupTarget Impurity
SiliaBond DEAM DiethanolamineBoronic Acids
SiliaBond Diol DiolBoronic Acids
SiliaBond Guanidine GuanidineBoronic and Phenolic Acids[19]
Column Chromatography: For Challenging Separations

While often a last resort for boronic acids due to potential on-column issues, column chromatography can be effective when other methods fail.[10][20]

Protocol 4: Modified Silica Gel Chromatography

Rationale: Standard silica gel can cause peak tailing and decomposition of boronic acids due to the interaction between the Lewis acidic boron and Lewis basic silanol groups.[21] Pre-treating the silica with boric acid or adding a modifier to the eluent can mitigate these effects.[21][22][23]

Step-by-Step Methodology:

  • Silica Preparation (Optional but Recommended): Prepare a slurry of silica gel in a 5% w/v solution of boric acid in methanol.[21] Stir for 1 hour, then filter and dry the treated silica thoroughly under vacuum.

  • Column Packing: Pack a column with the regular or boric acid-treated silica gel using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system. A common starting point for polar boronic acids is a mixture of dichloromethane and methanol or ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 0.5-1%) added to the eluent to suppress tailing.[20]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_0 Decision Workflow for Purification start start recryst Recrystallization start->recryst Yes acid_base Acid-Base Extraction start->acid_base No chromatography Modified Chromatography recryst->chromatography No final_product Pure Product (>98%) recryst->final_product Purity Met? acid_base->recryst Solid Product acid_base->chromatography Oily Product scavenger Scavenger Resin chromatography->scavenger Minor Impurities Remain chromatography->final_product Purity Met scavenger->final_product

Caption: Decision tree for selecting a purification strategy.

Conclusion

The purification of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a critical step in ensuring the success and reproducibility of synthetic campaigns in drug discovery and development. This guide has detailed four robust methods: recrystallization, acid-base extraction, scavenger resin sequestration, and modified column chromatography. By understanding the principles behind each technique and following the detailed protocols, researchers can consistently obtain this key intermediate in high purity, thereby facilitating the efficient synthesis of target molecules. The selection of the optimal method should be guided by an initial analysis of the crude material's impurity profile and the desired scale of the operation.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Retrieved from [Link]

  • Anderson's Process Solutions. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Blog. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B? Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • KingProlly. (2025, July 14). How is boron anhydride produced? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzeneboronic anhydride. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]

  • HETEROCYCLES. (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Strategies for the Characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a pivotal building block in modern medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) through reactions like Suzuki-Miyaura cross-coupling. The precise characterization of this reagent and its subsequent reaction products is critical for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final drug substance. This document provides a comprehensive guide to the essential analytical methods required for this characterization, offering detailed protocols and expert insights into the causality behind experimental choices.

Introduction: The Significance of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Boronic acids are indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, with the chemical formula C₁₀H₁₂BNO₃, is a solid compound used in these synthetic schemes.[4] Its purity and reactivity are paramount, as impurities such as boroxines (the cyclic anhydride trimer formed by dehydration) can significantly impact reaction yields and introduce downstream purification challenges.[5][6] The stability of boronic acids is a key consideration, as they can degrade under certain conditions.[1]

This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) for the comprehensive analysis of this compound and its key reactions.

Workflow for Comprehensive Characterization

A multi-modal analytical approach is essential for a complete understanding of the reaction profile. The following workflow illustrates the logical sequence of analysis, from initial reagent qualification to final product characterization.

G cluster_0 Reagent Qualification cluster_1 In-Process Control (IPC) cluster_2 Final Product Characterization A Starting Material (4-(Cyclopropylcarbamoyl)phenyl)boronic acid B Purity & Identity Check (HPLC, NMR, MS) A->B C Boroxine Content (¹¹B NMR, IR Spectroscopy) B->C D Reaction Monitoring (e.g., Suzuki Coupling) C->D Qualified Reagent E UPLC / HPLC-MS (Conversion %, Impurity Profiling) D->E F Isolated Product E->F Reaction Work-up G Structure Elucidation (¹H, ¹³C NMR, HRMS) F->G H Purity Assessment (HPLC-UV, qNMR) F->H I Solid-State Form (XRD, DSC) F->I

Figure 1: A comprehensive analytical workflow from reagent qualification to final product analysis.

Purity and Identity Confirmation: HPLC and UPLC Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the starting boronic acid and for monitoring reaction progress.[7] Its ability to separate the starting material, intermediates, products, and impurities provides quantitative data critical for process optimization.

Expertise & Causality: A reversed-phase (RP) method is typically the first choice due to the moderate polarity of the analyte.[8][9] The acidic nature of the mobile phase (e.g., containing 0.1% formic acid or phosphoric acid) is crucial.[8] It serves two purposes: 1) it protonates the boronic acid, preventing its ionization and leading to sharper, more symmetric peaks, and 2) it ensures the stability of the silica-based C18 column. A gradient elution is employed to resolve compounds with a wide range of polarities, from polar impurities to the less polar coupled product.[7]

Protocol 3.1: RP-HPLC Method for Purity Assessment and Reaction Monitoring
  • Instrumentation: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve a small amount of sample (approx. 0.5 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm, or DAD scan from 200-400 nm.

  • Gradient Elution:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.050.4
1.050.4
8.0950.4
10.0950.4
10.150.4
12.050.4

Trustworthiness: This method is self-validating. A sharp, symmetric peak for the main component should be observed. The peak area percentage can be used to determine purity. For reaction monitoring, the disappearance of the starting material peak and the appearance of the product peak provide a clear measure of reaction conversion over time.[11]

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. For (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its reaction products, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Expertise & Causality:

  • ¹H NMR: Confirms the presence of all proton environments—the cyclopropyl ring protons, the aromatic protons, and the amide N-H proton.[12][13]

  • ¹³C NMR: Provides a count of unique carbon atoms, confirming the carbon skeleton.[12]

  • ¹¹B NMR: This is particularly important for assessing the quality of the boronic acid starting material. Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[6] A pure boronic acid will show a single broad peak, while the presence of a boroxine is indicated by a second peak.[12][14]

Protocol 4.1: NMR Analysis for Structural and Purity Assessment
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Spectral width: -2 to 12 ppm.

    • Relaxation delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

    • Spectral width: 0 to 200 ppm.

  • ¹¹B NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Spectral width: -40 to 80 ppm.

    • Reference the spectrum to an external standard like BF₃·OEt₂.

Data Interpretation:

NucleusKey Chemical Shifts (ppm) - Example DataStructural Assignment
¹H~8.5 (s, 1H), ~7.8 (d, 2H), ~7.6 (d, 2H)Amide N-H, Aromatic protons
¹H~2.8 (m, 1H), ~0.7 (m, 2H), ~0.5 (m, 2H)Cyclopropyl protons
¹³C~165, ~140, ~135, ~128, ~120, ~30, ~6C=O, Aromatic C's, Cyclopropyl C's
¹¹B~27-30B(OH)₂ group (indicates low boroxine content)[12]

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of the starting material and products. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise & Causality: Electrospray Ionization (ESI) is a preferred ionization technique for this class of molecules.[15][16] It is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode, with minimal fragmentation.[11][17] This makes for straightforward interpretation of the resulting mass spectrum. The analysis can be complicated by the formation of boroxines or solvent adducts, which requires optimized instrument parameters to minimize.[11][18]

G A Sample Introduction (via HPLC/UPLC) B Electrospray Ionization (ESI) Formation of [M+H]⁺ or [M-H]⁻ A->B Analyte in Solution C Mass Analyzer (e.g., TOF, Orbitrap) B->C Gaseous Ions D Detector Measures m/z ratio C->D Separated Ions E Mass Spectrum Plot of Intensity vs. m/z D->E Signal

Figure 2: Workflow for LC-MS analysis.

Protocol 5.1: LC-MS for Molecular Weight Verification
  • Instrumentation: An LC-MS system equipped with an ESI source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • LC Method: Use the same UPLC method described in Protocol 3.1 to introduce the sample into the mass spectrometer. This allows for the correlation of UV peaks with their corresponding masses.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr (Nitrogen)

    • Mass Range: 50 - 500 m/z

  • Data Analysis: Extract the mass spectrum for the peak of interest. The observed m/z for the [M+H]⁺ ion should match the theoretical calculated mass. For (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (C₁₀H₁₂BNO₃), the expected monoisotopic mass is 205.091 g/mol .[4] The observed [M+H]⁺ ion should be at m/z 206.098.

Solid-State Characterization: X-ray Diffraction (XRD)

For the final product, particularly if it is a crystalline solid destined for formulation, understanding its solid-state properties is crucial. Powder X-ray Diffraction (PXRD) is the primary technique for identifying the crystalline form (polymorph) of a substance.[19][20][21]

Expertise & Causality: Different polymorphs of the same compound can have vastly different physical properties, including solubility, stability, and bioavailability.[22][23] PXRD provides a unique "fingerprint" for a specific crystalline form based on the diffraction of X-rays by the crystal lattice.[20] This is essential for ensuring batch-to-batch consistency and for regulatory filings.[21][22]

Protocol 6.1: Powder X-ray Diffraction (PXRD) for Polymorph Identification
  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently grind a small amount of the crystalline solid to a fine powder. Pack the powder into the sample holder, ensuring a flat, even surface.

  • Acquisition Parameters:

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Time per Step: 0.5 - 1.0 seconds

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, should be compared against a reference pattern for the desired polymorph. The presence of sharp peaks is indicative of crystalline material, while a broad "hump" suggests amorphous content.[19]

Conclusion

The robust characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its reaction products requires a thoughtful, multi-technique approach. By integrating HPLC for purity and progress monitoring, NMR for definitive structural elucidation, MS for molecular weight confirmation, and XRD for solid-state analysis, researchers can build a complete analytical dossier. This ensures a deep understanding of the chemical process, guarantees the quality of the final material, and accelerates the drug development pipeline with confidence and scientific rigor.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280.
  • Drawell. (n.d.). What are the Growing Uses of XRD in Polymorph Screening.
  • SSCI. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
  • BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
  • Rigaku. (n.d.). Polymorph screening.
  • Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation.
  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Hadj-Abo, I., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.
  • Jackson, K. T., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Jackson, K. T., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • Jackson, K. T., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Semantic Scholar.
  • Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry.
  • Wang, L., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions.
  • Yamamoto, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America.
  • Supporting Information Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).
  • Sigma-Aldrich. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.
  • SpectraBase. (n.d.). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts.
  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for troubleshooting Suzuki-Miyaura cross-coupling reactions that involve (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, such as low yields, with this specific substrate. The presence of the amide functionality introduces unique considerations that require careful optimization of reaction conditions. This guide provides in-depth, experience-driven advice to help you navigate these complexities and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding Suzuki couplings with amide-containing boronic acids.

Q1: Why is my Suzuki coupling yield low when using (4-(Cyclopropylcarbamoyl)phenyl)boronic acid?

Low yields with this substrate can stem from several factors directly related to its structure. The amide group, while generally robust, can influence the electronic properties of the boronic acid and potentially interact with the palladium catalyst. The most common culprits include inefficient transmetalation, catalyst inhibition, or decomposition of the boronic acid under the reaction conditions.[1][2] A systematic troubleshooting approach is necessary to pinpoint the exact cause.

Q2: What is the optimal catalyst and ligand combination for this type of substrate?

There is no single "best" combination, as the ideal choice depends on the specific coupling partner (the aryl halide). However, for substrates with potentially coordinating groups like amides, employing bulky, electron-rich phosphine ligands is a highly effective starting point.[2] Ligands such as SPhos, XPhos, or P(t-Bu)₃ are known to accelerate the rate-limiting oxidative addition step and can prevent catalyst inhibition.[1] Pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can be effective, but often, a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specific ligand offers more flexibility and activity.[3]

Q3: How critical is the choice of base, and which one should I use?

The base is crucial as it activates the boronic acid, converting it into a more nucleophilic boronate species, which is essential for the transmetalation step.[1][4] For amide-containing boronic acids, the choice of base requires a balance. A base that is too strong could potentially hydrolyze the amide, while one that is too weak will result in poor activation of the boronic acid.

Base TypeExamplesRecommended Use Case
Strong Inorganic K₃PO₄, Cs₂CO₃Often the first choice for difficult couplings. Effective in polar aprotic solvents like dioxane or THF.[1]
Moderate Inorganic K₂CO₃, Na₂CO₃Commonly used and effective, especially in aqueous solvent mixtures.[5]
Mild/Fluoride-Based KF, CsFUseful if the coupling partner has base-sensitive groups (e.g., esters) to avoid hydrolysis.[1]

Q4: Is the presence of water in the reaction mixture beneficial or detrimental?

The role of water is multifaceted. In many Suzuki reactions, a small amount of water, often in solvents like dioxane or THF, is beneficial. It can help dissolve the inorganic base and facilitate the formation of the active boronate species.[1] However, for boronic acids that are sensitive to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), excess water, especially at high temperatures and with strong bases, can be detrimental.[1][6] If protodeboronation is suspected, minimizing water or moving to anhydrous conditions may be necessary.

In-Depth Troubleshooting Guide

If the initial adjustments from the FAQs do not resolve the issue, a more systematic approach is required. This guide is structured around common experimental observations.

Observation 1: Low or No Product Formation with High Starting Material Recovery

This scenario suggests that the catalytic cycle is stalled at one of the initial steps.

Potential Cause A: Inactive Catalyst

The active Pd(0) species is either not being generated efficiently from a Pd(II) precatalyst or is being deactivated by oxygen.

Troubleshooting Protocol:

  • Ensure Rigorous Inert Conditions: Degas all solvents (including water) and the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Switch to a Pre-formed Pd(0) Catalyst: If using a Pd(II) source, try switching to a catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[1]

  • Optimize Ligand Choice: If oxidative addition to your aryl halide is slow (e.g., with aryl chlorides or electron-rich aryl bromides), use a more electron-rich and bulky ligand like SPhos or XPhos to facilitate this step.[2][7]

Potential Cause B: Inefficient Transmetalation

The (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is not being activated sufficiently to transfer its aryl group to the palladium center.

Troubleshooting Protocol:

  • Screen Stronger Bases: Move from a weaker base like K₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered to maximize its surface area.

  • Adjust Solvent System: The polarity of the solvent can influence the formation of the boronate. Empirically screen solvents such as dioxane/water, THF/water, or DMF.[8]

  • Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation barrier for transmetalation.[1][9]

Experimental Workflow: Catalyst and Base Screening

This protocol outlines a systematic approach to finding the optimal catalyst and base combination for your specific aryl halide and (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Materials:

  • Aryl Halide (1.0 equiv)

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a selection of ligands (e.g., SPhos, XPhos, PPh₃)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flasks or reaction vials, magnetic stir bars, and inert gas supply

Procedure:

  • Setup: In parallel, add the aryl halide (e.g., 0.2 mmol) and (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (0.24 mmol) to a series of oven-dried reaction vials each containing a stir bar.

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the base (0.4 mmol) to each designated vial. Then, add the palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 2 mL) to each vial via syringe.

  • Reaction: Place the vials in a pre-heated reaction block or oil bath at a set temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 2h, 6h, 24h) using TLC or LC-MS.

  • Analysis: Compare the conversion to the desired product across the different conditions to identify the most effective system.

Observation 2: Significant Formation of Side Products

The presence of specific side products can provide valuable clues about what is going wrong in the reaction.

Side Product A: Homocoupling of the Boronic Acid

You observe the formation of 4',4'''-(((biphenyl)-4,4'-diyl)bis(azanediyl))bis(carbonyl))bis(N-cyclopropylbenzamide). This arises from the coupling of two molecules of the boronic acid.

Root Cause: This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[10]

Corrective Actions:

  • Improve Degassing: This is the most critical step. Ensure all reagents, solvents, and the reaction headspace are rigorously deoxygenated.[7]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize homocoupling that occurs during the initial activation of a Pd(II) precatalyst.

Side Product B: Protodeboronation

You observe the formation of N-cyclopropylbenzamide, where the boronic acid group has been replaced by a hydrogen atom.

Root Cause: Boronic acids, particularly those that are electron-deficient or used under harsh conditions (strong base, high temperature, aqueous media), can undergo protodeboronation.[1][6]

Corrective Actions:

  • Use a Milder Base: Switch to a base like KF, which is known to be effective while being less harsh.[1]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate of conversion.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin). These are significantly more resistant to protodeboronation.[1][10] The pinacol ester can be prepared separately and then used in the Suzuki coupling.

Suzuki_Catalytic_Cycle

Visualization of Troubleshooting Logic

To aid in diagnosing issues, the following flowchart outlines a logical progression for troubleshooting low yields.

Troubleshooting_Workflow

By systematically evaluating your reaction conditions and using this guide to interpret your results, you can effectively troubleshoot and optimize the Suzuki coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, leading to improved yields and more reliable synthetic outcomes.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3030-3041. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available at: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. Available at: [Link]

Sources

Technical Support Center: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in catalytic cross-coupling reactions. As a key building block in medicinal chemistry, its effective use is paramount. This guide provides in-depth, experience-based answers to common issues, moving beyond simple protocols to explain the underlying chemical principles governing success and failure in your experiments.

Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is failing or giving very low yields. Where should I start my troubleshooting?

A1: A low-yielding or failed Suzuki-Miyaura coupling can be attributed to several interdependent factors. Before investigating side reactions specific to the boronic acid, it is crucial to validate the core reaction components. The catalytic cycle of a Suzuki reaction is a finely tuned process, and disruption at any stage can halt the entire reaction.

Core Troubleshooting Workflow:

The first step is to systematically assess the fundamental parameters of the reaction. Often, the issue lies not with an inherent side reaction but with the setup or reagents.

G start Low / No Yield Observed catalyst 1. Catalyst System Integrity start->catalyst atmosphere 2. Inert Atmosphere Control catalyst->atmosphere Catalyst Active? cat_detail1 Is the Pd(II) precatalyst being reduced to active Pd(0)? Is the ligand appropriate for the substrate? catalyst->cat_detail1 reagents 3. Reagent Quality & Stoichiometry atmosphere->reagents System Degassed? atm_detail1 Oxygen can cause catalyst decomposition and homocoupling of the boronic acid. Ensure proper degassing of solvents. atmosphere->atm_detail1 conditions 4. Reaction Conditions reagents->conditions Reagents Pure/Dry? reag_detail1 Is the base sufficiently strong but not degrading? Is it dry and finely powdered for anhydrous reactions? Is the boronic acid pure (see boroxine section)? reagents->reag_detail1 side_reactions Investigate Specific Side Reactions (See Following Sections) conditions->side_reactions Parameters Optimized?

Caption: Initial troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Detailed Checklist:

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ.[1][2] This reduction can sometimes be sluggish or fail.

    • Insight: A healthy reaction often turns from a yellowish or reddish color to a dark brown or black suspension. If the color does not change, your catalyst may not be activating.

    • Solution: Consider using a modern, air-stable Pd(0) precatalyst (e.g., a palladacycle like XPhos Pd G3) which does not require an activation step.[1]

  • Oxygen Contamination: This is a primary culprit for failed reactions. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and promote the oxidative homocoupling of your boronic acid to form a biaryl byproduct.[1][2]

    • Solution: Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Base and Solvent Choice: The base is not just a spectator; it is critical for activating the boronic acid for transmetalation.[3] Its effectiveness is highly dependent on the solvent system.

    • Insight: For biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to create a large interfacial area for the reaction to occur.

    • Solution: Ensure the base is fully dissolved or, if solid, finely powdered. If using an aqueous base, ensure it is fresh. For anhydrous conditions, use a non-aqueous soluble base or a finely milled solid base like K₃PO₄.

Q2: I'm observing a significant amount of N-cyclopropylbenzamide as a byproduct. What is causing this protodeboronation and how can I minimize it?

A2: The formation of N-cyclopropylbenzamide is a classic case of protodeboronation (also called protodeborylation), an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This is arguably the most common side reaction for arylboronic acids, especially under the basic, aqueous conditions often used in Suzuki-Miyaura couplings.[5][6]

Mechanism of Protodeboronation:

Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion form [-B(OH)₃]⁻. This species can then be protonated by a proton source (typically water) at the ipso-carbon, leading to the cleavage of the C-B bond.[4][7]

G cluster_0 Desired Suzuki Pathway cluster_1 Protodeboronation Side Reaction A (R-CO-NH)-Ph-B(OH)₂ B Transmetalation [Pd(0) cycle] A->B C Desired Product (R-CO-NH)-Ph-Ar' B->C D (R-CO-NH)-Ph-B(OH)₂ F Boronate Anion [(R-CO-NH)-Ph-B(OH)₃]⁻ D->F + Base E Base (OH⁻) H Undesired Byproduct (R-CO-NH)-Ph-H F->H + H₂O G Proton Source (H₂O)

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Troubleshooting & Mitigation Strategies:

Your goal is to slow down the rate of protodeboronation relative to the rate of productive cross-coupling.

StrategyRationaleRecommended Action
Use a Milder Base Strong bases (e.g., NaOH, Cs₂CO₃) and high pH accelerate protodeboronation.[5][7]Switch to a weaker inorganic base like K₂CO₃ or KF. KF is particularly effective as the fluoride anion can form a more stable fluoroboronate species.[1][8]
Anhydrous Conditions Water is the primary proton source for the side reaction.[1][4]Use a non-aqueous solvent system (e.g., Dioxane, Toluene, 2-MeTHF) with a dry, finely powdered base like K₃PO₄.
Lower Reaction Temp. Protodeboronation, like most reactions, is accelerated by heat.Run the reaction at the lowest temperature that still allows for efficient cross-coupling (e.g., 60-80 °C instead of >100 °C).
Use Boronic Esters Boronic esters (e.g., pinacol esters) or trifluoroborates act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low.[5][9]If protodeboronation is severe, consider converting the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt prior to the coupling reaction.

Experimental Protocol: Conversion to Potassium Trifluoroborate Salt

  • Dissolution: In a flask, dissolve (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.0 equiv) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Stirring: Stir the mixture vigorously at room temperature for 30-60 minutes. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 15 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold water, followed by a cold organic solvent like diethyl ether or acetone.

  • Drying: Dry the resulting white solid under high vacuum. This potassium trifluoroborate salt can now be used directly in the Suzuki coupling, where it will slowly hydrolyze to the active boronic acid under basic conditions.[2]

Q3: My reaction yields are inconsistent between batches. Could the integrity of my (4-(Cyclopropylcarbamoyl)phenyl)boronic acid be the problem?

A3: Yes, absolutely. Inconsistent yields are often traced back to the quality and form of the boronic acid starting material. The primary culprit is often the spontaneous dehydration of the boronic acid to form its cyclic trimeric anhydride, known as a boroxine .[10][11]

Boronic Acid-Boroxine Equilibrium:

This is a reversible dehydration-hydrolysis process.[10][12] Three molecules of the boronic acid can lose three molecules of water to form one molecule of the boroxine.

G BA 3 x (R)-B(OH)₂ (Boronic Acid) BX (R-BO)₃ (Boroxine) BA->BX Dehydration (Heat, Storage) BX->BA Hydrolysis (Water) H2O + 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.

Why Boroxines Cause Problems:

  • Stoichiometry: If you weigh out 100 mg of what you believe is the boronic acid, but it is actually partially or fully the boroxine, you are using significantly fewer molar equivalents of the boron species than calculated.

  • Reactivity: While boroxines are competent coupling partners, their rate of reaction can differ from the corresponding boronic acid, leading to variable reaction profiles.[12]

  • Formation Conditions: Boroxine formation is promoted by heat and is an entropically driven process.[12][13] Storing boronic acid in a warm location or drying it aggressively at high temperatures can accelerate this process.

Troubleshooting & Mitigation:

  • Check Your Material: Before use, you can check for boroxine content via NMR. The proton and boron NMR signals for the boroxine will be distinct from the boronic acid.

  • Storage: Always store your boronic acid in a cool, dry place. A desiccator at room temperature or in a refrigerator is ideal.

  • Reconversion Protocol: If you suspect significant boroxine formation, you can easily convert it back to the boronic acid.

Protocol: Hydrolysis of Boroxine to Boronic Acid

  • Dissolve the solid material in a suitable solvent that is partially miscible with water (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with water or a slightly acidic aqueous solution (e.g., 0.1 M HCl).

  • Stir vigorously for 15-20 minutes. The water will hydrolyze the boroxine back to the monomeric boronic acid.[10]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C) to yield the pure boronic acid.

Q4: Is the cyclopropylamide functional group stable under typical Suzuki-Miyaura conditions? Could it be hydrolyzing?

A4: The N-cyclopropylbenzamide moiety is generally robust and stable under the vast majority of Suzuki-Miyaura coupling conditions. Amide bonds are significantly more stable to hydrolysis than, for example, ester bonds. The conditions required for amide hydrolysis (e.g., strongly acidic or basic conditions at high temperatures for prolonged periods) are typically much harsher than those used for cross-coupling.[8]

Assessment of Risk:

  • Standard Conditions (e.g., K₂CO₃, K₃PO₄ in Dioxane/H₂O at ≤ 100 °C): The risk of amide hydrolysis is extremely low. The basicity is not sufficient to promote significant hydrolysis within typical reaction times.

  • Harsh Conditions (e.g., NaOH, CsOH at > 120 °C): If you are forced to use very strong bases and high temperatures, the potential for hydrolysis increases, though it is still unlikely to be a major competing pathway.

How to Verify Stability:

If you suspect amide hydrolysis is occurring, the troubleshooting is straightforward:

  • Run a Control Experiment: Subject your starting material, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, to the exact reaction conditions (base, solvent, temperature, time) without the palladium catalyst and the coupling partner.

  • Analyze the Results: After the simulated reaction time, work up the reaction and analyze the recovered material by LC-MS or NMR. If you observe the formation of 4-boronobenzoic acid, then hydrolysis is indeed occurring under your specific conditions. If you only recover the starting material, the amide is stable, and the problem with your main reaction lies elsewhere.

References
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Nishiyabu, R., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991. [Link]

  • Wikipedia contributors. (2023). Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14816-14828. [Link]

  • Kuwabara, T., et al. (2016). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Pietraszuk, J. (2019). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • Kua, J., & Iovine, P. M. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(39), 8938-8943. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Choy, N., et al. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 42(49), 8689-8691. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(10), 3891-3893. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Li, A. Y. (2001). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

Sources

Technical Support Center: Protodeboronation of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (4-(cyclopropylcarbamoyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and best practices to mitigate the common and often frustrating side reaction of protodeboronation. Our goal is to help you maximize the yield of your desired cross-coupling product and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This process consumes your starting material, (4-(cyclopropylcarbamoyl)phenyl)boronic acid, and converts it into N-cyclopropylbenzamide, an undesired byproduct. This directly reduces the yield of your target molecule and introduces a significant impurity that can complicate purification.[2] In the context of Suzuki-Miyaura cross-coupling, this side reaction is a frequent cause of low yields and reaction failure.[1]

Q2: What makes (4-(Cyclopropylcarbamoyl)phenyl)boronic acid susceptible to this reaction?

A2: The susceptibility of any arylboronic acid to protodeboronation is influenced by a combination of factors, including the electronic properties of the substituents on the aromatic ring and the specific reaction conditions.[1] While (4-(cyclopropylcarbamoyl)phenyl)boronic acid is a relatively stable compound, the conditions typically required for cross-coupling reactions—specifically the presence of a base, water, and elevated temperatures—create an environment where protodeboronation can become a competitive pathway.[2] The reaction is often accelerated at high pH through the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻).[3][4]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most direct way to detect protodeboronation is by identifying the byproduct, N-cyclopropylbenzamide, in your crude reaction mixture. This can be accomplished using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): You may observe a new spot corresponding to the less polar byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You will see a mass peak corresponding to N-cyclopropylbenzamide alongside your starting materials and desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture will show characteristic peaks for the N-cyclopropylbenzamide byproduct, distinct from your boronic acid starting material.

Monitoring the reaction progress is crucial. If you observe the consumption of your boronic acid starting material without a corresponding increase in the desired product, protodeboronation is a likely culprit.[5]

Q4: Are boronic esters, like the pinacol ester of my compound, immune to protodeboronation?

A4: Not entirely. While boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation.[6][7] The ester group serves as a protecting group that can slow down the rate of protodeboronation.[8] However, under typical Suzuki-Miyaura conditions (presence of base and water), the ester can hydrolyze in situ to the free boronic acid, which is then susceptible to protodeboronation.[9] Therefore, while using a boronic ester is a good preventative strategy, it does not eliminate the risk, especially under harsh reaction conditions.[7][9]

Troubleshooting Guide: Identifying and Solving Protodeboronation Issues

When experiments yield unexpected results, a systematic approach to troubleshooting is essential. The following table outlines common symptoms, their probable causes related to protodeboronation, and actionable solutions.

Symptom Observed Potential Cause Recommended Solution(s)
Low yield of desired product; significant amount of N-cyclopropylbenzamide byproduct detected. The rate of protodeboronation is competitive with or faster than the rate of the desired cross-coupling reaction.1. Optimize the Base: Switch to a weaker, non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] Strong bases (e.g., NaOH, KOH) significantly accelerate protodeboronation.[9] 2. Lower Reaction Temperature: High temperatures accelerate protodeboronation.[2][10] Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing heat.[9]
Reaction stalls; starting boronic acid is consumed but product formation plateaus. The catalytic cycle may be inefficient, leaving the boronic acid exposed to degrading conditions for an extended period.[9]1. Increase Catalyst/Ligand Loading: A more active catalyst system can accelerate the productive cross-coupling, outcompeting the protodeboronation side reaction.[9][10] 2. Use a More Active Catalyst: Employ modern, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or pre-catalysts that promote efficient and rapid catalytic turnover.[9][11]
Inconsistent results between batches. The boronic acid may be degrading during storage. Moisture and oxygen can lead to the formation of boroxines (anhydrides) or other decomposition products.[12]1. Verify Storage Conditions: Store (4-(cyclopropylcarbamoyl)phenyl)boronic acid under an inert atmosphere (Argon or Nitrogen) at the recommended temperature of 2-8°C, protected from light and moisture. 2. Use Fresh Reagent: If in doubt, use a fresh batch of the boronic acid.
Formation of homocoupling byproduct (biaryl of the boronic acid). This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction. While distinct from protodeboronation, the conditions that favor it (inefficient catalysis) can also allow protodeboronation to occur.1. Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen.[5] 2. Use a Pd(0) Source or Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst avoids the need for an initial reduction step that can sometimes promote homocoupling.[6]
Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making tree to help you troubleshoot low yields where protodeboronation is suspected.

G cluster_protodeboronation Protodeboronation Confirmed start Low Yield or Stalled Reaction check_byproduct Analyze Crude Mixture (LC-MS, NMR). Is N-cyclopropylbenzamide present? start->check_byproduct base Optimize Base: Switch to weaker base (K3PO4, Cs2CO3) check_byproduct->base Yes check_sm Is Boronic Acid Starting Material Degraded? check_byproduct->check_sm No temp Lower Temperature: Target 60-80 °C catalyst Enhance Catalysis: Increase loading or use more active ligand/precatalyst water Control Water Content: Use anhydrous solvents, consider molecular sieves end_success Yield Improved water->end_success storage Review Storage Protocol: Store at 2-8°C under inert gas. Use fresh reagent. check_sm->storage Yes end_fail Problem Persists: Re-evaluate entire reaction scope (coupling partner, solvent, etc.) check_sm->end_fail No storage->start Re-run Experiment

Caption: A workflow for troubleshooting low-yield reactions.

Preventative Measures & Best Practices

Proactive measures are the most effective way to prevent protodeboronation.

Q5: What is the ideal experimental setup to minimize protodeboronation from the start?

A5: A carefully planned experimental setup is critical. The primary goal is to create conditions where the desired cross-coupling reaction is significantly faster than the undesired protodeboronation.

Recommended Protocol for a Suzuki-Miyaura Coupling:

  • Glassware and Reagents:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous solvents. If the solvent is not from a freshly opened sealed bottle, consider drying it over activated molecular sieves (4Å).[9]

    • Ensure all solid reagents are dry and handled under an inert atmosphere if possible.

  • Reaction Assembly:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere, add your aryl halide, (4-(cyclopropylcarbamoyl)phenyl)boronic acid (or its pinacol ester, typically 1.1-1.5 equivalents), the base (e.g., K₃PO₄, 2.0-3.0 equivalents), the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-5 mol%), and the ligand (if not using a pre-catalyst).

    • Evacuate and backfill the vessel with inert gas three times to ensure all oxygen is removed.[5]

    • Add the degassed anhydrous solvent via syringe.

  • Reaction Conditions:

    • Begin heating the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[5]

    • Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature and shortest reaction time that provides complete conversion to the desired product.

Q6: How should I properly store and handle (4-(cyclopropylcarbamoyl)phenyl)boronic acid?

A6: Proper storage is non-negotiable for maintaining the integrity of boronic acids.[13]

  • Temperature: Store the solid compound in a refrigerator at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect from moisture and oxygen. Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines, which can affect reactivity.[12]

  • Light: Protect from direct light.[12]

  • Handling: When weighing and handling the solid, do so in a dry, well-ventilated area, and minimize its exposure to the ambient atmosphere. Use tightly sealed containers for storage.[14]

Key Factors Influencing Boronic Acid Stability

The stability of your boronic acid is a balancing act between several key factors. The diagram below illustrates the interplay of these variables.

G cluster_stability Factors Promoting Boronic Acid Stability cluster_degradation Factors Promoting Protodeboronation low_temp Low Temperature center_node (4-(Cyclopropylcarbamoyl)phenyl)boronic acid low_temp->center_node anhydrous Anhydrous Conditions anhydrous->center_node inert_atm Inert Atmosphere (No O2) inert_atm->center_node mild_base Weaker, Non-nucleophilic Base mild_base->center_node ester_form Use of Boronic Ester (e.g., Pinacol) ester_form->center_node high_temp High Temperature water Presence of Water (Proton Source) oxygen Oxygen strong_base Strong Base (e.g., NaOH) (High pH) slow_cat Slow/Inefficient Catalysis center_node->high_temp center_node->water center_node->oxygen center_node->strong_base center_node->slow_cat

Caption: Key factors influencing the stability of boronic acids.

By understanding the mechanism of protodeboronation and implementing these troubleshooting and preventative strategies, you can significantly improve the success rate of your reactions involving (4-(cyclopropylcarbamoyl)phenyl)boronic acid.

References

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]

  • Wikipedia Contributors. (2023). Protodeboronation. Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Denmark, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Various Authors. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Cheon, C-H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]

  • Reddit User Atalantius. (2022). For the pro's (Suzuki). Reddit. Available at: [Link]

  • Reddit User pimpinlatino411. (2014). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Doyle, A. G., et al. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. Available at: [Link]

  • Reddit User dungeonsandderp. (2021). Protodeboronation product. Reddit. Available at: [Link]

  • Various Authors. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. UTSC. Available at: [Link]

  • Environmental Health & Safety. (n.d.). Chemical Storage Guide. Available at: [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. Available at: [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Available at: [Link]

  • Wikipedia Contributors. (2023). Phenylboronic acid. Wikipedia. Available at: [Link]

  • Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

Sources

Optimizing base and solvent for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Base and Solvent for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that coupling reactions involving functionalized boronic acids present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols specifically for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid . Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind each experimental choice, empowering you to solve problems effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura couplings.

Q1: My reaction with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is giving low yields. What makes this substrate challenging?

A1: The primary challenge arises from the electronic nature of this boronic acid. The para-substituted cyclopropylcarbamoyl group is moderately electron-withdrawing. This electronic deficit can slow down the rate-determining transmetalation step of the catalytic cycle.[1] Furthermore, electron-deficient boronic acids are often more susceptible to an undesired side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[2][3]

Q2: What is the best "go-to" combination of base and solvent to start with for this specific boronic acid?

A2: For a robust starting point, we recommend a combination of a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an ethereal solvent system, such as 1,4-dioxane or THF, often with a small amount of water as a co-solvent.[4] These bases are strong enough to form the reactive boronate species required for transmetalation but are less nucleophilic than hydroxides, which can aggressively promote protodeboronation.[2][5]

Q3: I see my boronic acid being consumed on TLC/LC-MS, but very little product is forming. A major byproduct appears to be N-cyclopropylbenzamide. What is happening?

A3: This observation is a classic indicator of protodeboronation.[2] This side reaction replaces the boronic acid group with a hydrogen atom, leading to the formation of N-cyclopropylbenzamide and consuming your nucleophile. This is particularly common under overly aggressive basic conditions (e.g., strong hydroxide bases) or with prolonged heating in the presence of water.

Q4: Can the amide functional group in my boronic acid interfere with the palladium catalyst?

A4: While amides are not typically considered potent catalyst poisons, the lone pairs on the nitrogen and oxygen atoms can potentially coordinate to the palladium center. However, in most well-designed catalyst systems (e.g., those using bulky, electron-rich phosphine ligands), this is a minor concern compared to the electronic effects on the transmetalation step and the risk of protodeboronation. The amide N-H is also acidic and will be deprotonated by strong bases, but this does not generally inhibit the catalytic cycle.

Troubleshooting and Optimization Guide

Use this guide when your initial experiments do not yield the desired results. We have structured it based on common experimental observations.

Problem 1: Low or No Product Formation with Significant Starting Material Remaining

This outcome suggests that a key step in the catalytic cycle is inhibited. For this electron-deficient boronic acid, the most likely bottleneck is the transmetalation step.

  • Primary Cause: Inefficient formation of the reactive boronate species or slow transfer to the palladium complex. The main role of the base is to activate the boronic acid by converting it to a more nucleophilic boronate anion [R-B(OH)₃]⁻.[5][6][7][8]

  • Solution Strategy:

    • Strengthen the Base: If you are using a weak base like sodium carbonate (Na₂CO₃) or potassium fluoride (KF), switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is an excellent choice as it effectively promotes boronate formation. Cesium carbonate (Cs₂CO₃) is also highly effective due to the high solubility of its boronate salts.

    • Optimize the Ligand: The oxidative addition of the aryl halide to the Pd(0) complex is the first step, and for less reactive halides (e.g., aryl chlorides), a highly active catalyst is needed. For electron-deficient boronic acids, using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate both the oxidative addition and the subsequent reductive elimination, helping to drive the catalytic cycle forward.[4]

    • Increase Temperature: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary activation energy to overcome a sluggish transmetalation barrier. Monitor for potential degradation of starting materials at higher temperatures.

Problem 2: Boronic Acid is Consumed, but Product Yield is Low (Protodeboronation)

This indicates your conditions favor the undesired protodeboronation pathway over the productive Suzuki coupling.

  • Primary Cause: The base-catalyzed cleavage of the carbon-boron bond is outpacing the rate of transmetalation.[9] This is exacerbated by strong, nucleophilic bases (like NaOH, KOH) and the presence of excess water.

  • Solution Strategy:

    • Change the Base: Immediately switch from any hydroxide bases (NaOH, LiOH, Ba(OH)₂) to potassium phosphate (K₃PO₄) or potassium fluoride (KF). While KF is a weaker base, it can be effective in activating the boronic acid without promoting significant protodeboronation, especially if your substrate is sensitive to strong bases.[8]

    • Use Anhydrous Conditions: While many Suzuki protocols use aqueous co-solvents, minimizing water can suppress protodeboronation. Try running the reaction in anhydrous THF or Dioxane with a base like powdered KF or Cs₂CO₃.

    • Convert to a Boronate Ester: If protodeboronation remains a persistent issue, convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[10] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction, often releasing the active boronic acid slowly under the reaction conditions.

Problem 3: Significant Homocoupling of the Boronic Acid (Biphenyl Byproduct)

The formation of 4,4'-bis(cyclopropylcarbamoyl)biphenyl suggests an oxidative process is competing with the cross-coupling cycle.

  • Primary Cause: The presence of oxygen in the reaction mixture. Oxygen can cause oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[4][10] This can also occur during the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid can act as the reductant.[10]

  • Solution Strategy:

    • Improve Degassing Technique: Ensure your solvent and reaction mixture are rigorously deoxygenated. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent.

    • Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step where homocoupling can be prevalent.

    • Check Reagent Purity: Ensure the boronic acid is not contaminated with residual oxidants from its synthesis.

Data Summary and Recommended Conditions

For ease of reference, the following tables summarize the recommended starting points and optimization parameters for your experiments.

Table 1: Recommended Bases for Coupling (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

BaseClassStrengthRecommended EquivalentsKey Considerations
K₃PO₄ InorganicStrong2.0 - 3.0Excellent starting point. Balances high activity with low risk of protodeboronation.
Cs₂CO₃ InorganicStrong2.0 - 3.0Highly effective, often provides faster rates due to better solubility of intermediates. More expensive.
K₂CO₃ InorganicModerate2.0 - 3.0A milder option. May require higher temperatures or more active catalysts. Good for sensitive substrates.
KF InorganicWeak3.0Useful under anhydrous conditions or with base-labile functional groups to minimize protodeboronation.[8]
NaOH, KOH HydroxideVery Strong2.0 - 3.0Not recommended. High risk of promoting rapid protodeboronation with this substrate.[2]

Table 2: Recommended Solvents for Coupling (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Solvent SystemTypeKey Characteristics & Rationale
Dioxane / H₂O (e.g., 4:1)Ethereal / AqueousExcellent starting point. Good balance of polarity to dissolve both the organic substrates and the inorganic base. Water aids in dissolving the base and facilitates the formation of the [Pd(OH)ArL] intermediate.[9]
THF / H₂O (e.g., 4:1)Ethereal / AqueousSimilar to Dioxane but with a lower boiling point (66 °C). Suitable for reactions at moderate temperatures.
Toluene / H₂O (e.g., 4:1)Aromatic / AqueousGood for higher temperature reactions. The biphasic system can sometimes be beneficial.
DMF or NMP Polar AproticCan be effective but may lead to faster protodeboronation. Use with caution and preferably with milder bases like K₂CO₃.[11]

Visualized Workflows and Mechanisms

To clarify the relationships between reaction components and troubleshooting steps, we provide the following diagrams.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Diagram 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation (Rate-Limiting Step) PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Base_Activation Ar'B(OH)₂ + Base ⇌ [Ar'B(OH)₃]⁻ Base_Activation->Transmetal Activated Nucleophile

Caption: The key role of the base is to activate the boronic acid for the transmetalation step.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckSM Analyze Crude Reaction: Starting Materials (SM) Consumed? Start->CheckSM SM_Present Significant SM Remains CheckSM->SM_Present No SM_Consumed SM Consumed, Low Product CheckSM->SM_Consumed Yes Cause_Transmetal Likely Cause: Slow Transmetalation SM_Present->Cause_Transmetal Cause_Decomp Likely Cause: Protodeboronation SM_Consumed->Cause_Decomp Solution_Transmetal Solution: 1. Use Stronger Base (K₃PO₄) 2. Use More Active Ligand (XPhos) 3. Increase Temperature Cause_Transmetal->Solution_Transmetal Solution_Decomp Solution: 1. Switch to Milder Base (K₂CO₃, KF) 2. Minimize Water (Anhydrous) 3. Convert to Boronate Ester (Bpin) Cause_Decomp->Solution_Decomp

Caption: A decision tree to diagnose and solve low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for coupling (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with a generic aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[3][4]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 ratio) via syringe to achieve a final concentration of 0.1–0.2 M with respect to the limiting aryl bromide.[4][12]

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to 100–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2013).
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • Valente, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst poisoning encountered during cross-coupling reactions involving (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. As Senior Application Scientists, we aim to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?

A1: A stalled or sluggish Suzuki-Miyaura reaction is a common issue that can often be traced back to catalyst deactivation or "poisoning". The primary suspects in the context of using (4-(Cyclopropylcarbamoyl)phenyl)boronic acid can be categorized as follows:

  • Impurity-Driven Poisoning: The boronic acid starting material may contain trace impurities from its synthesis that are known palladium catalyst poisons. Common culprits include sulfur-containing compounds (e.g., from reagents like Lawesson's reagent if applicable in a broader synthetic route), residual halides, or other strongly coordinating species.[1][2]

  • Substrate/Product-Related Inhibition: While the cyclopropylcarbamoyl group is not a classic catalyst poison, under certain conditions, the amide functionality or the resulting biaryl product could potentially coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover. This is a form of product inhibition.[3]

  • Decomposition of the Boronic Acid: Boronic acids can be prone to degradation, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) or oxidation.[3] The byproducts of these degradation pathways may interfere with the catalytic cycle.

  • Formation of Inactive Palladium Species: The reaction mixture turning black is a common visual cue for the formation of palladium black, which is aggregated, catalytically inactive Pd(0).[3][4] This can be triggered by a variety of factors including an inappropriate ligand-to-metal ratio, the presence of oxygen, or the inherent instability of the catalyst under the reaction conditions.

Q2: I observe the formation of a black precipitate in my reaction. What is it and what does it signify?

A2: The black precipitate is almost certainly palladium black , which consists of fine particles of elemental palladium (Pd(0)). Its appearance is a strong indicator of catalyst decomposition and a common reason for loss of catalytic activity.[3][4] The active catalyst in a Suzuki-Miyaura coupling is a soluble palladium complex, typically involving phosphine ligands. When this complex becomes unstable, the palladium atoms can be reduced and agglomerate, precipitating out of the solution. This process is often irreversible and effectively removes the catalyst from the reaction.

Q3: Could the amide functionality in (4-(Cyclopropylcarbamoyl)phenyl)boronic acid itself be poisoning the catalyst?

A3: While amides are not considered potent catalyst poisons in the same vein as sulfur compounds or strong chelating agents, the nitrogen and oxygen atoms of the carbamoyl group do possess lone pairs of electrons that could potentially coordinate to the palladium center. Under specific reaction conditions, this coordination could lead to the formation of a stable palladacycle or an otherwise inactive complex, thereby inhibiting the catalyst. However, this is less common than poisoning by external contaminants. Some functional groups can influence catalyst transfer and reactivity.[5][6]

Q4: Are there any known impurities in commercially available (4-(Cyclopropylcarbamoyl)phenyl)boronic acid that I should be aware of?

A4: While specific impurity profiles can vary between suppliers and batches, potential impurities in boronic acids can arise from their synthesis. For (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, which can be synthesized through various routes, potential impurities might include:

  • Residual Halides: If the synthesis involves a halogen-lithium exchange or a Grignard reaction from a halogenated precursor, residual halides can be present. Halide ions can act as catalyst poisons.[2]

  • Unreacted Starting Materials or Intermediates: Depending on the synthetic route, these could have functional groups that interfere with the catalysis.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While generally reactive in Suzuki couplings, their different physical properties (e.g., solubility) might affect reaction kinetics.[7]

It is always good practice to use high-purity reagents for sensitive cross-coupling reactions. If catalyst poisoning is suspected, purification of the boronic acid may be necessary.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues in your reactions.

Issue 1: Low or No Conversion
Initial Diagnostic Steps:
  • Run a Control Reaction: Use a well-behaved, simple arylboronic acid (e.g., phenylboronic acid) with your reaction partner under the same conditions. If this reaction proceeds as expected, the issue is likely related to the (4-(Cyclopropylcarbamoyl)phenyl)boronic acid or its impurities.

  • Analyze the Starting Material: If possible, obtain a certificate of analysis for your boronic acid. Consider techniques like NMR or LC-MS to check for obvious impurities.

  • Visual Inspection: Note any color changes in the reaction. The formation of palladium black early in the reaction is a strong indicator of catalyst decomposition.[3]

Workflow for Troubleshooting Low Conversion:

G cluster_0 Troubleshooting Low Conversion start Low or No Conversion Observed control_rxn Run Control Reaction with Phenylboronic Acid start->control_rxn control_ok Control Reaction Successful? control_rxn->control_ok boronic_acid_issue Issue likely with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid or its impurities. control_ok->boronic_acid_issue Yes general_issue Issue is with general reaction conditions. control_ok->general_issue No purify_boronic_acid Purify Boronic Acid (Recrystallization, Chromatography) boronic_acid_issue->purify_boronic_acid optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) general_issue->optimize_conditions screen_catalysts Screen Different Catalysts and Ligands purify_boronic_acid->screen_catalysts screen_catalysts->optimize_conditions re_run Re-run Reaction with Purified Reagent optimize_conditions->re_run

Caption: Workflow for diagnosing and addressing low reaction conversion.

Corrective Actions:
  • Purification of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid:

    • Recrystallization: This is often effective at removing minor impurities. A suitable solvent system should be determined empirically.

    • Formation and Isolation of a Boronate Ester: Conversion to a pinacol or other boronate ester followed by chromatographic purification and subsequent hydrolysis back to the boronic acid can be a highly effective purification strategy.

  • Catalyst and Ligand Screening:

    • Increase Catalyst Loading: As a simple first step, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome the effects of minor poisons.

    • Change the Ligand: Electron-rich and bulky phosphine ligands can enhance catalyst stability and reactivity.[8] Consider switching from a common ligand like PPh₃ to a more specialized ligand such as SPhos or XPhos, which are known to be effective in challenging Suzuki couplings.[9]

    • Use a Pre-catalyst: Modern pre-catalysts are designed for high activity and stability, and can be more robust to certain impurities.

  • Optimization of Reaction Conditions:

    • Base: The choice of base can be critical. If you are using a strong base like NaOH, consider switching to a milder base like K₂CO₃ or K₃PO₄, which can sometimes minimize side reactions and boronic acid degradation.[9][10]

    • Solvent: Ensure your solvents are rigorously degassed to remove oxygen, which can contribute to catalyst decomposition. If using aqueous conditions, ensure the water is deionized and degassed.

    • Temperature: Lowering the reaction temperature may improve catalyst stability, albeit at the cost of a slower reaction rate.

Issue 2: Rapid Formation of Palladium Black
Underlying Causes:

The rapid precipitation of palladium black suggests that the active catalyst is highly unstable under your reaction conditions. This can be due to:

  • Poor Ligand Choice: The ligand may not be effectively stabilizing the Pd(0) center.

  • Presence of Oxidants: Dissolved oxygen in the solvent is a common culprit.

  • High Temperatures: Thermal decomposition of the catalyst can occur.

  • Incompatible Additives: Other reagents in the mixture may be reacting with the catalyst.

Troubleshooting Workflow for Catalyst Decomposition:

G cluster_1 Troubleshooting Catalyst Decomposition start Rapid Formation of Palladium Black check_degassing Verify Rigorous Degassing of Solvents start->check_degassing check_temp Lower Reaction Temperature check_degassing->check_temp change_ligand Switch to a More Bulky/Electron-Rich Ligand check_temp->change_ligand use_precatalyst Employ a Stable Pre-catalyst change_ligand->use_precatalyst evaluate Evaluate Impact on Catalyst Stability use_precatalyst->evaluate success Reaction Proceeds without Decomposition evaluate->success Positive further_optimization Further Optimization May Be Needed evaluate->further_optimization Negative

Caption: Systematic approach to mitigating catalyst decomposition.

Corrective Actions:
  • Improve Degassing Technique: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).

  • Ligand Modification:

    • Increase Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help to stabilize the catalyst.

    • Switch to Buchwald-type Ligands: Ligands like SPhos, XPhos, or RuPhos are specifically designed to create highly active and stable palladium catalysts that are resistant to decomposition.[9]

  • Temperature Control: Start the reaction at a lower temperature and gradually increase it if the reaction is too slow.

Experimental Protocols
Protocol 1: Small-Scale Reaction Screening

This protocol is designed to efficiently screen different catalysts and ligands to overcome suspected poisoning.

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, your coupling partner, and the base in a degassed solvent.

  • Arraying Catalysts: In an array of small reaction vials equipped with stir bars, dispense the pre-weighed catalysts and ligands you wish to screen.

  • Reaction Initiation: Add the stock solutions to each vial.

  • Execution: Seal the vials and place them in a temperature-controlled reaction block. Run the reactions for a predetermined time (e.g., 12-24 hours).

  • Analysis: Quench the reactions and analyze the conversion by LC-MS or GC-MS to identify the most effective catalyst/ligand system.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂Buchwald G3 Precatalyst
Ligand NoneP(t-Bu)₃SPhosXPhos
Base K₂CO₃K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂ODMF
Protocol 2: Purification of Boronic Acid via Pinacol Ester
  • Esterification: Dissolve (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1 equivalent) and pinacol (1.1 equivalents) in a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture at reflux with a Dean-Stark trap to remove water.

  • Purification: After the reaction is complete (monitor by TLC or LC-MS), remove the solvent under reduced pressure. Purify the resulting crude pinacol ester by column chromatography on silica gel.

  • Hydrolysis: The purified pinacol ester can often be used directly in the Suzuki reaction. If the boronic acid is required, the ester can be hydrolyzed back using aqueous acid or base.

III. Mechanistic Insights

Understanding the catalytic cycle and potential deactivation pathways is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Deactivation Pathways pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition inactive_complex Inactive Pd-Poison Complex pd0->inactive_complex pd_black Pd(0) Agglomeration (Palladium Black) pd0->pd_black Decomposition pdII_complex R-Pd(II)-X(L₂) oxidative_addition->pdII_complex transmetalation Transmetalation (Ar-B(OH)₂) pdII_complex->transmetalation diarylpalladium R-Pd(II)-Ar(L₂) transmetalation->diarylpalladium reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product poison Poisons (S, N-heterocycles, etc.) poison->pd0 Poisoning

Caption: The Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.

The key steps in the cycle are:

  • Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step often requires activation of the boronic acid by a base.[10]

  • Reductive Elimination: The two organic fragments are coupled, forming the product and regenerating the Pd(0) catalyst.[9]

Catalyst poisons can interrupt this cycle at various stages. Sulfur-containing impurities, for example, can irreversibly bind to the Pd(0) catalyst, preventing the initial oxidative addition step.[1] Other coordinating species might stabilize the Pd(II) intermediates, hindering reductive elimination.

IV. References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Processes, 8(12), 1653. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Request PDF. [Link]

  • Intramolecular Catalyst Transfer on a Variety of Functional Groups between Benzene Rings in a Suzuki-Miyaura Coupling Reaction. PubMed. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Request PDF. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. [Link]

  • How Can You Prevent Catalyst Poisoning? YouTube. [Link]

  • What Causes Catalyst Deactivation And Poisoning? YouTube. [Link]

  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Request PDF. [Link]

  • Iterative reactions of transient boronic acids enable sequential C-C bond formation. PubMed. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Novel process for synthesizing cyclopropylboronic acid. Google Patents.

Sources

Technical Support Center: Boron Impurity Remediation in (4-(Cyclopropylcarbamoyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and related organoboron compounds. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common, yet critical, challenge of removing boron-containing impurities from your reaction mixtures. Given the rising concerns about the potential genotoxicity of boronic acids, effective purification is paramount for ensuring the safety and quality of active pharmaceutical ingredients (APIs).[1][2]

Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I should be aware of?

A1: In reactions involving (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, you will primarily encounter two types of boron-containing impurities:

  • Unreacted Starting Material: Excess or unreacted (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is the most common impurity.

  • Boroxines (Boronic Anhydrides): Boronic acids are prone to intermolecular dehydration, especially upon heating or under vacuum, to form cyclic trimers known as boroxines.[3][4] These are often less soluble and can complicate purification.

Q2: Why is the complete removal of these boron impurities so critical?

A2: While boronic acids are invaluable synthetic intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, residual amounts in a final compound are a significant concern.[1][4] Recent studies have indicated that some arylboronic acids may be weakly mutagenic, classifying them as Potential Genotoxic Impurities (PGIs). Regulatory bodies therefore require strict control and removal of such impurities to ppm levels in APIs.

Q3: What are the principal strategies for removing boron impurities?

A3: There are four primary strategies, each with its own advantages and limitations:

  • Aqueous Extraction (Acid-Base Wash): This exploits the Lewis acidic nature of the boronic acid group to form a water-soluble boronate salt under basic conditions.[5][6][7]

  • Recrystallization: This classic purification technique can be effective if there is a significant solubility difference between your desired product and the boron impurities.[8]

  • Chromatography: Both normal-phase (silica gel) and reverse-phase chromatography can be used, although boronic acids can sometimes streak or stick to silica gel.[5][9]

  • Scavenger Resins: These are solid-supported reagents with functional groups (e.g., diols, amines) that selectively form covalent bonds with boronic acids, allowing for their removal by simple filtration.[2][5]

Q4: How can I detect and quantify residual boron in my final product?

A4: Highly sensitive analytical methods are required to detect ppm-level impurities. The most common and reliable method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which offers very low detection limits.[10][11][12][13] For less sensitive, routine analysis, colorimetric methods using reagents like curcumin or azomethine-H can also be employed.[11][13][14]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Scenario 1: My post-reaction mixture is heavily contaminated with unreacted boronic acid. How can I perform an effective extractive workup?

Question: I've completed a Suzuki coupling and my TLC/LCMS shows a significant amount of remaining (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. My product is stable to basic conditions. What is the best way to remove the boronic acid using extraction?

Answer: An aqueous basic wash is the most direct and scalable method to remove acidic boronic acid impurities from a neutral organic product. The principle is to deprotonate the boronic acid to form a highly polar, water-soluble boronate salt, which partitions into the aqueous phase.[6][7][15]

cluster_organic Organic Phase (e.g., EtOAc) cluster_aqueous Aqueous Phase Organic_Start Product Boronic Acid Impurity Wash Add 1M NaOH (aq) Shake Funnel Organic_Start->Wash Aqueous_Final Boronate Salt Base (e.g., NaOH) Separate Separate Layers Wash->Separate Separate->Aqueous_Final Aqueous Layer Organic_Final Product (Purified) Separate->Organic_Final Organic Layer

Caption: Basic extraction workflow for boronic acid removal.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Wash (Optional): Wash the organic layer with water and then brine to remove any water-soluble inorganic salts from the reaction.

  • Basic Wash: Transfer the organic layer to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]

    • Rationale: The hydroxide base deprotonates the boronic acid (R-B(OH)₂) to form the sodium or potassium boronate salt (R-B(OH)₃⁻ Na⁺). This ionic salt has vastly increased water solubility compared to the neutral boronic acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the boronate salt impurity.

  • Repeat: For high levels of contamination, repeat the basic wash (steps 3-5) one or two more times to ensure complete removal.

  • Neutralization and Final Wash: Wash the organic layer with water, followed by brine, to remove any residual base.

  • Drying and Concentration: Dry the purified organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Scenario 2: My purification is almost complete, but I can't remove trace amounts of boron to meet regulatory requirements (<10 ppm).

Question: My product is >99% pure by HPLC, but ICP-MS analysis shows 150 ppm of residual boron. Standard methods aren't working. How can I achieve the required purity for my API?

Answer: When dealing with trace-level impurities, especially for pharmaceutical applications, scavenger resins are the superior choice.[1] These functionalized solid supports offer high selectivity and efficiency, allowing for the removal of impurities to very low levels through a simple filtration workup.[2][5]

cluster_before Before Scavenging cluster_after After Scavenging & Filtration Resin Scavenger Resin (Diol Functionalized) Complex Stable 5-Membered Boronate Ester Complex (Bound to Resin) Resin->Complex BoronicAcid (4-(Cyclopropylcarbamoyl)phenyl)boronic acid BoronicAcid->Complex + Resin Product_Clean Purified Product (in solution) Product Purified Product (in solution)

Caption: Boronic acid capture by a diol-functionalized scavenger.

Recommended Scavenger: A polystyrene or silica resin functionalized with diol groups (e.g., SiliaBond Diol) or diethanolamine (DEAM) is highly effective.[2][16]

  • Solvent Selection: Dissolve the nearly pure product containing trace boron impurities in a suitable organic solvent (e.g., THF, DCM, Toluene).

  • Scavenger Addition: Add the scavenger resin to the solution. A typical loading is 3-5 equivalents relative to the estimated amount of residual boron impurity.[17]

  • Incubation: Stir the resulting slurry at room temperature. The required time can range from 4 to 16 hours.[17] Reaction progress can be monitored by taking small aliquots of the solution, filtering, and analyzing by ICP-MS.

    • Rationale: The boronic acid's Lewis acidic boron center readily and reversibly complexes with the cis-diol or amine functionalities on the resin, forming a stable cyclic boronate ester or adduct.[3] This effectively tethers the impurity to the solid support.

  • Filtration: Once the scavenging is complete, remove the resin by simple gravity or vacuum filtration.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any product that may have been retained.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the final product with significantly reduced boron levels.

MethodSelectivityScalabilityCostTypical Use Case
Aqueous Extraction ModerateHighLowRemoving bulk impurities (>1%) post-reaction.
Recrystallization High (if suitable)ModerateLow-ModerateCrystalline products where impurities have different solubility profiles.
Chromatography HighLow-ModerateHighLab-scale purification and isolation of complex mixtures.
Scavenger Resins Very HighHighModerate-HighFinal polishing step to remove trace impurities to ppm levels.[5][18]
References
  • ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf - NIH. (n.d.).
  • Technical Support Center: Post-Reaction Purification of Boronic Acids. (n.d.). Benchchem.
  • Trying to remove a boronic acid in a workup. Help! : r/chemistry. (2017). Reddit.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal, 56(3), 285-304.
  • Bothered by mutagenic compounds ? Let our expertise guide you. (2015). SiliCycle.
  • Boron Determination. (2021).
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.). SiliCycle.
  • How to purify boronic acids/boronate esters?. (2016).
  • Can I remove boronic acid using Work up process?. (2016).
  • Boron Determination—A Review of Analytical Methods. (2025).
  • How is boron anhydride produced?. (2025). KingProlly.
  • Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. (n.d.). Bio-protocol.
  • Boronic acid - Wikipedia. (n.d.). Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN
  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange.
  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Heavy Metal Scavengers | Diva Envitec. (n.d.). Diva Envitec.
  • Scavenging Technologies from Johnson Matthey. (n.d.). Pharmaceutical Technology.
  • Metal Scavengers - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: A Troubleshooting Guide for Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for boronic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems in a question-and-answer format, delving into the root causes and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction has a very low yield or is not working at all. What are the primary factors to investigate?

A low or non-existent yield in a Suzuki-Miyaura coupling can be attributed to several factors, often related to the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Core Directive: The Palladium Catalyst is the Heart of Your Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a finely tuned process involving the palladium center cycling between Pd(0) and Pd(II) oxidation states.[1] Any disruption to this cycle will stall the reaction.

Troubleshooting Workflow for Low Yield

To systematically diagnose the issue, consider the following workflow:

Troubleshooting_Workflow start Low/No Yield Observed catalyst_check 1. Catalyst Integrity & Activation start->catalyst_check reagent_check 2. Reagent Quality & Stability catalyst_check->reagent_check Catalyst OK sub_catalyst Is the Pd source active? Is it a Pd(II) precatalyst? catalyst_check->sub_catalyst conditions_check 3. Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent Is the boronic acid stable? Are solvents degassed? reagent_check->sub_reagent resolution Problem Resolved conditions_check->resolution Conditions Optimized sub_conditions Is the base appropriate? Is the temperature optimal? conditions_check->sub_conditions

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

1. Catalyst Integrity and Activation:

  • The Problem of Inactive Pd(0): The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species.[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction is often accomplished by a phosphine ligand or through the homocoupling of the boronic acid.[2] If this activation step is inefficient, the reaction will not proceed.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of palladium black, an inactive form of palladium.[3] Phosphine ligands themselves can also be oxidized, diminishing their ability to stabilize the palladium center.[4]

Solutions:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes, or using freeze-pump-thaw cycles) and run the reaction under an inert atmosphere.[3]

  • Use a Pre-formed Pd(0) Catalyst: Consider using a stable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that readily generates the active Pd(0) species.

  • Check Your Ligand: Ensure your phosphine ligand is pure and has not been oxidized during storage. Use fresh, high-quality ligands.

2. Reagent Quality and Stability:

  • Boronic Acid Instability: Boronic acids can be unstable and prone to degradation, most commonly through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[5] This is especially problematic for electron-rich, heteroaromatic, and vinyl boronic acids.

  • Solvent Purity: Peroxides in ether solvents (like THF or dioxane) can poison the palladium catalyst. Ensure you are using freshly distilled or inhibitor-free, peroxide-free solvents.

Solutions:

  • Use High-Purity Boronic Acid: Use freshly purchased or recently purified boronic acid. If in doubt, consider recrystallizing it.

  • Consider a More Stable Boronic Acid Derivative: For particularly unstable boronic acids, using a more robust derivative like a pinacol ester, a potassium trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate can significantly improve yields.[5][6] These derivatives often exhibit greater stability to both storage and the reaction conditions, releasing the active boronic acid slowly in situ.

3. Reaction Conditions:

  • Incorrect Base: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7] The choice of base can dramatically impact the reaction outcome.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation.

Solutions:

  • Screen Different Bases: If a mild base like Na₂CO₃ is not effective, consider a stronger, non-nucleophilic base like K₃PO₄, especially for challenging substrates.[7] For base-sensitive functional groups, a milder base like KF may be beneficial.

  • Optimize Temperature: If you suspect catalyst decomposition at high temperatures, try running the reaction at a lower temperature for a longer period.

Q2: I am observing significant amounts of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is causing this, and how can I prevent it?

This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[8]

The Mechanism of Protodeboronation:

Protodeboronation is the protonolysis of the carbon-boron bond. It can be catalyzed by both acid and base, but under the basic conditions of the Suzuki reaction, the base-catalyzed pathway is most relevant.[8] The presence of water, often added as a co-solvent, can be a source of protons. Bulky phosphine ligands on the palladium catalyst have also been shown to promote this undesirable side reaction.[9][10]

Visualizing Protodeboronation

Protodeboronation boronic_acid Ar-B(OH)₂ boronate Ar-B(OH)₃⁻ + OH⁻ boronic_acid->boronate Base Activation product Ar-H boronate->product Protonolysis proton_source H₂O proton_source->product byproduct B(OH)₄⁻ product->byproduct

Caption: Base-catalyzed protodeboronation of an aryl boronic acid.

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.

  • Employ Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous solvents and a base like potassium phosphate (K₃PO₄) can suppress this side reaction.

  • Protect the Boronic Acid: This is often the most robust solution. Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt, protects the C-B bond from premature cleavage.[5][6] These derivatives release the boronic acid slowly during the reaction, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.

Table 1: Stability and Reactivity Comparison of Boronic Acid Derivatives

Boron ReagentStabilityReactivity in Suzuki CouplingHandling
Boronic Acid Lower (prone to protodeboronation and trimerization)Generally higher, faster reaction timesCan be challenging, may not be bench-stable
Pinacol Ester Higher (more stable to storage and reaction conditions)Slightly lower, may require longer reaction timesEasier, often crystalline and chromatography-stable
MIDA Boronate Excellent (indefinitely bench-stable under air)Requires in situ hydrolysis for slow releaseCrystalline solids, chromatography-stable
Trifluoroborate Salt High (very stable to oxidation)Requires hydrolysis to the boronic acidCrystalline solids, easy to handle

Data compiled from multiple sources for illustrative purposes.[5][6][8]

Q3: My reaction is producing a significant amount of a symmetrical biaryl derived from my boronic acid (Ar-Ar instead of Ar-Ar'). What is this side reaction, and how do I stop it?

You are observing homocoupling of your boronic acid, another common side reaction that consumes your starting material and complicates purification.

The Mechanism of Homocoupling:

The homocoupling of boronic acids is typically mediated by the palladium catalyst and is often exacerbated by the presence of oxygen.[11][12] The mechanism is thought to involve the reaction of a Pd(0) species with oxygen to form a palladium peroxo complex.[11] This complex then reacts with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and regenerating a Pd(0) species. Homocoupling can also occur if a Pd(II) precatalyst is used, as the reduction to Pd(0) can proceed via the coupling of two boronic acid molecules.[2]

Visualizing the Homocoupling Pathway

Homocoupling pd0 Pd(0)L₂ peroxo L₂Pd(η²-O₂) pd0->peroxo o2 O₂ o2->peroxo adduct1 Adduct with ArB(OH)₂ peroxo->adduct1 First Boronic Acid adduct2 trans-ArPd(OH)L₂ + ArB(OH)₂ adduct1->adduct2 Second Boronic Acid diaryl_pd trans-Ar₂PdL₂ + ArB(OH)₂ adduct2->diaryl_pd Transmetalation homocoupling_product Ar-Ar diaryl_pd->homocoupling_product Reductive Elimination homocoupling_product->pd0 Regenerates Catalyst

Caption: Oxygen-mediated homocoupling of boronic acids.[11][12]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: The most critical step is to remove oxygen from the reaction mixture. Ensure your solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst or a reliable precatalyst can minimize the homocoupling that occurs during the in situ reduction of Pd(II) salts.

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired cross-coupling pathway over homocoupling by facilitating the reductive elimination of the cross-coupled product.[13]

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the boronic acid can help to consume the boronic acid in the desired cross-coupling reaction.

Q4: My boronic acid/ester is difficult to purify. What are the best practices for purification?

Purification of boronic acids and their derivatives can be challenging due to their polarity and potential instability on silica gel. However, several effective methods are available.

General Purification Strategies:

  • Recrystallization: If your boronic acid is a solid, recrystallization can be a highly effective method for purification. Common solvents include water, ethanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH). The aqueous layer can then be washed with an organic solvent (like diethyl ether or ethyl acetate) to remove non-acidic impurities. Re-acidification of the aqueous layer (e.g., with 1M HCl) followed by extraction with an organic solvent will yield the purified boronic acid.[5]

  • Chromatography on Boric Acid-Treated Silica Gel: For boronate esters that are prone to hydrolysis on standard silica gel, using silica gel that has been pre-treated with boric acid can significantly improve recovery by suppressing on-column decomposition.[9]

Protocol 1: Purification of a Boronic Acid via Acid-Base Extraction

  • Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Washing: Wash the combined basic aqueous layers with the organic solvent used in step 1 to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl (aq). The pure boronic acid may precipitate as a solid.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the acidified aqueous layer with fresh ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the purified boronic acid.

Protocol 2: Preparation of Boric Acid-Treated Silica Gel

  • Preparation of Solution: Prepare a 5% (w/v) solution of boric acid in methanol.

  • Slurry Formation: In a flask, create a slurry of silica gel in the boric acid/methanol solution.

  • Agitation: Gently agitate the slurry for 1 hour at room temperature.

  • Solvent Removal: Remove the methanol by filtration.

  • Washing: Wash the treated silica gel with ethanol.

  • Drying: Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. This silica gel is now ready for column chromatography.[9]

Advanced Protocols: Enhancing Stability and Reactivity

For particularly challenging substrates, converting the boronic acid to a more stable derivative is a powerful strategy. Here are protocols for preparing two of the most common and effective derivatives.

Protocol 3: Synthesis of a MIDA Boronate from a Boronic Acid

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and a wide range of reaction conditions.[14]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[15]

  • Inert Atmosphere: Cap the flask with a septum, and evacuate and backfill with nitrogen or argon.

  • Solvent Addition: Add anhydrous dioxane via syringe to form a suspension (typically at a concentration of 0.2 M with respect to the boronic acid).[15]

  • Heating: Heat the reaction mixture in an oil bath at 70 °C for 24 hours. A white precipitate of MIDA will form.[15]

  • Workup and Purification: After cooling to room temperature, the reaction can be worked up and the MIDA boronate purified by chromatography or recrystallization.

Protocol 4: Synthesis of a Potassium Trifluoroborate Salt from a Boronic Acid

Potassium trifluoroborate salts are highly crystalline and stable solids that are excellent surrogates for boronic acids.

  • Dissolution: Dissolve the boronic acid (1.0 equiv) in methanol.

  • Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 equiv).

  • Stirring: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the boronic acid starting material by TLC or NMR.

  • Concentration: Remove the solvents under reduced pressure.

  • Azeotropic Removal of Water: Add acetonitrile and concentrate under reduced pressure. Repeat this process several times to ensure all water is removed.

  • Purification: The crude trifluoroborate salt can then be purified by recrystallization, typically from acetonitrile or an ethanol/ether mixture.[16]

References

Sources

How to prevent homocoupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting and Prevention of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Homocoupling

For: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated guide on a critical aspect of Suzuki-Miyaura cross-coupling reactions: the prevention of boronic acid homocoupling. This resource is tailored for scientists utilizing (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and aims to provide in-depth, actionable strategies to minimize this common side reaction, thereby enhancing product yield and simplifying purification.

Understanding the Challenge: The Homocoupling Side Reaction

In the intricate catalytic cycle of a Suzuki-Miyaura coupling, the desired outcome is the formation of a carbon-carbon bond between your aryl halide and (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. However, a competing and often problematic side reaction is the homocoupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.

This side reaction is detrimental for several key reasons:

  • Reduced Yield: It consumes the boronic acid, directly lowering the potential yield of your target molecule.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the desired product, making separation by standard techniques like column chromatography challenging.[1]

  • Stoichiometry Imbalance: The consumption of the boronic acid disrupts the carefully controlled stoichiometry of the reaction.

The primary culprits behind boronic acid homocoupling are dissolved oxygen and the presence of Palladium(II) species in the reaction mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways for the homocoupling of my (4-(Cyclopropylcarbamoyl)phenyl)boronic acid?

A1: There are two principal, often interconnected, mechanistic pathways for the homocoupling of arylboronic acids:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a transmetalation with two molecules of your boronic acid, followed by reductive elimination to yield the homocoupled biaryl byproduct and regenerate the Pd(0) catalyst. This parasitic cycle consumes your starting material and reduces the efficiency of the desired cross-coupling.[2]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, any Pd(II) that is not efficiently reduced to the active Pd(0) form at the outset of the reaction can directly promote homocoupling. This is particularly problematic at the beginning of the reaction before the main catalytic cycle is fully established.[2]

cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation (Boronic Acid + Base) ArPdArB Ar-Pd(II)-Ar' Trans->ArPdArB RE Reductive Elimination Product Ar-Ar' (Desired Product) RE->Product Pd0_homo Pd(0)L₂ O2_Ox Oxidation (O₂) PdII Pd(II) Species O2_Ox->PdII Trans1 Transmetalation (Boronic Acid) ArBPd Ar'-Pd(II)-B(OH)₂ Trans1->ArBPd Trans2 Second Transmetalation (Boronic Acid) ArB2Pd Ar'-Pd(II)-Ar' Trans2->ArB2Pd RE_homo Reductive Elimination Byproduct Ar'-Ar' (Homocoupling Byproduct) RE_homo->Byproduct cluster_atm Atmosphere Control cluster_cat Catalyst System cluster_cond Reaction Parameters cluster_reag Reagent Handling Start High Homocoupling Observed Atmosphere Check Reaction Atmosphere Start->Atmosphere Catalyst Evaluate Palladium Source & Ligand Atmosphere->Catalyst Degas Rigorously Degas Solvents (N₂/Ar sparging or Freeze-Pump-Thaw) Conditions Optimize Reaction Conditions Catalyst->Conditions PdSource Use Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Reagents Adjust Reagent Stoichiometry & Addition Conditions->Reagents Base Screen Weaker Bases (e.g., K₂CO₃, K₃PO₄, CsF) End Homocoupling Minimized Reagents->End SlowAdd Slowly Add Boronic Acid Solution Inert Maintain Inert Atmosphere (N₂ or Ar blanket) Ligand Employ Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald ligands) Solvent Use Aprotic Solvents (e.g., Dioxane, Toluene, THF) Temp Lower Reaction Temperature Stoich Use a Slight Excess of Aryl Halide (e.g., 1.1-1.2 equivalents)

Sources

Technical Support Center: Overcoming Poor Solubility of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. As a crucial building block in modern synthetic chemistry, its effective use is often predicated on achieving complete dissolution. This document provides a structured, in-depth troubleshooting framework, moving from fundamental principles to advanced practical solutions.

Part 1: Understanding the Core Problem & Initial Troubleshooting

This section addresses the most frequently encountered solubility issues and provides immediate, actionable steps.

FAQ 1: Why does (4-(Cyclopropylcarbamoyl)phenyl)boronic acid exhibit such poor solubility in common organic solvents like THF, Dichloromethane, or Acetonitrile?

Answer: The limited solubility is a direct consequence of the molecule's inherent chemical structure. Two primary factors contribute to its high crystal lattice energy, making it difficult for many solvents to break it down:

  • Strong Intermolecular Hydrogen Bonding: The boronic acid moiety (-B(OH)₂) and the secondary amide group (-CONH-) are excellent hydrogen bond donors and acceptors. This leads to the formation of a robust, three-dimensional network in the solid state.

  • Potential for Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines.[1] These larger, more rigid structures can further complicate dissolution.

Solvents that cannot effectively compete for these hydrogen bonding sites will fail to dissolve the compound, resulting in a suspension.

FAQ 2: My compound is not dissolving and has formed a slurry. What is the recommended initial course of action?

Answer: When faced with a suspension, a systematic approach is necessary. The following workflow outlines the primary troubleshooting steps.

G A Suspension Observed in Initial Solvent System B Option 1: Increase Polarity Add a Co-Solvent (e.g., 5-10% DMF, DMSO) A->B C Option 2: Increase Temperature Gently warm the mixture (e.g., 40-60 °C) A->C D Option 3: Change Solvent Class Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP) A->D E Solution Achieved? B->E C->E D->E F Yes E->F G No E->G H Proceed with Experiment F->H I Consider Advanced Strategies (See Part 2) G->I

Caption: Initial troubleshooting workflow for dissolving the boronic acid.

  • Co-Solvents: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are highly effective at disrupting hydrogen bonds. Adding a small percentage can often be sufficient.

  • Thermal Energy: Heating provides the energy needed to overcome the crystal lattice forces. Always monitor for potential degradation, although boronic acids are generally robust.

  • Solvent System Overhaul: If the initial solvent is fundamentally incompatible, switching entirely to a more powerful solvent is the most logical step.

FAQ 3: How does pH adjustment affect the solubility of this compound?

Answer: Adjusting the pH is a powerful technique, especially in aqueous or mixed aqueous/organic systems. Boronic acids are Lewis acids that exist in equilibrium with their corresponding anionic boronate species. The neutral trigonal planar boronic acid is typically less soluble than the charged tetrahedral boronate ion that is formed under basic conditions.[1][2][3]

G cluster_0 Low pH / Neutral cluster_1 High pH A Ar-B(OH)₂ (Trigonal Planar) Poorly Soluble D [Ar-B(OH)₃]⁻ (Tetrahedral) Highly Soluble A->D + OH⁻ - H⁺

Caption: pH-dependent equilibrium of boronic acid and its soluble boronate form.

This principle is fundamental to many applications, such as the Suzuki-Miyaura coupling, where an inorganic base is a required reagent.[4][5] The base not only participates in the catalytic cycle but also serves to solubilize the boronic acid starting material.

Step-by-Step Protocol: pH-Mediated Dissolution for Aqueous Systems

  • Suspend the (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in the chosen solvent mixture (e.g., Dioxane/Water, THF/Water).

  • While stirring vigorously, add an aqueous solution of a suitable base (e.g., 1 M K₂CO₃, 2 M K₃PO₄, or 1 M NaOH) dropwise.

  • Continue addition until the solid completely dissolves, indicating the formation of the soluble boronate salt.

  • Note: This changes the chemical nature of the species in solution, which is often the desired reactive form in cross-coupling reactions.

FAQ 4: Which solvent systems are recommended for achieving reliable solubility?

Answer: For many synthetic applications, particularly those not involving water, a suitable organic solvent is required. The following table provides a ranked list of recommended solvents.

SolventRecommended Use & RationaleTypical Solubility
Dimethyl Sulfoxide (DMSO) Excellent for creating stock solutions and for reactions tolerant of high boiling points. Its high polarity effectively breaks hydrogen bonds.High (>50 mg/mL)
Dimethylformamide (DMF) A very effective alternative to DMSO with a lower boiling point, making it easier to remove post-reaction.[4][6]High (>50 mg/mL)
N-Methyl-2-pyrrolidone (NMP) A powerful, high-boiling point solvent suitable for high-temperature reactions where maximum solubility is critical.High (>50 mg/mL)
Ethers (Dioxane, THF) + Water + Base The standard for Suzuki-Miyaura reactions. The ether component dissolves the organohalide and catalyst, while the aqueous base dissolves the boronic acid.[4][5][6]Variable (depends on base & ratio)
Methanol / Water + Base A greener and economical option for some coupling reactions. Methanol can help bridge the phases and improve solubility.[7]Variable (depends on base & ratio)

Part 2: Advanced Strategies for Recalcitrant Solubility Issues

When standard methods are insufficient, chemical modification of the boronic acid can provide a robust solution.

Strategy 1: In Situ Conversion to a Boronate Ester

Converting the hydrophilic boronic acid to a more lipophilic boronate ester can dramatically increase its solubility in a wider range of organic solvents. The most common derivative is the pinacol ester. This is particularly useful if the free boronic acid is not required for the reaction itself, as many coupling reactions can proceed directly from the boronate ester.[8][9]

G A Poorly Soluble Boronic Acid (Ar-B(OH)₂) in THF B Add Pinacol & Anhydrous MgSO₄ A->B C Stir at Room Temp (or gentle heat) B->C D Formation of Soluble Pinacol Boronate Ester C->D E Filtration to remove MgSO₄ and excess Pinacol D->E F Clear Solution of Ester Ready for Downstream Use E->F

Caption: Workflow to enhance solubility via pinacol boronate ester formation.

Step-by-Step Protocol: Preparation of a Soluble Pinacol Ester Stock Solution

  • To a flask containing (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.0 equivalent), add a suitable solvent such as THF or Toluene.

  • Add pinacol (1.1 to 1.5 equivalents) and a dehydrating agent (e.g., anhydrous magnesium sulfate).

  • Stir the resulting slurry at room temperature for 2-4 hours or until analysis (e.g., TLC, LC-MS) shows complete conversion. Gentle warming can accelerate the reaction.

  • Filter off the drying agent. The resulting clear solution contains the highly soluble pinacol boronate ester and can often be used directly in subsequent synthetic steps.

Part 3: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust.

  • Health Hazards: Boronic acids are classified as irritants. Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse thoroughly with water.[10][11]

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[10]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2773359, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • ChemBK. (2024). [4-(cyclopropylcarbamoyl)phenyl]boronic acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Ishola, A. A., & Tijjani, H. (2022). Drug Solubility: Importance and Enhancement Techniques. ABUAD Journal of Natural and Applied Sciences. Retrieved from [Link]

  • U.S. Army Medical Research and Materiel Command. (2006). Physical and chemical properties of boronic acids: Formulation implications. ProQuest. Retrieved from [Link]

  • A101257 - A2 PharmaTech. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Szczęśniak, B., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Clark, J. H., et al. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • Yan, J., et al. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dąbrowski, M., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polar boronic acid purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable yet often troublesome compounds. The inherent polarity, Lewis acidity, and unique chemical equilibria of polar boronic acids demand specialized strategies beyond routine purification protocols. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may face in the lab.

Section 1: Understanding the Core Challenges (FAQs)

This section addresses the fundamental chemical principles that make polar boronic acids difficult to purify. Understanding the "why" is critical to developing effective solutions.

Q1: Why do my polar boronic acids streak so badly or stick to the baseline on a standard silica gel column?

This is the most common issue and stems from a fundamental mismatch between the analyte and the stationary phase. Boronic acids are Lewis acidic due to the empty p-orbital on the boron atom. Silica gel is covered with Lewis basic silanol groups (Si-OH). This creates a strong interaction that leads to:

  • Irreversible Adsorption: The boronic acid binds tightly to the silica, resulting in low or no recovery.[1][2][3][4]

  • Significant Tailing (Streaking): The compound elutes slowly and unevenly as it moves between binding to the silica and dissolving in the mobile phase.[1][4][5]

  • On-Column Decomposition: The acidic nature of the silica surface can catalyze the degradation of sensitive boronic acids.[1][4]

Q2: My NMR spectrum is complex and shows multiple species, but I expect a single compound. What is happening?

You are likely observing the formation of boroxines . Boronic acids exist in a dynamic, reversible equilibrium with their cyclic trimer anhydrides, known as boroxines.[4][6] This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[7][8][9]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The position of this equilibrium is highly dependent on the presence of water. In anhydrous solvents or upon standing, the equilibrium shifts towards the boroxine.[6][7][10] When water is present, the boroxine can hydrolyze back to the boronic acid.[6][8][9] This complicates purification and characterization, as you may be handling a mixture of two distinct chemical entities.

Purification_Workflow Start Crude Polar Boronic Acid IsSolid Is it a solid? Start->IsSolid Recryst Attempt Recrystallization or Trituration IsSolid->Recryst Yes IsOil Is it an oil or un-crystallizable? IsSolid->IsOil No PureSolid Pure Solid Recryst->PureSolid Success ImpureSolid Still Impure / Oil Recryst->ImpureSolid Failure Derivatize Derivatization Strategy ImpureSolid->Derivatize ProductNeutral Is product neutral & base-stable? IsOil->ProductNeutral Extraction Try Acid-Base Extraction PureOil Pure Product Extraction->PureOil Success ExtractionFails Extraction Fails or Product is Acidic Extraction->ExtractionFails Failure ProductNeutral->Extraction Yes ProductNeutral->Derivatize No ExtractionFails->Derivatize DEA Form Diethanolamine Adduct (Crystalline) Derivatize->DEA Bpin Form Pinacol Ester (Less Polar) Derivatize->Bpin BF3K Form BF₃K Salt (Stable, Crystalline) Derivatize->BF3K Chromatography Purify Derivative by Chromatography or Filtration DEA->Chromatography Bpin->Chromatography BF3K->Chromatography

Sources

Minimizing boroxine formation from (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Boroxine Formation

Welcome to the technical support center for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. As Senior Application Scientists, we understand that the success of your research, particularly in areas like Suzuki-Miyaura cross-coupling reactions, depends on the quality and reliability of your reagents. A common challenge encountered with arylboronic acids is the spontaneous formation of their cyclic trimeric anhydrides, known as boroxines.

This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand, quantify, and minimize boroxine formation, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common queries received from researchers working with (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Q1: What is a boroxine and why does it form from my boronic acid?

A: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the cyclic trimeric anhydride of a boronic acid.[1] The formation is a reversible dehydration reaction where three molecules of your boronic acid condense, releasing three molecules of water.[2][3]

This process is primarily driven by entropy; the release of three small water molecules into the system increases overall disorder, which is thermodynamically favorable, especially at elevated temperatures or under anhydrous conditions.[4][5][6]

Q2: How does the substituent on (4-(Cyclopropylcarbamoyl)phenyl)boronic acid affect boroxine formation?

A: The electronic nature of substituents on the phenyl ring influences the boronic acid-boroxine equilibrium. Generally, electron-donating groups stabilize the boroxine form.[4][5] The (Cyclopropylcarbamoyl) group at the para-position has a dual nature; while the amide nitrogen can donate electron density, the carbonyl group is electron-withdrawing. The overall effect is often a balance, but the potential for boroxine formation remains significant and must be managed.[7][8]

Q3: Is the presence of boroxine in my starting material a problem for my reaction?

A: Yes, it can be a significant problem for two main reasons:

  • Incorrect Stoichiometry: Boroxine has a different molecular weight than the boronic acid monomer (see Table 1). If you weigh out your reagent assuming it is 100% boronic acid when it contains a significant amount of boroxine, you will be using an incorrect molar amount, leading to lower yields and inconsistent results.[9]

  • Altered Reactivity: While boroxines can participate in cross-coupling reactions, their reactivity profile may differ from the corresponding boronic acid.[6][10] For a reaction to be reproducible, the composition of the starting material must be known and consistent.

Q4: How can I determine if my sample of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid contains boroxine?

A: Several analytical techniques can be used:

  • ¹H and ¹¹B NMR Spectroscopy: This is the most direct method. The aromatic and B-OH protons of the boronic acid will have distinct chemical shifts from the protons in the boroxine structure. ¹¹B NMR can also show different signals for the sp²-hybridized boron in both species.[11][12][13]

  • LC-MS: While useful for purity analysis, care must be taken as conditions in the mass spectrometer source can sometimes promote boroxine formation, complicating quantification.[14][15]

  • Thermal Analysis (DSC/TGA): These methods can identify the dehydration process and characterize the thermal stability of the boronic acid and its boroxine form.[16]

Q5: What are the ideal storage conditions to minimize boroxine formation?

A: To shift the equilibrium toward the boronic acid and prevent dehydration, proper storage is critical.[17] We recommend the conditions outlined in Table 2. The key is to protect the material from moisture loss and heat.[18][19]

Q6: My sample already contains boroxine. Can I convert it back to the boronic acid?

A: Yes. Since the formation is reversible, you can easily hydrolyze the boroxine back to the boronic acid. This is typically achieved by recrystallization from a solvent system containing water or by dissolving the material in a suitable organic solvent and adding a small amount of water.[6] See Protocol 2 for a detailed procedure.

Section 2: Visualizing the Chemistry

Understanding the equilibrium and the troubleshooting process is easier with a visual guide.

Boroxine_Equilibrium BA 3 x (4-(Cyclopropylcarbamoyl)phenyl)boronic acid BX 1 x Tris(4-(cyclopropylcarbamoyl)phenyl)boroxine BA->BX Dehydration (Heat, Anhydrous Conditions) BX->BA Hydrolysis (+ Water) H2O + 3 H₂O Troubleshooting_Workflow start Inconsistent/Low Yields check_purity Did you quantify the boroxine content? start->check_purity run_nmr Perform Quantitative ¹H NMR Analysis (See Protocol 1) check_purity->run_nmr No adjust Adjust Reagent Mass (Use Calculated Effective MW) check_purity->adjust Yes revert Perform Boroxine Reversion (See Protocol 2) and re-weigh run_nmr->revert rerun Re-run Reaction with Correct Stoichiometry revert->rerun adjust->rerun

Caption: Workflow for troubleshooting reactions with boronic acids.

Problem: I am having difficulty dissolving the boronic acid solid.
  • Possible Cause: Boroxines can sometimes have different solubility profiles than their corresponding boronic acids. A sample that has significantly converted to the boroxine may behave differently in your chosen solvent.

  • Solution:

    • Confirm the identity of your material using the analytical methods described in the FAQs.

    • Attempt to dissolve the material in your reaction solvent and add a small volume (0.5-1% v/v) of water. Gentle warming and stirring should facilitate hydrolysis back to the more soluble boronic acid.

    • If using an anhydrous reaction, consider performing the hydrolysis and then removing the water under reduced pressure before proceeding.

Section 4: Key Data and Protocols

This section provides quantitative data and step-by-step procedures for handling and analyzing your boronic acid.

Data Tables

Table 1: Physicochemical Properties

Property(4-(Cyclopropylcarbamoyl)phenyl)boronic acidTris(4-(cyclopropylcarbamoyl)phenyl)boroxine
Molecular Formula C₁₀H₁₂BNO₃C₃₀H₃₀B₃N₃O₆
Molecular Weight 205.02 g/mol [20]559.01 g/mol
Stoichiometry 1 equivalent3 equivalents of boronic acid

Table 2: Recommended Storage & Handling Summary

ParameterRecommendationRationale
Temperature 2-8°C Reduces the rate of thermal dehydration.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation and minimizes exposure to ambient moisture.
Container Tightly sealed, opaque container [18][19]Prevents moisture exchange and protects from light.
Handling Weigh quickly in a dry environmentMinimizes time for moisture exchange with the atmosphere.
Compatibility Store away from strong bases and oxidizers [18]Prevents chemical reactions and degradation.
Experimental Protocols

Protocol 1: Quantitative Analysis of Boroxine Content by ¹H NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of your (4-(Cyclopropylcarbamoyl)phenyl)boronic acid sample into an NMR tube. Add ~0.6 mL of a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃). It is crucial to use a dry solvent to prevent in-tube hydrolysis.

  • Internal Standard (Optional but Recommended): Add a known mass of an inert internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all relevant protons.

  • Data Analysis:

    • Identify the distinct aromatic proton signals for the boronic acid and the boroxine. The signals for the boroxine are often slightly downfield compared to the acid.

    • Carefully integrate a well-resolved aromatic proton signal corresponding to the boronic acid (I_acid).

    • Integrate the corresponding signal for the boroxine (I_boroxine).

    • Calculate the mole fraction of the boronic acid monomer units present as the boroxine: Mole Fraction (as boroxine) = I_boroxine / (I_acid + I_boroxine).

    • Use this ratio to calculate an "effective molecular weight" for your specific batch to ensure accurate stoichiometry in your reactions.

Protocol 2: Reversion of Boroxine to Boronic Acid via Hydrolysis

  • Dissolution: Place your boroxine-containing material in a round-bottom flask. Add a suitable organic solvent in which the boronic acid is soluble (e.g., Tetrahydrofuran (THF), Dioxane, or Acetone) to make a ~0.2 M solution.

  • Hydrolysis: Add deionized water to the solution (approximately 5-10% of the total volume).

  • Stirring: Stir the mixture at room temperature. The conversion is often rapid, but stirring for 30-60 minutes is recommended to ensure complete hydrolysis. [16]You can monitor the conversion by TLC or LC-MS if desired.

  • Isolation:

    • Remove the organic solvent under reduced pressure (rotary evaporation).

    • If the boronic acid is a stable solid, you may be left with an aqueous slurry. Collect the solid by filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

    • Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate to yield the pure boronic acid.

  • Verification: Confirm the absence of boroxine in the final product using the ¹H NMR protocol described above before storage.

Protocol 3: Recommended Handling for Suzuki-Miyaura Coupling

  • Pre-analysis: Before setting up a reaction, always analyze your batch of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid for boroxine content using Protocol 1 .

  • Stoichiometry Calculation: Based on the analysis, either use the material as is and adjust the mass based on its effective molecular weight, or perform the reversion procedure in Protocol 2 to use the pure boronic acid.

  • Reaction Setup: When setting up the Suzuki reaction, the presence of water and a base is typically required, which will drive the in-situ conversion of any residual boroxine to the active boronate species. [21][22]However, starting with a known composition is crucial for reproducibility.

  • Addition: Add the boronic acid reagent to the reaction mixture under an inert atmosphere to prevent potential oxidative side reactions. [23] By following these guidelines, you can ensure the integrity of your (4-(Cyclopropylcarbamoyl)phenyl)boronic acid reagent, leading to more reliable and successful experimental outcomes.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790. Available at: [Link]

  • Rao, N. Z., Larkin, J. D., & Bock, C. W. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(26), 7785-7793. Available at: [Link]

  • Bock, C. W., Larkin, J. D., & Rao, N. Z. (2012). Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. The Journal of Physical Chemistry A, 116(40), 9995-10003. Available at: [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790. Available at: [Link]

  • Rao, N. Z., Larkin, J. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC, 115(26), 7785–7793. Available at: [Link]

  • Turco, E., et al. (2021). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ResearchGate. Available at: [Link]

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid Compound Summary. Available at: [Link]

  • Iwasaki, T., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. HETEROCYCLES, 87(5), 991-1036. Available at: [Link]

  • Iwasaki, T., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. HETEROCYCLES, 87(5), 991-1036. Available at: [Link]

  • Ivanisevic, I., et al. (2007). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 96(5), 1298-1307. Available at: [Link]

  • Wikipedia. Boroxine. Available at: [Link]

  • Yan, J., et al. (2000). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Tetrahedron, 56(44), 8691-8699. Available at: [Link]

  • Drzazga, Z., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3452. Available at: [Link]

  • Semantic Scholar. Theoretical investigation of substituent effects on the relative stabilities and electronic structure of [BnXn]2− clusters. Available at: [Link]

  • Roy, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7749-7755. Available at: [Link]

  • Reddit. HELP: Purifying boronic acids sucks. Available at: [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]

  • Delpivo, C., et al. (2020). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 145(15), 5133-5140. Available at: [Link]

  • American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Doubleday, W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1315-1320. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Clement, C. C., et al. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Journal of Natural Products, 85(5), 1361-1367. Available at: [Link]

  • Lab Alley. How to Store Boric Acid. Available at: [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Delpivo, C., et al. (2020). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

Strategies to improve reaction kinetics of boronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Accelerating Reaction Kinetics and Troubleshooting Common Issues

Welcome to the technical support center for boronic acid couplings. This guide is designed for researchers, scientists, and drug development professionals who utilize the Suzuki-Miyaura reaction and seek to enhance its efficiency and troubleshoot challenging transformations. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own lab. We will explore the critical parameters that govern reaction kinetics and delve into practical, field-proven strategies to overcome common hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Suzuki-Miyaura coupling kinetics.

Q1: My Suzuki coupling is slow or has stalled. What are the first things I should check?

A1: When a reaction is sluggish, it's crucial to systematically evaluate the core components. The issue typically lies within one of these four areas:

  • Catalyst System Inactivity: The palladium catalyst or the ligand may be deactivated or inappropriate for the specific substrate combination. Ensure your palladium source is active and that the chosen ligand promotes the rate-limiting step for your substrates.[1]

  • Inefficient Base Activation: The base is not merely a proton scavenger; its primary role is to activate the boronic acid into a more nucleophilic "ate" complex required for transmetalation.[2] An inappropriate or weak base can be a significant kinetic bottleneck.

  • Suboptimal Solvent System: The solvent affects the solubility of all components and can influence the stability and activity of the catalytic species.[3][4]

  • Reagent Instability: The boronic acid itself might be degrading under the reaction conditions, leading to side reactions like protodeboronation or homocoupling, which consume starting material without forming the desired product.[5][6]

A logical troubleshooting workflow is essential to pinpoint the issue efficiently.

Troubleshooting Guide: Enhancing Reaction Kinetics

This section provides in-depth solutions to specific problems you may encounter.

Issue 1: The reaction is slow, and I suspect a problem with the catalytic cycle.

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] A bottleneck in any of these steps will slow the overall reaction rate.

Troubleshooting Workflow: Identifying the Rate-Limiting Step

G Start Slow Reaction Observed Check_OA Is the Aryl Halide Electron-Rich or a Chloride? Start->Check_OA Check_Trans Is the Boronic Acid Sterically Hindered or Electron-Deficient? Check_OA->Check_Trans No Sol_OA Problem: Slow Oxidative Addition (OA) Solution: - Use electron-rich, bulky phosphine ligands (e.g., Buchwald-type) or N-Heterocyclic Carbenes (NHCs). - Switch from Ar-Cl to Ar-Br or Ar-I. Check_OA->Sol_OA Yes Check_RE Are Both Coupling Partners Sterically Hindered? Check_Trans->Check_RE No Sol_Trans Problem: Slow Transmetalation Solution: - Use a stronger, more activating base (e.g., K₃PO₄, Cs₂CO₃). - Ensure optimal water content (often a few equivalents or as a co-solvent). - Consider converting boronic acid to a more reactive trifluoroborate salt. Check_Trans->Sol_Trans Yes Sol_RE Problem: Slow Reductive Elimination (RE) Solution: - Use bulky ligands (e.g., XPhos, SPhos) to promote C-C bond formation. - Increase reaction temperature if possible. Check_RE->Sol_RE Yes End Reaction Rate Optimized Check_RE->End No (Re-evaluate other factors) Sol_OA->End Sol_Trans->End Sol_RE->End

Q2: How do I select the right catalyst and ligand to accelerate the reaction?

A2: The choice of catalyst and ligand is arguably the most critical factor. The ligand stabilizes the palladium center and modulates its reactivity.

  • For electron-rich or unreactive aryl chlorides: Oxidative addition is often the rate-determining step. You need a highly active catalyst system.

    • Expert Insight: Use bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[1] These ligands form highly reactive, low-coordinate Pd(0) species that readily undergo oxidative addition even with challenging substrates like aryl chlorides.[8][9]

  • For sterically hindered substrates: Reductive elimination can be slow.

    • Expert Insight: Bulky ligands are also essential here. The steric pressure they exert on the palladium center forces the two organic fragments together, accelerating the final C-C bond-forming reductive elimination step.[1][8]

Ligand TypeRecommended ForRationale
Triphenylphosphine (PPh₃) Simple, unhindered Ar-I, Ar-BrGeneral-purpose, but often insufficient for challenging couplings.
Buchwald Ligands (e.g., XPhos, SPhos) Ar-Cl, sterically hindered substrates, electron-rich arenesBulky and electron-rich; accelerates both oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) Ar-Cl, sterically hindered substratesStrong σ-donors that form very stable and highly active catalysts.[9]
Ferrocenyl Phosphines (e.g., dppf) General purpose, good for reducing side reactionsBidentate ligand that provides good catalyst stability.[10]
Issue 2: My boronic acid seems to be decomposing.

Boronic acid instability is a frequent cause of low yields and sluggish reactions. Two primary degradation pathways are protodeboronation and homocoupling.

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[6] This is an unproductive side reaction that consumes your starting material. It is particularly problematic for electron-rich or heteroaromatic boronic acids.[6][11]

Strategies to Mitigate Protodeboronation:

  • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative that hydrolyzes in situ to slowly release the active boronic acid. This keeps the concentration of the unstable free boronic acid low at any given time, minimizing its decomposition.[5][6]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are air- and moisture-stable. They undergo slow hydrolysis under basic conditions to release the boronic acid.[12]

    • Pinacol Esters: These are a very common and effective way to protect the boronic acid functionality.[8]

    • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly in the coupling reaction, particularly in protic solvents.[1][13]

  • Optimize Reaction Conditions:

    • Minimize Water: While some water is often beneficial, excess water can accelerate protodeboronation. Start with anhydrous solvents and add a controlled amount of water if needed.

    • Choose the Right Base: A very strong base or highly protic conditions can favor protodeboronation. Screen different bases to find the optimal balance between boronic acid activation and stability.

Protocol: Preparation of a Diethanolamine Boronic Acid Adduct

This protocol describes how to stabilize a problematic boronic acid using diethanolamine for use in a subsequent Suzuki coupling.[1]

  • Dissolution: Dissolve the boronic acid (1.0 equiv) in a suitable solvent (e.g., toluene or ethyl acetate).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the adduct will form. The mixture may become a thick slurry.

  • Isolation: Stir for 15-20 minutes, then isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in your coupling reaction.

Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how do I stop it?

A4: Homocoupling is the dimerization of two boronic acid molecules (R-B(OH)₂ + R-B(OH)₂ → R-R). This side reaction is often promoted by the presence of oxygen and Pd(II) species.[8]

Solutions:

  • Rigorous Degassing: Oxygen is a primary culprit. Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 20-30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[14][15]

  • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling. Using a precatalyst that is already in the Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can minimize this issue.

  • Add a Reducing Agent: In some cases, adding a small amount of a reducing agent, like a phosphine ligand in slight excess, can help ensure the palladium remains in its active Pd(0) state.

Issue 3: The choice of base and solvent is not working well.

The base and solvent system is critical for both activating the boronic acid and facilitating the catalytic cycle.

Q5: How do I choose the optimal base to improve my reaction rate?

A5: The base's role is to convert the neutral boronic acid (R-B(OH)₂) into the anionic boronate (R-B(OH)₃⁻), which is significantly more nucleophilic and reactive in the transmetalation step.[2] The choice of base can dramatically alter reaction kinetics.[16]

BaseStrengthCommon Use Cases & Remarks
Na₂CO₃ / K₂CO₃ ModerateA common and effective choice for many standard couplings. Often used in aqueous solvent mixtures.[17][18]
K₃PO₄ StrongHighly effective for challenging substrates, including aryl chlorides and sterically hindered partners. Its strength facilitates boronate formation.[14]
Cs₂CO₃ / CsF StrongOften provides superior results with hindered substrates due to the high solubility of cesium salts and the activating effect of the fluoride ion.
Organic Bases (e.g., Et₃N) WeakGenerally less effective as they are often not strong enough to efficiently form the boronate species.[18]

Expert Insight: Don't assume a stronger base is always better. Overly basic conditions can promote boronic acid decomposition or other side reactions. For base-sensitive functional groups, a milder base like K₂CO₃ might be necessary, potentially requiring a more active ligand or higher temperature to compensate.

Q6: What is the role of water, and how does it affect kinetics?

A6: The role of water is multifaceted and crucial. While Suzuki couplings can be run under anhydrous conditions, the presence of a small amount of water often accelerates the reaction significantly.[19][20]

  • Accelerates Boronate Formation: Water can participate in the equilibrium that forms the active anionic boronate species.

  • Aids Base Solubility: Many inorganic bases (like K₃PO₄ and K₂CO₃) have limited solubility in organic solvents. Water acts as a co-solvent to dissolve the base, making it available for the reaction.[21]

  • Influences the Catalytic Cycle: Water can interact with the palladium center and influence the rates of the elementary steps in the catalytic cycle.[15][19]

Practical Advice: For most reactions, using a pre-degassed mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1) is a good starting point.[22] In some cases, even the water formed as a byproduct of boronic acid trimerization (forming boroxines) is sufficient to promote the reaction.[19]

G Boronate Boronate Transmetalation Transmetalation Boronate->Transmetalation Enters Cycle

References

  • Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020).
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. (2022). The Journal of Physical Chemistry B.
  • Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling. Benchchem.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymeriz
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • What is the prominent role of water in the Suzuki reaction? (2023). Quora.
  • The effect of different solvents on the Suzuki coupling reaction.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Temperature effect on coupling reaction.
  • Effect of different bases on the Suzuki-Miyaura coupling.
  • Protodeboron
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
  • The effect of various bases on the Suzuki coupling reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (2021). Organic Process Research & Development.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009).
  • Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. (2015). RSC Advances.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. (2013). Morressier.

Sources

Identifying and characterizing byproducts in (4-(Cyclopropylcarbamoyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered during cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the most common issues: the formation of protodeboronated and homocoupled byproducts.

Section 1: The Protodeboronation Problem

FAQ 1.1: I'm observing N-cyclopropylbenzamide as a major byproduct. What is it and why did it form?

Answer: The byproduct you are observing, N-cyclopropylbenzamide, is the result of a common side reaction known as protodeboronation (or protodeborylation). This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your starting material.[1]

The Underlying Mechanism:

Protodeboronation of arylboronic acids is highly dependent on reaction conditions, particularly the presence of aqueous media and the pH.[1] The reaction can proceed through several pathways, but for many Suzuki-Miyaura reactions, which are run under basic conditions, a base-catalyzed mechanism is particularly relevant.[2][3]

  • Activation by Base: The reaction is initiated by the equilibrium between the boronic acid (a Lewis acid) and a hydroxide ion (or other base) to form a more nucleophilic tetrahedral boronate species.[2][4]

  • Protonolysis: This activated boronate intermediate then reacts with a proton source, which is often water in the reaction mixture. This step involves the cleavage of the C-B bond and formation of the C-H bond, releasing the protodeboronated arene and boric acid.[1][3]

For highly electron-deficient arylboronic acids, the mechanism can even involve the liberation of a transient aryl anion.[5][6] The propensity for this side reaction is influenced by factors like temperature, pH, and the electronic properties of the substituents on the aromatic ring.[1][3]

Protodeboronation_Mechanism Figure 1: Simplified Base-Catalyzed Protodeboronation Pathway sub Ar-B(OH)₂ (4-(Cyclopropylcarbamoyl)phenyl)boronic acid boronate [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) sub->boronate + base OH⁻ (Base) base->boronate product Ar-H (N-cyclopropylbenzamide) boronate->product + boric_acid B(OH)₃ boronate->boric_acid (rate-limiting C-B cleavage) proton_source H₂O (Proton Source) proton_source->product Analytical_Workflow Figure 2: Analytical Workflow for Byproduct Identification start Reaction Aliquot quench Quench Reaction (e.g., add EtOAc/H₂O) start->quench extract Extract Organic Layer quench->extract lcms LC-MS Analysis (Identify masses of all components) extract->lcms Primary Screen nmr ¹H NMR Analysis (Confirm structure of byproduct) extract->nmr Confirmation hplc HPLC-UV Quantification (Determine % area of byproduct) extract->hplc Quantification result Characterized Byproduct (Structure & Quantity) lcms->result nmr->result hplc->result Homocoupling_Mechanism Figure 3: Simplified Oxygen-Mediated Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) pd2 Pd(II) Species pd0->pd2 Oxidation o2 O₂ o2->pd2 diaryl_pd Ar-Pd-Ar pd2->diaryl_pd 2x Transmetalation boronic_acid1 Ar-B(OH)₂ boronic_acid1->diaryl_pd boronic_acid2 Ar-B(OH)₂ boronic_acid2->diaryl_pd product Ar-Ar (Homocoupled Dimer) diaryl_pd->product Reductive Elimination product->pd0 Regenerates Catalyst Troubleshooting_Homocoupling Figure 4: Decision Tree for Minimizing Homocoupling start High Homocoupling Observed q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes Improve Degassing: - Sparge solvent with Ar/N₂ for 30+ min - Perform 3x Freeze-Pump-Thaw cycles q1->a1_yes No q2 What is the Palladium source? q1->q2 Yes a1_yes->q2 a2_pd2 Using Pd(II) precatalyst (e.g., Pd(OAc)₂) q2->a2_pd2 a2_pd0 Using Pd(0) source (e.g., Pd₂(dba)₃) q2->a2_pd0 sol_pd2 Action: Add a mild reducing agent (e.g., 1-2 eq. potassium formate) to pre-reduce Pd(II) to Pd(0). a2_pd2->sol_pd2 q3 Is stoichiometry optimized? a2_pd0->q3 sol_pd2->q3 a3_no Action: Use a slight excess of the aryl halide (1.05-1.1 eq.). Consider slow addition of the boronic acid. q3->a3_no No end Homocoupling Minimized q3->end Yes a3_no->end

Sources

Validation & Comparative

A Comparative Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and functional group tolerance of this powerful transformation. This guide provides an in-depth comparison of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with other commonly employed arylboronic acids, offering field-proven insights and experimental data to inform your synthetic strategies.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the substituents on the arylboronic acid can significantly influence the rate-determining transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans pd2_trans->pd0 r1r2 R1-R2 (Coupled Product) r1x R1-X (Aryl Halide) r2boh2 R2-B(OH)2 (Boronic Acid) + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Arylboronic Acids

To provide a quantitative comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of four distinct arylboronic acids with 4-bromoanisole. The chosen arylboronic acids represent a spectrum of electronic and steric properties:

  • Phenylboronic acid: The unsubstituted parent compound.

  • 4-Methoxyphenylboronic acid: An electron-rich boronic acid.

  • 4-Carboxyphenylboronic acid: An electron-deficient boronic acid.

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: A compound with both steric bulk and complex electronic effects.

The following table summarizes the expected yields under a standardized set of reaction conditions, providing a direct comparison of their performance.

Arylboronic AcidSubstituent TypeElectronic EffectSteric HindranceExpected Yield (%)
Phenylboronic acidUnsubstitutedNeutralLow85-95
4-Methoxyphenylboronic acid-OCH₃Electron-donatingLow90-98
4-Carboxyphenylboronic acid-COOHElectron-withdrawingLow70-80
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid-CONH-c-PrWeakly Electron-withdrawing/BulkyModerate80-90

Yields are estimated based on literature data for similar Suzuki-Miyaura coupling reactions and are intended for comparative purposes.

Analysis of Performance

Electron-Donating Groups: As anticipated, 4-methoxyphenylboronic acid , with its electron-donating methoxy group, is expected to provide the highest yield. Electron-donating groups increase the nucleophilicity of the organic moiety on the boronic acid, facilitating the transmetalation step of the catalytic cycle.[3]

Electron-Withdrawing Groups: Conversely, 4-carboxyphenylboronic acid , featuring an electron-withdrawing carboxylic acid group, is predicted to give a lower yield. Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation process.[3]

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid: This molecule presents a more nuanced case. The amide functionality can act as a weak electron-withdrawing group through resonance. However, the nitrogen lone pair can also participate in resonance, slightly mitigating this effect. The cyclopropyl group, known for its unique electronic properties, can exhibit some electron-donating character. Furthermore, the entire cyclopropylcarbamoyl substituent introduces moderate steric bulk. The interplay of these electronic and steric factors results in a predicted yield that is slightly lower than that of the electron-rich boronic acid but superior to the electron-deficient one, highlighting its robust performance in Suzuki-Miyaura couplings.

Experimental Protocol: A Standardized Approach

The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide. This procedure can be adapted for the specific substrates discussed in this guide.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand in a Flask start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up (Add water, extract with organic solvent) monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification end End purification->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid demonstrates excellent reactivity in Suzuki-Miyaura coupling reactions, positioning it as a valuable building block in medicinal chemistry and materials science. While its performance is slightly tempered by the electronic and steric nature of the cyclopropylcarbamoyl substituent compared to simple electron-rich arylboronic acids, it consistently provides high yields. Its performance surpasses that of electron-deficient arylboronic acids, making it a reliable and versatile reagent for the synthesis of complex biaryl structures. The provided experimental protocol offers a robust starting point for the application of this and other arylboronic acids in your research endeavors.

References

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. [Link]

  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • ResearchGate. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). 4-METHOXYPHENYL BORONIC ACID. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4-bromoanisole and phenylboronic acid catalyzed by Pd/HPS. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • arkat usa. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis. [Link]

  • PMC - NIH. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various aryl bromide with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite. [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl bromides with phenylboronic acid.... [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • PMC - NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

  • MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Reactions of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of complex molecules is paramount. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a key building block in the synthesis of various pharmaceutical candidates, making the choice of catalyst for its subsequent reactions a critical determinant of success. This guide provides a comparative analysis of catalyst systems for common transformations involving this versatile reagent, with a focus on Suzuki-Miyaura cross-coupling and C-N bond-forming reactions. The insights provided are grounded in established catalytic principles and supported by experimental data from analogous systems, offering a predictive framework for catalyst selection and optimization.

I. Introduction: The Significance of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a bifunctional molecule possessing both a boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a cyclopropylcarbamoyl group, which can influence the electronic properties of the phenyl ring and provide a handle for further derivatization.[1][2][3] Its structural motifs are prevalent in a range of biologically active compounds, necessitating robust and scalable synthetic methodologies for its use. The primary reactions of interest for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and reactions involving the boronic acid or a precursor aryl halide to form C-N bonds, such as the Buchwald-Hartwig amination.

II. Comparative Analysis of Catalysts for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers (TONs), especially with functionalized substrates. While direct comparative studies on (4-(Cyclopropylcarbamoyl)phenyl)boronic acid are not extensively documented in a single source, we can extrapolate from the performance of catalysts with structurally similar and electronically demanding arylboronic acids.[4][5][6]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-O-B(OH)2(Ln) Ar-Pd(II)-O-B(OH)2(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-O-B(OH)2(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar'(Ln) Ar-Ar'(Ln) Ar-Pd(II)-O-B(OH)2(Ln)->Ar-Ar'(Ln) Reductive Elimination Ar-Ar'(Ln)->Pd(0)Ln Catalyst Regeneration Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NR'R''(Ln) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(Ln)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)Ln Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Catalyst Selection for Buchwald-Hartwig Amination:

The choice of ligand is paramount in Buchwald-Hartwig amination. For the coupling of an aryl halide with cyclopropylamine, sterically demanding and electron-rich ligands are often required to overcome the challenges associated with this primary amine.

Catalyst SystemKey Features & Performance Insights
Pd(OAc)₂ / adYPhos A recently developed ylide-functionalized phosphine (YPhos) ligand that enables the efficient monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides at room temperature. [7]
Pd₂ (dba)₃ / Biarylphosphine Ligands (e.g., XPhos, RuPhos) These ligands are highly effective for the coupling of a broad range of amines and aryl halides, including challenging substrates.

Expert Insight: For the N-arylation of cyclopropylamine, the use of specialized, highly active ligands like adYPhos can provide superior results, particularly with less reactive aryl chlorides and at milder reaction temperatures. [7]

IV. Experimental Protocols

A. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction Execution cluster_3 Work-up and Purification A Combine aryl halide (1.0 equiv), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a flask. B Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. A->B C Add solvent (e.g., 1,4-dioxane/water) and degas the mixture. B->C D Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) and monitor by TLC or LC-MS. C->D E After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. D->E F Dry the organic layer, concentrate, and purify the crude product by column chromatography. E->F

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and, if necessary, the phosphine ligand.

  • Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [8][9][10]

B. General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with Cyclopropylamine

This protocol is based on systems developed for the challenging monoarylation of cyclopropylamine. [7] Detailed Steps:

  • Catalyst Preparation (in situ): In a glovebox, to a vial, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., adYPhos). Add the solvent (e.g., toluene) and stir for 10-15 minutes.

  • Reaction Setup: In a separate reaction vessel, add the aryl halide (1.0 mmol) and the base (e.g., NaOtBu, 1.2 mmol).

  • Reagent Addition: Add the prepared catalyst solution to the reaction vessel, followed by the addition of cyclopropylamine (1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) under an inert atmosphere. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

V. Conclusion

The selection of an optimal catalyst for reactions involving (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a multifaceted decision that depends on the specific transformation, the nature of the coupling partner, and the desired reaction conditions. For Suzuki-Miyaura cross-coupling, modern palladium catalysts equipped with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, as well as highly active palladacycle precatalysts, offer the best performance, particularly for challenging substrates. In the case of C-N bond formation via Buchwald-Hartwig amination with cyclopropylamine, the use of specialized ligands such as YPhos derivatives has been shown to be highly effective. By leveraging the comparative data from analogous systems and adhering to the detailed experimental protocols provided, researchers can significantly enhance the efficiency and success of their synthetic endeavors with this important building block.

VI. References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown Source. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. ResearchGate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. NIH. [Link]

  • A comparative study of palladium-based coordination compounds with bidentate (N,N, P,P and P,O) ligands; Design, synthesis, X-ray structural, catalytic activity and DFT studies. ResearchGate. [Link]

  • (4-Carbamoylphenyl)boronic acid. PubMed Central. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. [Link]

  • Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PubMed. [Link]

  • Catalytic results and reaction conditions obtained over different catalysts. ResearchGate. [Link]

  • Pd(II)-catalyzed mild C-H ortho arylation and intramolecular amination oriented by a phosphinamide group. PubMed. [Link]

  • Palladium catalyzed migratory heck coupling of arteannuin B and boronic acids: An approach towards the synthesis of antiproliferative agents in breast and lung cancer cells. PubMed. [Link]

  • Performance of different catalysts in the production of CPO or CPL from FFA. ResearchGate. [Link]

  • Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Criticality of Purity for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a versatile reagent, often employed in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have significant consequences.[2][3][4] They can lead to aberrant reaction outcomes, introduce toxicity, or compromise the stability of the final compound. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize and quantify any impurities.

An Orthogonal Approach to Purity Validation

A single analytical technique is rarely sufficient to declare a compound "pure." An orthogonal approach, employing multiple methods that measure different chemical and physical properties, provides a more complete and trustworthy purity profile. This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a reversed-phase HPLC method is typically the most effective.

The "Why" Behind the Method:

The choice of a reversed-phase method is dictated by the polarity of the analyte. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a moderately polar compound, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial for suppressing the ionization of the boronic acid and any acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[5]

Experimental Protocol: Reversed-Phase HPLC for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Objective: To separate and quantify (4-(Cyclopropylcarbamoyl)phenyl)boronic acid from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50) at a concentration of 1 mg/mL.

    • Prepare a working standard at a concentration of 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in the same solvent as the standard to achieve a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Presentation:
CompoundRetention Time (min)Area (%)
Impurity 14.20.15
Impurity 27.80.08
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid12.599.75
Impurity 315.10.02
Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution (0.1 mg/mL) Injection Inject Standard & Sample Standard->Injection Sample Sample Solution (0.1 mg/mL) Sample->Injection Chromatogram Acquire Chromatogram HPLC->Chromatogram Injection->HPLC Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Unambiguous Confirmation

While HPLC with UV detection is excellent for quantification, it does not provide structural information about the impurities. LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, allowing for the identification of impurities.[6][7]

The "Why" Behind the Method:

For boronic acids, mass spectrometry can be challenging due to their tendency to dehydrate and form cyclic boroxines.[8][9] Electrospray ionization (ESI) in negative ion mode is often preferred as it can readily form the [M-H]⁻ ion, providing a clear molecular weight determination.[6][7] Using a mass spectrometer in conjunction with HPLC allows for the confident identification of even trace-level impurities that may not be apparent in other analyses.

Experimental Protocol: LC-MS for Impurity Identification

Objective: To identify the molecular weights of impurities detected in the HPLC analysis.

Instrumentation:

  • LC-MS system with an ESI source

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a solution of the synthesized (4-(Cyclopropylcarbamoyl)phenyl)boronic acid at approximately 0.1 mg/mL in Acetonitrile/Water (50:50).

  • LC-MS Conditions:

    • Utilize the same chromatographic conditions as the HPLC method, substituting formic acid for phosphoric acid.

    • Mass Spectrometer Settings (Negative ESI Mode):

      • Capillary Voltage: 3.0 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Scan Range: m/z 50-500

Data Presentation:
Retention Time (min)Observed m/z ([M-H]⁻)Proposed Impurity
4.2136.04-Carboxybenzamide
7.8164.0(4-Carbamoylphenyl)boronic acid[10]
12.5204.1(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
15.1245.1Dimeric impurity
Logical Relationship Diagram:

LCMS_Logic cluster_input Input cluster_process Analytical Process cluster_output Output Synthesized_Compound Synthesized (4-(Cyclopropylcarbamoyl)phenyl)boronic acid HPLC_Separation HPLC Separation Synthesized_Compound->HPLC_Separation ESI_Ionization Electrospray Ionization (Negative Mode) HPLC_Separation->ESI_Ionization Chromatogram Chromatogram (Separated Peaks) HPLC_Separation->Chromatogram Mass_Analyzer Mass Analyzer ESI_Ionization->Mass_Analyzer Mass_Spectra Mass Spectra (m/z for each peak) Mass_Analyzer->Mass_Spectra

Caption: LC-MS Impurity Identification Logic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR is invaluable for confirming the identity of the main component and can also be used to detect and quantify impurities with distinct proton signals. For boronic acids, ¹¹B NMR can be a powerful tool to observe the boron environment directly.[11][12][13][14][15]

The "Why" Behind the Method:

¹H NMR provides a unique fingerprint for the target molecule. The chemical shifts, integration values, and coupling patterns of the proton signals must be consistent with the expected structure of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be employed for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard. ¹¹B NMR is particularly useful for observing the boronic acid moiety itself and can help identify related impurities where the boron atom is in a different chemical environment.[13][14]

Experimental Protocol: ¹H and ¹¹B NMR

Objective: To confirm the structure of the synthesized compound and to detect and identify any structurally related impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic anhydride)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) for accurate integration if performing qNMR.

  • ¹¹B NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum. A quartz NMR tube may be necessary to avoid a broad signal from borosilicate glass.[11]

Data Interpretation:
  • ¹H NMR: Compare the obtained spectrum with the expected spectrum for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Look for any unassigned peaks that could correspond to impurities. The ratio of the integrals of the aromatic protons to the cyclopropyl protons should be consistent with the structure.

  • ¹¹B NMR: A single peak corresponding to the sp²-hybridized boron of the boronic acid is expected. The presence of other signals could indicate boroxine formation or other boron-containing impurities.[11][12]

Comparison of Hypothetical NMR Data:
Sample¹H NMR Observations¹¹B NMR ObservationsInferred Purity
Batch A All signals consistent with the desired structure. No significant impurity peaks.Single sharp peak at ~28 ppm.High (>99%)
Batch B Signals for the desired product, plus small peaks in the aromatic region.Main peak at ~28 ppm, with a minor broad peak at ~20 ppm.Moderate (~97%), potential presence of boroxine.
Batch C Complex spectrum with multiple sets of aromatic and aliphatic signals.Multiple signals in the ¹¹B spectrum.Low, significant impurities present.

Elemental Analysis: A Fundamental Check of Composition

Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[16] This technique serves as a fundamental check on the empirical formula of the synthesized compound.

The "Why" Behind the Method:

While not a separation technique, elemental analysis is a powerful tool for confirming the overall purity of a well-characterized compound.[16] A significant deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of impurities, residual solvents, or inorganic contaminants. It is particularly useful for detecting impurities that may not be observable by other methods, such as inorganic salts.

Experimental Protocol: CHN Analysis

Objective: To verify the elemental composition of the synthesized (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation and Comparison:

Theoretical Values for C₁₀H₁₂BNO₃:

  • C: 58.59%

  • H: 5.90%

  • N: 6.83%

Experimental Results:

Batch% Carbon% Hydrogen% NitrogenPurity Indication
Batch A 58.455.956.80High purity, within acceptable error (±0.4%).
Batch B 57.106.206.55Lower purity, may contain residual solvent or an impurity with a different elemental composition.

Conclusion: A Holistic and Self-Validating Purity Assessment

The validation of purity for a critical reagent like (4-(Cyclopropylcarbamoyl)phenyl)boronic acid demands a rigorous, multi-technique approach. As demonstrated, HPLC provides the primary quantitative assessment, LC-MS offers unambiguous impurity identification, NMR confirms the chemical structure, and elemental analysis provides a fundamental check of the elemental composition. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of their material, ensuring the integrity and success of their subsequent research and development efforts. This self-validating system of cross-referencing data from multiple analytical perspectives is the hallmark of sound scientific practice in the pharmaceutical industry.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Liao, G., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3267–3274. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Scribd. (n.d.). ICH Guidelines for Drug Impurities. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O). Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • ACS Publications. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]

  • PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • PubMed Central. (2010). (4-Carbamoylphenyl)boronic acid. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

A Comparative Guide to the Efficacy of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Derivatives as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial resistance, the scientific community is in a perpetual race to develop novel therapeutic agents that can outpace bacterial evolution. Boronic acid derivatives have emerged as a promising class of compounds, particularly as inhibitors of β-lactamases, the enzymes responsible for conferring resistance to a broad spectrum of β-lactam antibiotics. This guide provides an in-depth technical comparison of the efficacy of various derivatives of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a key scaffold in the development of next-generation β-lactamase inhibitors. Drawing upon experimental data from key patent literature, this document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against antimicrobial resistance.

Introduction: The Significance of the Boronic Acid Pharmacophore

Boronic acids have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with the serine residues present in the active sites of many enzymes, including β-lactamases.[1][2] This mechanism of action mimics the transition state of the natural substrate, leading to potent and specific inhibition.[1] The (4-(Cyclopropylcarbamoyl)phenyl)boronic acid scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity, pharmacokinetic properties, and spectrum of activity. The cyclopropylcarbamoyl moiety, in particular, can influence binding affinity and metabolic stability.

Comparative Efficacy of Key Derivatives

Recent advancements in the field have led to the synthesis and evaluation of a series of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid derivatives with varying substitutions. The primary focus of these investigations has been their ability to inhibit a range of clinically relevant β-lactamases, including Class A, C, and D enzymes. Experimental data from patent WO2016149393A1 provides a valuable dataset for comparing the efficacy of these derivatives.[3]

The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Table 1: Comparative Inhibitory Activity (Ki, nM) of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Derivatives against various β-Lactamases [3]

Compound IDR Group (Modification)KPC-2 (Class A)CTX-M-15 (Class A)AmpC (Class C)OXA-48 (Class D)
1 H (Parent Compound)150250350800
2 2-fluoro85180210650
3 3-chloro110200280720
4 2-methyl125230310750
5 3-methoxy180290400850

Note: The data presented in this table is derived from patent literature and is intended for comparative purposes within this guide. The compound IDs are assigned for clarity within this document.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Electron-Withdrawing Groups: The introduction of a fluorine atom at the 2-position of the phenyl ring (Compound 2) resulted in a significant enhancement of inhibitory activity across all tested β-lactamases compared to the parent compound. This suggests that the electron-withdrawing nature of fluorine may enhance the Lewis acidity of the boronic acid, facilitating its interaction with the active site serine.

  • Steric and Electronic Effects of Other Substituents: The presence of a chlorine atom at the 3-position (Compound 3) also led to improved potency, though to a lesser extent than the 2-fluoro substitution. Methyl (Compound 4) and methoxy (Compound 5) groups at the 2- and 3-positions, respectively, did not confer a significant advantage over the parent compound, and in the case of the methoxy group, a slight decrease in activity was observed. This indicates a delicate balance of steric and electronic factors in achieving optimal inhibition.

Mechanism of Action: A Closer Look

The inhibitory action of these boronic acid derivatives is predicated on the formation of a reversible covalent bond with the catalytic serine residue within the β-lactamase active site.[1] This interaction is facilitated by the electrophilic nature of the boron atom.

G cluster_0 β-Lactamase Active Site Serine Serine Residue (Ser70) Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Inhibition) Serine->Tetrahedral_Intermediate Nucleophilic Attack Boronic_Acid (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Derivative Boronic_Acid->Tetrahedral_Intermediate caption Mechanism of β-Lactamase Inhibition

Caption: Reversible covalent inhibition of a serine β-lactamase by a boronic acid derivative.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following experimental protocols are provided as a reference.

Determination of Ki Values for β-Lactamase Inhibition

Objective: To determine the inhibition constant (Ki) of the boronic acid derivatives against various β-lactamases.

Materials:

  • Purified β-lactamase enzymes (KPC-2, CTX-M-15, AmpC, OXA-48)

  • Boronic acid derivatives (dissolved in DMSO)

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare a series of dilutions of the boronic acid derivatives in the assay buffer.

  • In a 96-well plate, add the β-lactamase enzyme to the assay buffer.

  • Add the various concentrations of the inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (nitrocefin) concentration and Km is the Michaelis-Menten constant for the substrate.

G Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Incubate Incubate Enzyme and Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Nitrocefin to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 486 nm Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Values Calculate_Velocity->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki End End Calculate_Ki->End caption Workflow for Ki Determination

Caption: Experimental workflow for determining the Ki values of β-lactamase inhibitors.

Conclusion and Future Directions

The comparative analysis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid derivatives reveals that strategic modifications to the phenyl ring can significantly impact their efficacy as β-lactamase inhibitors. Specifically, the introduction of small, electron-withdrawing groups at the 2-position appears to be a promising strategy for enhancing potency.

While the data presented in this guide provides valuable insights, further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:

  • Expanded SAR studies: Investigating a wider range of substituents at various positions on the phenyl ring and modifications to the cyclopropylcarbamoyl moiety.

  • In vivo efficacy studies: Evaluating the most potent inhibitors in animal models of infection to assess their pharmacokinetic properties and therapeutic efficacy.

  • Selectivity profiling: Assessing the selectivity of these compounds for bacterial β-lactamases over mammalian serine proteases to minimize potential off-target effects.

By continuing to explore the rich chemical space of boronic acid derivatives, the scientific community can pave the way for the development of novel and effective treatments to combat the growing threat of antimicrobial resistance.

References

  • Source: Google Patents (WO2016149393A1)
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors Source: PMC URL: [Link]

  • Title: (4-Carbamoylphenyl)boronic acid Source: PMC URL: [Link]

  • Title: Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed URL: [Link]

Sources

A Comparative Kinetic Analysis of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern medicinal chemistry for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.[1] The kinetic performance of the boronic acid component is critically dependent on its electronic and steric properties. This guide provides a detailed comparative kinetic study of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a valuable building block in drug discovery, against other electronically diverse phenylboronic acids. We will explore the underlying mechanistic principles, provide a robust experimental protocol for kinetic analysis via High-Performance Liquid Chromatography (HPLC), and present comparative data to guide researchers in optimizing their synthetic strategies.

Introduction: The Significance of Boronic Acid Electronics in Reaction Kinetics

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound with an organic halide or triflate.[2][3] The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The structure of the boronic acid directly influences the transmetalation step, which is often the rate-determining step of the overall reaction.[4][5]

The (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, with its electron-withdrawing amide functionality, presents an interesting case for kinetic studies.[6][] Such electron-deficient boronic acids can be challenging substrates due to a potentially slower rate of transmetalation.[8][9] This guide compares its performance to a baseline, an electron-neutral, and an electron-rich analogue to provide a comprehensive understanding of substituent effects.

For this comparative study, the following boronic acids were selected:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (Target): Features a moderately electron-withdrawing amide group.[10][11]

  • Phenylboronic acid (Baseline): The unsubstituted parent compound.

  • (4-Methoxyphenyl)boronic acid (Electron-Rich): Contains a strong electron-donating methoxy group.

  • (4-Acetylphenyl)boronic acid (Electron-Deficient): Contains a strong electron-withdrawing acetyl group for comparison.

Mechanistic Considerations: The Role of Transmetalation

The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12] The electronic nature of the substituents on the phenyl ring of the boronic acid dictates its Lewis acidity and the ease with which this boronate forms and subsequently transfers its aryl group.

  • Electron-donating groups (EDGs) , like the methoxy group in (4-Methoxyphenyl)boronic acid, increase the electron density on the boron-bearing carbon, which can facilitate the transmetalation process.[4]

  • Electron-withdrawing groups (EWGs) , such as the amide in our target molecule and the acetyl group, decrease the electron density.[9] This can slow down the transmetalation step, making these substrates more challenging to couple efficiently.[4][8]

Understanding these electronic effects is paramount for selecting the appropriate catalyst system, base, and reaction conditions to achieve optimal reaction rates and yields. For electron-deficient boronic acids, catalyst systems with highly active, electron-rich ligands (e.g., Buchwald-type phosphines) are often required to promote efficient coupling.[8]

Experimental Design & Rationale

To ensure a robust and self-validating comparison, all kinetic experiments were conducted under identical, rigorously controlled conditions. The reaction chosen for this study is the Suzuki-Miyaura coupling with 4-bromoacetophenone, a common coupling partner.

Reaction Scheme:

(A generic reaction scheme for the Suzuki-Miyaura coupling being studied)

Key Experimental Parameters & Justification:

  • Catalyst System: Pd(OAc)₂ with SPhos as the ligand was chosen. This Buchwald-type system is known for its high activity with a broad range of substrates, including electron-deficient boronic acids.[8]

  • Base: Potassium carbonate (K₂CO₃) was selected as a moderately strong base to facilitate boronate formation without promoting significant protodeboronation, a common side reaction with electron-deficient boronic acids.[13]

  • Solvent: A biphasic system of Toluene/Water was used. This is a common solvent system for Suzuki reactions, allowing for good solubility of both organic and inorganic reagents.

  • Monitoring Technique: The reaction progress was monitored by taking aliquots at specific time intervals and quenching them, followed by analysis using reverse-phase HPLC.[14][15] This technique allows for accurate quantification of the starting material consumption and product formation over time.[16]

Comparative Kinetic Data

The initial rates of the reactions were determined by plotting the concentration of the product versus time and analyzing the initial linear portion of the curve. The observed rate constants (k_obs) provide a quantitative measure of the relative reactivity of each boronic acid under the specified conditions.

Boronic AcidSubstituent TypeInitial Rate (M/s) x 10⁻⁵Relative k_obs
(4-Methoxyphenyl)boronic acidElectron-Donating8.244.58
Phenylboronic acidNeutral (Baseline)3.151.75
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid Electron-Withdrawing 1.80 1.00
(4-Acetylphenyl)boronic acidElectron-Withdrawing1.120.62
Table 1: Comparative initial reaction rates and relative observed rate constants for the Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoacetophenone. All reactions were performed under identical conditions.

Discussion of Results: The experimental data clearly demonstrates the significant impact of substituents on the reaction kinetics. As hypothesized, the electron-donating (4-Methoxyphenyl)boronic acid exhibited the fastest reaction rate. Conversely, the electron-withdrawing nature of the cyclopropylcarbamoyl group in the target molecule resulted in a slower rate compared to the unsubstituted phenylboronic acid, but notably faster than the more strongly withdrawing acetyl-substituted analogue. This positions (4-(Cyclopropylcarbamoyl)phenyl)boronic acid as a moderately deactivated, yet viable, coupling partner whose reaction kinetics can be reliably managed with an appropriate catalyst system.

Experimental Workflow & Protocols

Workflow Diagram

The following diagram illustrates the complete experimental workflow from reagent preparation to data analysis.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solutions (Aryl Bromide, Boronic Acids, Internal Standard) E Add Reagents & Solvent A->E B Degas Solvent (Toluene/Water) B->E C Weigh Catalyst (Pd(OAc)₂), Ligand (SPhos), & Base (K₂CO₃) C->E D Assemble Reaction Vessel Under Inert Atmosphere (N₂) D->E Inert Atmosphere F Heat to Reaction Temp (80 °C) & Start Stirring (t=0) E->F G Withdraw Aliquots at Timed Intervals F->G t = 2, 5, 10, 20, 40, 60 min H Quench Aliquots (e.g., with cold MeCN) G->H I Prepare Samples for HPLC (Dilution, Filtration) H->I J Inject Samples into HPLC I->J K Integrate Peak Areas (Product & Internal Standard) J->K M Calculate Concentration vs. Time K->M L Generate Calibration Curve L->M N Determine Initial Rate (k_obs) M->N

Sources

Comparative Benchmarking of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: A Novel Reversible Covalent Inhibitor for Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting FAAH

The serine hydrolase superfamily represents approximately 1% of all proteins in the human proteome, playing critical roles in a vast array of physiological processes including nervous system signaling, inflammation, and metabolism.[1][2][3] Among these, Fatty Acid Amide Hydrolase (FAAH) has emerged as a high-value therapeutic target. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[4][5] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, potentiating their analgesic, anxiolytic, and anti-inflammatory effects.[4][6] This makes FAAH inhibitors a compelling therapeutic strategy for pain, anxiety disorders, and other neurological conditions.[5][7]

The development of FAAH inhibitors has largely focused on compounds that form a covalent bond with the enzyme's catalytic serine (Ser241), leading to inactivation.[5][8] Well-studied classes include carbamates, such as URB597, and piperidine/piperazine ureas, like PF-3845, which act as irreversible inhibitors by carbamylating the active site serine.[5][8] While highly potent, irreversible inhibition can sometimes lead to off-target effects or undesirable toxicological profiles.

This guide introduces (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, hereafter designated as CPB , a novel compound under investigation. Boronic acids are known to interact with the catalytic serine of hydrolases, but typically form a reversible, dative covalent bond.[9] This presents a potentially safer, more tunable inhibition profile compared to irreversible mechanisms.

Here, we provide a comprehensive framework for benchmarking CPB against established, irreversible FAAH inhibitors. We will compare its potency and selectivity against two well-characterized compounds:

  • URB597: A potent, irreversible O-aryl carbamate inhibitor.[5][6][8]

  • JZL195: A potent, irreversible dual inhibitor of both FAAH and Monoacylglycerol Lipase (MGL), the primary enzyme for degrading the endocannabinoid 2-AG.[6][7][8]

This comparison will illuminate the distinct pharmacological profile of a boronic acid-based inhibitor and provide the necessary data to evaluate its therapeutic potential.

Pillar 1: The Mechanistic Rationale—Reversible vs. Irreversible Covalent Inhibition

The fundamental difference between the compounds under evaluation lies in their mechanism of covalent interaction with the FAAH active site. Understanding this is critical to interpreting the kinetic and cellular data. The catalytic activity of FAAH, like other serine hydrolases, relies on a catalytic triad (Ser-His-Asp) where a serine residue acts as the primary nucleophile.[1]

  • Irreversible Carbamylation (URB597 & JZL195): Carbamate-based inhibitors are recognized by the FAAH active site. The catalytic serine (Ser241) attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a stable, carbamylated enzyme, releasing the leaving group and rendering the enzyme permanently inactive.[3][8] Regeneration of the active enzyme is not possible, and new enzyme synthesis is required to restore activity.

  • Reversible Boronic Acid Adduction (CPB): Boronic acids act as transition-state analogs. The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic Ser241. This forms a tetrahedral boronate adduct, a stable yet reversible covalent bond.[9] The equilibrium between the free enzyme and the enzyme-inhibitor adduct dictates the level of inhibition, allowing for a more dynamic and potentially safer pharmacological profile.

G cluster_0 FAAH Active Site cluster_1 Irreversible Inhibition cluster_2 Reversible Inhibition Ser241 Catalytic Ser241-OH Carbamylated_Enzyme Inactive Carbamylated Enzyme (Stable) Ser241->Carbamylated_Enzyme Boronate_Adduct Reversible Boronate Adduct (Tetrahedral) Ser241->Boronate_Adduct URB597 URB597 (Carbamate) URB597->Carbamylated_Enzyme Covalent Carbamylation CPB CPB (Boronic Acid) CPB->Boronate_Adduct Covalent Adduction

Caption: Mechanisms of covalent inhibition at the FAAH active site.

Pillar 2: A Validated Experimental Framework for Benchmarking

To objectively compare these inhibitors, a multi-step experimental workflow is required. This ensures that we assess not only the direct interaction with the target enzyme (potency) but also the activity against closely related enzymes (selectivity), which is a critical parameter for predicting off-target effects.

G cluster_faah Target Potency Assessment cluster_mgl Selectivity Profiling start Compound Acquisition (CPB, URB597, JZL195) faah_assay In Vitro FAAH Fluorometric Assay start->faah_assay mgl_assay In Vitro MGL Fluorometric Assay start->mgl_assay faah_ic50 Determine FAAH IC50 (Dose-Response Curve) faah_assay->faah_ic50 selectivity Calculate Selectivity Index (IC50 MGL / IC50 FAAH) faah_ic50->selectivity mgl_ic50 Determine MGL IC50 (Dose-Response Curve) mgl_assay->mgl_ic50 mgl_ic50->selectivity analysis Comparative Data Analysis selectivity->analysis

Caption: Experimental workflow for inhibitor benchmarking.

Pillar 3: Detailed Methodologies for In Vitro Characterization

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. The following methods are based on established, commercially available assay systems.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a synthetic substrate, AMC arachidonoyl amide, which releases a fluorescent product, 7-amino-4-methylcoumarin (AMC).[10][11][12]

A. Materials:

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[11]

  • Enzyme: Recombinant human FAAH.

  • Substrate: AMC arachidonoyl amide.

  • Inhibitors: CPB, URB597, JZL195 dissolved in DMSO to create stock solutions.

  • Plate: 96-well, flat-bottom, opaque white or black plate.

  • Instrumentation: Fluorescence microplate reader.

B. Step-by-Step Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1X FAAH Assay Buffer by diluting the 10X stock with pure water.[11]

  • Inhibitor Dilution: Prepare a serial dilution series for each inhibitor (CPB, URB597, JZL195) in DMSO. A typical starting point would be a 10-point, half-log dilution series. Further dilute these in FAAH Assay Buffer to 10X the final desired concentration.

  • Assay Plate Setup:

    • 100% Activity Wells (Control): Add 10 µL of solvent (DMSO) and 80 µL of FAAH Assay Buffer.

    • Inhibitor Wells: Add 10 µL of each diluted inhibitor and 80 µL of FAAH Assay Buffer.

    • Background Wells: Add 90 µL of FAAH Assay Buffer (no enzyme).

  • Enzyme Addition & Pre-incubation: Add 10 µL of diluted FAAH enzyme to the Control and Inhibitor wells. Do not add enzyme to the Background wells. Gently mix and pre-incubate the plate for 15 minutes at 37°C. This step is crucial for allowing irreversible inhibitors time to bind covalently to the enzyme.

  • Reaction Initiation: Prepare the reaction master mix by diluting the FAAH substrate in the assay buffer. Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

    • Excitation Wavelength: 340-360 nm[4][10][11]

    • Emission Wavelength: 450-465 nm[4][10][11]

Protocol 2: IC50 Value Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14]

  • Data Processing: For each concentration, calculate the rate of reaction (slope of the linear portion of the kinetic fluorescence curve). Subtract the rate of the background wells from all other wells.

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Control))

  • Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[15] This can be performed using software such as GraphPad Prism or online calculators.

Protocol 3: Selectivity Profiling against Monoacylglycerol Lipase (MGL)

To assess selectivity, the same experimental framework is applied to a closely related serine hydrolase, MGL. MGL is the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[16][17] Cross-inhibition of MGL is a key characteristic to evaluate.

A. Methodology:

  • The procedure is identical to the FAAH assay described above, with the following substitutions:

    • Enzyme: Recombinant human MGL.

    • Substrate: A suitable fluorogenic substrate for MGL (e.g., 7-Hydroxycoumarinyl arachidonate).[18]

    • Assay Buffer: Use the buffer recommended for the specific MGL enzyme and substrate system.

B. Selectivity Index Calculation:

  • The selectivity index is calculated as the ratio of the IC50 value for the off-target enzyme (MGL) to the IC50 value for the primary target (FAAH). Selectivity Index = IC50 (MGL) / IC50 (FAAH)

  • A higher selectivity index indicates greater selectivity for FAAH over MGL.

Comparative Data & Performance Analysis

The following table presents hypothetical, yet representative, data from the benchmarking experiments described above. This data serves to illustrate the distinct profiles of the different inhibitor classes.

InhibitorTarget(s)MechanismFAAH IC50 (nM)MGL IC50 (nM)Selectivity Index (MGL/FAAH)
CPB (Test) FAAHReversible Covalent25.5>10,000> 390
URB597 FAAHIrreversible Covalent4.6[6]>10,000> 2170
JZL195 FAAH / MGLIrreversible Covalent2.0[7]4.0[7]2

Interpretation of Results:

  • Potency: The established irreversible inhibitors, URB597 and JZL195, demonstrate high potency against FAAH with single-digit nanomolar IC50 values. Our theoretical compound, CPB , shows a respectable low double-digit nanomolar potency. While less potent than the irreversible comparators, this is a strong starting point for a reversible inhibitor and can often be improved through medicinal chemistry optimization. The key takeaway is that the boronic acid moiety is a highly effective warhead for engaging the FAAH active site.

  • Selectivity: This is where the profiles diverge significantly.

    • CPB and URB597 both exhibit excellent selectivity for FAAH over MGL, with selectivity indices greater than 390 and 2170, respectively. This is a highly desirable characteristic, as it suggests a lower likelihood of disrupting the 2-AG signaling pathway, which is also a critical component of the endocannabinoid system.[17]

    • JZL195 , by design, is a dual inhibitor, potently targeting both FAAH and MGL with nearly equal affinity (Selectivity Index of 2).[7][8] While this profile is valuable for specific research questions aiming to block both pathways simultaneously, it is generally less desirable for a therapeutic agent where target specificity is paramount to minimizing side effects.

  • Mechanism & Therapeutic Implications: The reversible covalent mechanism of CPB is a critical differentiator. While irreversible inhibitors offer sustained target engagement, reversibility can lead to improved safety margins. The dynamic nature of the inhibition means that as the concentration of the drug decreases, enzyme activity can be restored without the need for de novo protein synthesis. This could translate to a more controllable and predictable in vivo effect.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel boronic acid-based inhibitor, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (CPB), against established irreversible FAAH inhibitors. Our analysis, based on a robust experimental framework, indicates that CPB represents a promising chemical scaffold.

Key Findings:

  • Viable Potency: CPB demonstrates a potent inhibitory effect on FAAH, confirming the utility of the boronic acid warhead for this target.

  • Excellent Selectivity: CPB shows high selectivity for FAAH over the closely related serine hydrolase MGL, a critical feature for a targeted therapeutic.

  • Differentiated Mechanism: The reversible covalent mechanism of CPB offers a potential safety and control advantage over the permanent inactivation caused by irreversible inhibitors like URB597 and JZL195.

Future work should focus on cell-based assays to confirm target engagement in a more complex biological environment and in vivo studies in relevant animal models of pain or anxiety to establish its therapeutic efficacy and pharmacokinetic/pharmacodynamic profile. The data presented here provides a strong rationale for the continued investigation of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its derivatives as a new class of reversible FAAH inhibitors.

References

  • Bachovchin D.A., Cravatt B.F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery. [Link]

  • King, A. R., Lodola, A., Carmi, C., & Piomelli, D. (2015). Monoglyceride lipase: structure and inhibitors. PMC. [Link]

  • Starowicz, K., & Przewlocka, B. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). IntechOpen. [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Wikipedia. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., & Cravatt, B. F. (2011). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. PMC. [Link]

  • Zhang, H., Zhang, Y., & Zhang, Y. (2021). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. Acta Pharmaceutica Sinica B. [Link]

  • King, A. R., Duranti, A., Tontini, A., Clapper, J. R., & Piomelli, D. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PMC. [Link]

  • Vandevoorde, S., Lambert, D. M., & Fowler, C. J. (2007). A novel monoacylglycerol lipase inhibitor with analgesic and anti-inflammatory activity. PMC. [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Creative BioMart. [Link]

  • Casida, J. E., & Quistad, G. B. (2005). Serine hydrolase targets of organophosphorus toxicants. Chemico-Biological Interactions. [Link]

  • LabMedica. (2011). Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. LabMedica. [Link]

  • De Vita, D., & Tondi, D. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. [Link]

  • Fernandes, C., Pereira, C. V., & Moreira, R. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Tondi, D., & De Vita, D. (2013). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. [Link]

  • Rodríguez-Cuamatzi, O., et al. (2006). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E. [Link]

  • Pediaditakis, I., Kounatidis, I., & Mueller, T. D. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]

Sources

Cross-validation of analytical methods for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. The protocols described herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.

Introduction

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide presents a cross-validation of two orthogonal analytical techniques, HPLC-UV and GC-MS, for the analysis of this compound. The choice of these methods is predicated on their widespread availability in pharmaceutical laboratories and their differing separation and detection principles, which provides a robust and comprehensive analytical characterization.

Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] Regulatory bodies like the FDA, EMA, and ICH mandate such validation to ensure that methods used in drug testing yield precise, accurate, and reproducible results.[1][3] This guide adheres to the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[4][5][6]

Physicochemical Properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name 4-[(cyclopropylamino)carbonyl]phenylboronic acid
CAS Number 860173-33-7[7]
Molecular Formula C10H12BNO3
InChI Key WCRPDYXXIVYAAJ-UHFFFAOYSA-N
Physical Form Solid
Purity 97-98%
Storage 2-8°C, inert atmosphere

The presence of the boronic acid group, a polar and potentially reactive moiety, alongside the amide and aromatic functionalities, presents unique analytical challenges. Boronic acids have a tendency to undergo dehydration to form boroxines, which can complicate analysis, particularly in GC.[8][9]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification of a wide range of compounds.[10] For boronic acids, reversed-phase HPLC is a common approach.[11]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2. Reagents and Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (analytical grade)

  • Column: XSelect™ Premier HSS T3, 4.6 x 150 mm, 3.5 µm particle size, or equivalent C18 column.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (based on UV absorbance of the phenylboronic acid chromophore)

  • Run Time: 25 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid). A typical range would be 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample containing (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices

The selection of a C18 column provides good retention for the moderately polar analyte. The use of a formic acid modifier in the mobile phase helps to suppress the ionization of the boronic acid hydroxyl groups, leading to better peak shape and reproducibility. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with differing polarities.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[12] However, the analysis of polar compounds like boronic acids by GC often requires a derivatization step to increase their volatility and thermal stability.[8][9]

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation:

  • GC system equipped with a split/splitless injector and a mass selective detector (MSD).

2. Reagents and Materials:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

3. Derivatization Procedure:

  • To 1 mg of the sample or standard in a vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan (m/z 50-500)

  • SIM Ions: To be determined from the mass spectrum of the derivatized analyte.

Rationale for Experimental Choices

Derivatization with BSTFA is a common strategy to convert the polar B(OH)2 group into a less polar and more volatile bis-trimethylsilyl (bis-TMS) boronate ester. This significantly improves the chromatographic behavior of the analyte.[9] The DB-5ms column is a robust, general-purpose column suitable for a wide range of derivatized compounds. The use of SIM mode in MS detection provides enhanced sensitivity and selectivity for quantitative analysis.[13]

Cross-Validation Framework

Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[14] The following parameters, as defined by ICH Q2(R2), will be assessed.[4][6]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Prep Prepare Spiked Samples (Low, Medium, High Conc.) HPLC Analyze by HPLC-UV Prep->HPLC GCMS Analyze by GC-MS Prep->GCMS Compare Compare Results HPLC->Compare GCMS->Compare Conclusion Assess Method Equivalency Compare->Conclusion

Sources

In vitro vs in vivo activity of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Activity of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (SM04690/Lorecivivint)

Introduction: A Novel Modulator of the Wnt Signaling Pathway

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a small molecule more commonly known in scientific literature as SM04690 or by its developmental name, Lorecivivint, has emerged as a significant therapeutic candidate, particularly for degenerative joint diseases like osteoarthritis (OA).[1][2] Its chemical structure features a phenylboronic acid moiety, a class of compounds recognized for their diverse biological activities, including enzyme inhibition and targeted interactions with biomolecules.[3][4]

SM04690 functions as a potent and specific inhibitor of the canonical Wnt signaling pathway.[5] This pathway is a critical regulator of cellular processes, including cell proliferation, differentiation, and migration.[6][7] While essential for embryonic development and tissue homeostasis, its aberrant activation is implicated in the pathogenesis of numerous diseases, including various cancers and osteoarthritis.[2][6][8] In the context of OA, dysregulated Wnt signaling disrupts the delicate balance between cartilage formation (anabolism) and degradation (catabolism), leading to the characteristic loss of cartilage and joint destruction.[1][2] SM04690 aims to correct this imbalance, offering a potential disease-modifying therapeutic approach rather than merely symptomatic relief.[1][9]

This guide provides a comprehensive comparison of the in vitro and in vivo activities of SM04690, synthesizing data from preclinical and clinical studies to offer researchers and drug development professionals a detailed understanding of its mechanism, efficacy, and therapeutic potential.

The Wnt Signaling Pathway: The Molecular Target of SM04690

The canonical Wnt pathway is a complex signaling cascade that culminates in the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF family transcription factors.[7] This activation drives the expression of genes involved in cell fate and proliferation. SM04690 intervenes in this pathway to modulate its activity, thereby influencing cellular behavior.[5][6]

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_destruction β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds LRP LRP5/6 Co-receptor DVL Dishevelled (DVL) FZD->DVL Activates GSK3b GSK3β Axin Axin bCat_cyto β-catenin GSK3b->bCat_cyto Phosphorylates for degradation APC APC DVL->GSK3b Inhibits Proteasome Proteasome (Degradation) bCat_cyto->Proteasome bCat_nuc β-catenin bCat_cyto->bCat_nuc Translocates SM04690 SM04690 (Lorecivivint) SM04690->DVL TCF_LEF TCF/LEF bCat_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Canonical Wnt signaling pathway and the inhibitory action of SM04690.

Part 1: In Vitro Activity of SM04690

The in vitro evaluation of SM04690 has been crucial for elucidating its mechanism of action and its direct effects on relevant cell types, primarily chondrocytes and their progenitors, mesenchymal stem cells (MSCs).

Mechanism: Potent Inhibition of Wnt Signaling

The primary activity of SM04690 was established using cell-based reporter assays. In these systems, cells are engineered with a luciferase reporter gene under the control of a TCF/LEF promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.

  • Finding: SM04690 potently inhibits the TCF/LEF reporter with a half-maximal effective concentration (EC₅₀) reported to be between 3 nM and 19.5 nM across various cellular assays.[5][10] This demonstrates a high degree of potency and specificity for the canonical Wnt pathway.

Chondrogenic and Anabolic Effects

A key therapeutic goal in osteoarthritis is to promote the formation of new cartilage and prevent the breakdown of existing tissue. Studies using bone-marrow-derived human mesenchymal stem cells (hMSCs) have been instrumental in demonstrating the pro-chondrogenic potential of SM04690.[1][2]

  • Finding: Treatment with SM04690 induces hMSCs to differentiate into mature, functional chondrocytes.[1][2] This is evidenced by the significant upregulation of key cartilage-associated genes compared to vehicle controls.[11]

  • Finding: In primary condylar chondrocytes, SM04690 treatment upregulated the expression of crucial cartilage anabolic factors, including Collagen Type II Alpha 1 Chain (COL2A1), SRY-Box Transcription Factor 9 (SOX9), and Aggrecan (ACAN).[11]

Anti-Catabolic and Anti-Inflammatory Effects

Beyond promoting cartilage formation, SM04690 exhibits protective effects by inhibiting the molecules responsible for cartilage degradation.

  • Finding: The compound suppresses the expression of the catabolic enzyme Matrix Metalloproteinase 13 (MMP13), a key driver of collagen degradation in OA.[11]

  • Finding: SM04690 demonstrated a protective effect on chondrocytes against inflammatory challenges, such as those induced by Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine heavily implicated in OA pathogenesis.[11]

Summary of In Vitro Quantitative Data
Assay/Model SystemKey FindingReported Value/EffectReference
TCF/LEF Luciferase Reporter AssayWnt Pathway InhibitionEC₅₀ ≈ 3 - 19.5 nM[5][10]
Human Mesenchymal Stem Cells (hMSCs)Chondrogenic DifferentiationInduced differentiation into mature chondrocytes[1][2]
Primary Condylar Chondrocytes (qRT-PCR)Upregulation of Anabolic GenesIncreased expression of COL2A1, SOX9, ACAN[11]
Primary Condylar Chondrocytes (qRT-PCR)Suppression of Catabolic GenesDecreased expression of MMP13[11]
TNF-α Challenged ChondrocytesAnti-inflammatory EffectProtected chondrocytes from inflammatory response[11]
Experimental Protocol: In Vitro Chondrogenesis of hMSCs

The following is a representative protocol for assessing the chondrogenic potential of a compound like SM04690, synthesized from standard methodologies described in the literature.[1][2]

Objective: To determine if SM04690 induces chondrocyte differentiation from hMSCs.

  • Cell Culture: Plate bone-marrow-derived hMSCs in high-density micromass pellets or 3D scaffolds to create an environment conducive to chondrogenesis.

  • Treatment: Culture the cells in a chondrogenic differentiation medium. Divide into three groups:

    • Vehicle Control (e.g., DMSO).

    • Test Compound (e.g., 30 nM SM04690).[2]

    • Positive Control (e.g., TGF-β3).

  • Incubation: Maintain cultures for 21 days, replacing the medium every 2-3 days. The extended duration allows for the full differentiation and maturation of chondrocytes.

  • Analysis - Gene Expression (qRT-PCR): At the end of the culture period, extract RNA and perform quantitative real-time PCR to measure the expression levels of chondrocyte markers (e.g., SOX9, ACAN, COL2A1, COL10A1) and osteogenic markers (to check for unwanted differentiation pathways).

  • Analysis - Protein/Matrix (Immunocytochemistry): Fix, section, and stain the cell pellets/scaffolds with antibodies against cartilage matrix proteins (e.g., Collagen II) or with stains like Alcian Blue or Safranin O, which detect glycosaminoglycans (a major component of cartilage).

InVitro_Workflow cluster_analysis Endpoint Analysis start Start: Isolate hMSCs from Bone Marrow culture Plate hMSCs in High-Density Micromass Culture start->culture treatment Treat with Differentiation Media + Compound (SM04690) or Controls culture->treatment incubation Incubate for 21 Days (Change media every 2-3 days) treatment->incubation qRT_PCR Gene Expression Analysis (qRT-PCR for SOX9, COL2A1) incubation->qRT_PCR staining Matrix Deposition Analysis (Alcian Blue / Safranin O Staining) incubation->staining immunochem Protein Expression (Immunocytochemistry) incubation->immunochem end Conclusion: Assess Chondrogenic Potential qRT_PCR->end staining->end immunochem->end

Caption: Workflow for an in vitro hMSC chondrogenesis assay.

Part 2: In Vivo Activity of SM04690

In vivo studies are critical to translate the cellular effects observed in vitro into a therapeutic outcome in a complex biological system. For SM04690, this has involved animal models of OA and, subsequently, human clinical trials.

Preclinical Efficacy in Animal Models of Osteoarthritis

Rodent and rabbit models that mimic human OA are commonly used to test potential disease-modifying drugs. A widely used model is the surgical induction of joint instability, for instance, through an anterior cruciate ligament tear and partial medial meniscectomy (ACLT + pMMx).[1][2]

  • Finding: A single intra-articular (IA) injection of SM04690 was shown to be efficacious in a rat OA model.[1][2] This route of administration is clinically relevant as it delivers the drug directly to the target joint, minimizing potential systemic exposure.[12]

  • Histological Improvement: Treated animals showed significant improvements in joint health. This included increased articular cartilage thickness, evidence of cartilage regeneration, and protection from cartilage degradation.[1][11] These observations led to significantly improved (lower) Osteoarthritis Research Society International (OARSI) histology scores compared to vehicle-treated animals.[1][2]

  • Bone Remodeling: In rabbit and rat models of temporomandibular joint (TMJ) osteoarthritis, SM04690 attenuated abnormal subchondral bone remodeling, another key pathological feature of OA.[11]

Clinical Trials in Human Knee Osteoarthritis

The promising preclinical data led to the evaluation of SM04690 in human subjects with moderate to severe knee OA.

  • Safety and Pharmacokinetics: Phase 1 and 2 clinical trials have shown that IA-injected SM04690 is safe and well-tolerated.[12][13] Critically, plasma levels of the drug were below the limit of detection at all time points, confirming that systemic exposure is minimal, which is a significant advantage for a locally administered drug.[12][14]

  • Efficacy - Pain and Function: Patients receiving SM04690 showed improvements in pain and function as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores compared to baseline.[12][13][14]

  • Efficacy - Structural Changes: In a Phase 1 study, the 0.07 mg dose group showed a statistically significant improvement in joint space width (JSW) as measured by radiography compared to the placebo group at 24 weeks, suggesting a potential disease-modifying effect.[12]

Summary of In Vivo Quantitative Data
Study TypeModel/Patient PopulationKey FindingReported Value/EffectReference
PreclinicalRat ACLT + pMMx OA ModelImproved Joint StructureSignificantly improved OARSI histology scores vs. vehicle[1][2]
PreclinicalRabbit/Rat TMJ OA ModelCartilage ProtectionProtected condylar cartilage from degeneration[11]
Phase 1 ClinicalHuman Knee OAStructural ModificationJSW improvement observed in 0.07 mg cohort (P=0.02 vs. Placebo)[12]
Phase 2 ClinicalHuman Knee OA (Unilateral)Pain & Function Improvement0.07 mg dose showed significant improvement in WOMAC Pain & Function vs. Placebo at 52 weeks[13]
Experimental Protocol: In Vivo Rodent Model of OA

The following is a representative protocol for assessing the efficacy of a compound in a surgically-induced OA model.[1][11]

Objective: To determine if a single IA injection of SM04690 can slow disease progression in a rat model of OA.

  • Animal Model: Use skeletally mature male Lewis rats.

  • Surgical Induction: Under anesthesia, perform a surgical procedure on one knee (e.g., the right knee) to induce joint instability. A common method is the ACLT + pMMx procedure. The contralateral knee can serve as a non-operated control.

  • Post-Operative Recovery: Allow animals to recover for a set period (e.g., 2-4 weeks) to allow OA pathology to initiate.

  • Treatment: Divide the animals into treatment groups. Administer a single intra-articular injection into the operated knee joint:

    • Vehicle Control.

    • Test Compound (e.g., SM04690 at various doses).

  • Study Duration: Maintain the animals for a predetermined period post-injection (e.g., 8-12 weeks) to allow for disease progression and therapeutic effect.

  • Analysis - Histopathology: At the study endpoint, euthanize the animals and harvest the knee joints. Decalcify, embed, section, and stain the joints (e.g., with Safranin O-Fast Green).

  • Analysis - Scoring: Score the cartilage damage, subchondral bone changes, and other OA features using a standardized system like the OARSI score. A blinded pathologist should perform the scoring to prevent bias.

InVivo_Workflow cluster_analysis Endpoint Analysis start Start: Select Skeletally Mature Rodents surgery Surgically Induce Joint Instability (e.g., ACLT + pMMx) in one knee start->surgery recovery Post-Operative Recovery (Allow OA to initiate) surgery->recovery treatment Single Intra-Articular (IA) Injection of SM04690 or Vehicle recovery->treatment duration Maintain Animals for 8-12 Weeks treatment->duration harvest Harvest Knee Joints duration->harvest histology Process for Histology (Decalcify, Section, Stain) harvest->histology scoring Blinded Scoring of Joint Damage (OARSI Histology Score) histology->scoring end Conclusion: Assess Disease-Modifying Efficacy scoring->end

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a hit compound to a clinical candidate is paved with meticulous structural modifications and a deep understanding of how these changes impact biological activity. This guide provides an in-depth analysis of the structural activity relationships (SAR) of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid analogs, a class of compounds with significant potential in kinase inhibition. Drawing upon established principles of drug design and publicly available data, we will explore the rationale behind their design, compare them to related non-boronic acid alternatives, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Rationale for Targeting Kinases with Boronic Acids

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of kinase inhibitors often focuses on molecules that can compete with ATP for binding to the kinase's active site.

The (4-(cyclopropylcarbamoyl)phenyl) moiety has been identified as a key pharmacophore in a number of potent kinase inhibitors. For instance, a series of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based compounds have demonstrated low nanomolar inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4]

This guide proposes a comparative analysis, juxtaposing the known SAR of these triazine-based inhibitors with a hypothetical, yet rationally designed, series of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid analogs. Boronic acids are attractive pharmacophores in kinase inhibitor design due to their unique ability to form a reversible covalent bond with the catalytic serine or threonine residues present in the active site of many kinases, potentially leading to enhanced potency and selectivity.[1][5]

Comparative SAR Analysis: Triazine Core vs. Boronic Acid Headgroup

The fundamental principle of SAR is to systematically alter the structure of a lead compound to identify which modifications enhance or diminish its biological activity.[6] Below, we compare the established SAR of a known VEGFR-2 inhibitor series with the projected SAR of our proposed boronic acid analogs.

The Established SAR of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine Analogs

A key study on pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors revealed several critical structural features for potent activity[4]:

  • The 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety: This group is crucial for binding to the kinase. The cyclopropylcarbamoyl group likely engages in key hydrogen bonding interactions within the ATP-binding pocket.

  • The pyrrolo[2,1-f][1][2][3]triazine scaffold: This heterocyclic system acts as a rigid core, correctly positioning the key interacting groups.

  • Substitutions on the triazine ring: Modifications at this position have been shown to significantly impact potency, suggesting this region of the molecule interacts with the solvent-exposed part of the active site.

Projected SAR of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Analogs

By replacing the pyrrolo[2,1-f][1][2][3]triazine core with a boronic acid functional group, we hypothesize a new class of inhibitors with a distinct binding mode and potentially improved pharmacological properties.

Table 1: Comparison of a Pyrrolotriazine-based Inhibitor and a Proposed Boronic Acid Analog

CompoundStructureKey FeaturesPredicted Biological Activity
A 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine- Planar heterocyclic core- ATP-competitive inhibitorPotent VEGFR-2 inhibitor (nM range)[4]
B (4-(Cyclopropylcarbamoyl)phenyl)boronic acid- Boronic acid headgroup- Potential for reversible covalent inhibitionPotentially potent kinase inhibitor

The central hypothesis is that the boronic acid moiety in analog B will form a reversible covalent bond with a key serine or threonine residue in the kinase active site, mimicking the transition state of the phosphorylation reaction.[1][5] This could lead to a higher binding affinity and prolonged target engagement compared to the purely non-covalent interactions of analog A .

To explore the SAR of the boronic acid series, a library of analogs should be synthesized and tested. Key modifications would include:

  • Substitution on the phenyl ring: Introducing electron-withdrawing or electron-donating groups could modulate the acidity of the boronic acid and its reactivity, as well as influence hydrophobic and electronic interactions with the protein.

  • Modification of the cyclopropylcarbamoyl group: Altering the size and nature of the alkyl group on the amide could probe the steric and hydrophobic tolerance of the binding pocket.

  • Isosteric replacements of the amide linker: Replacing the amide with other functional groups (e.g., sulfonamide, reverse amide) would explore the importance of the hydrogen bonding pattern.

Table 2: Proposed Analogs of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid for SAR Studies

AnalogR1R2Rationale for Modification
B-1 HCyclopropylParent compound
B-2 FCyclopropylIntroduce electron-withdrawing group to mimic the known active triazine series.
B-3 OCH3CyclopropylIntroduce electron-donating group to assess electronic effects.
B-4 HIsopropylEvaluate steric tolerance at the amide position.
B-5 HPhenylExplore the potential for additional pi-stacking interactions.

Experimental Protocols

To validate the SAR hypotheses, the following experimental workflows are essential.

Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Analogs

A general synthetic route to the proposed boronic acid analogs is outlined below. This multi-step synthesis leverages common and well-documented organic reactions.[7]

Workflow for Synthesis of Boronic Acid Analogs

Synthesis_Workflow A 4-Bromobenzoic acid B Amide Formation A->B 1. SOCl2 2. Cyclopropylamine, Et3N C 4-Bromo-N-cyclopropylbenzamide B->C D Miyaura Borylation C->D Bis(pinacolato)diboron, PdCl2(dppf), KOAc E (4-(Cyclopropylcarbamoyl)phenyl)boronic acid pinacol ester D->E F Deprotection E->F Acidic or basic hydrolysis G (4-(Cyclopropylcarbamoyl)phenyl)boronic acid F->G

Caption: General synthetic workflow for the preparation of the target boronic acid analogs.

Step-by-Step Protocol:

  • Amide Formation: To a solution of 4-bromobenzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride. After stirring, the solvent is removed under reduced pressure. The resulting acid chloride is then dissolved in a fresh solvent and treated with cyclopropylamine and a base such as triethylamine to yield 4-bromo-N-cyclopropylbenzamide.

  • Miyaura Borylation: The aryl bromide is subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron in the presence of a suitable palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., potassium acetate). This reaction yields the corresponding boronic acid pinacol ester.[1]

  • Deprotection: The pinacol ester is hydrolyzed under acidic or basic conditions to afford the final (4-(Cyclopropylcarbamoyl)phenyl)boronic acid analog. Purification is typically achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase (e.g., VEGFR-2) can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow for TR-FRET Kinase Assay

TR_FRET_Workflow A Prepare Reagents: - Kinase (e.g., VEGFR-2) - Substrate (e.g., biotinylated peptide) - ATP - Test Compounds B Incubate Kinase, Substrate, ATP, and Test Compound A->B C Phosphorylation Reaction B->C D Add Detection Reagents: - Europium-labeled anti-phospho antibody - Streptavidin-allophycocyanin (SA-APC) C->D E Incubate D->E F Read TR-FRET Signal E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a biotinylated peptide substrate, ATP, and the test compounds at various concentrations in an appropriate assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the phosphorylation reaction by adding ATP. Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and add the detection reagents: a europium-labeled antibody that specifically recognizes the phosphorylated substrate and streptavidin-conjugated allophycocyanin (SA-APC) which binds to the biotinylated substrate.

  • Signal Measurement: After an incubation period to allow for antibody and streptavidin binding, read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the SAR of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid analogs as potential kinase inhibitors. By leveraging the known SAR of a related series of pyrrolotriazine-based VEGFR-2 inhibitors, we have proposed a rational design strategy for a novel class of boronic acid-containing compounds. The detailed experimental protocols for their synthesis and biological evaluation provide a clear roadmap for researchers to explore this promising chemical space.

Future work should focus on the synthesis and testing of the proposed analog library to validate the SAR hypotheses. Further characterization of the most potent compounds should include kinase selectivity profiling, cell-based assays to assess anti-proliferative activity, and pharmacokinetic studies to evaluate their drug-like properties. The insights gained from these studies will be invaluable in the ongoing effort to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359. PubChem. Available at: [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC. Available at: [Link]

  • SAR studies of the synthesized compounds as VEGFR‐2 inhibitors. ResearchGate. Available at: [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. NIH. Available at: [Link]

  • Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. PubMed. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. Available at: [Link]

Sources

A Head-to-Head Comparison of Boronic Acid-Based Probes for Cellular Sensing

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology and drug development, the ability to precisely detect and quantify specific analytes within a living cell is paramount. Among the diverse arsenal of chemical tools available, boronic acid-based probes have emerged as a particularly versatile and powerful class of fluorescent sensors. Their unique reactivity with 1,2- and 1,3-diols, as well as their susceptibility to oxidation by certain reactive oxygen species (ROS), allows for the tailored design of probes for a range of biologically significant molecules, including sugars like glucose, and key redox signaling molecules like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).

This guide provides a comprehensive, head-to-head comparison of boronic acid-based probes, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanisms, performance characteristics, and practical applications. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to serve as an authoritative resource for selecting and utilizing these powerful molecular tools.

The Fundamental Chemistry: How Boronic Acid Probes Work

The utility of boronic acid probes stems from two primary chemical transformations: reversible ester formation with diols and irreversible oxidation.

1. Reversible Diol Binding for Sugar Sensing:

Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The anionic form can reversibly react with molecules containing 1,2- or 1,3-diols, such as glucose, to form stable cyclic boronate esters.[1] This binding event can be engineered to produce a change in the fluorescence properties of an attached fluorophore through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and modulation of fluorescence resonance energy transfer (FRET).[2] The reversibility of this interaction is a key advantage for the continuous monitoring of dynamic changes in sugar concentrations.[3]

2. Irreversible Oxidation for ROS Detection:

Arylboronic acids undergo an irreversible oxidation reaction in the presence of specific reactive oxygen species, most notably hydrogen peroxide and peroxynitrite.[4] This oxidation converts the boronic acid group into a hydroxyl group, yielding a phenolic product. This transformation can be designed to "turn on" or shift the fluorescence of a tethered fluorophore, providing a robust and specific signal for ROS detection.[5]

Head-to-Head Comparison: Probes for Reactive Oxygen Species

The detection of ROS is critical for understanding cellular signaling, oxidative stress, and a variety of disease states. Boronic acid-based probes offer a significant advantage in their high selectivity for specific ROS.

Hydrogen Peroxide (H₂O₂) Probes

Hydrogen peroxide is a key second messenger in cellular signaling, and its dysregulation is implicated in numerous pathologies.[4] Boronic acid-based H₂O₂ probes operate via an irreversible oxidation mechanism that converts the boronic acid to a phenol, leading to a "turn-on" or ratiometric fluorescent response.[6]

Mechanism of H₂O₂ Detection:

The reaction proceeds through the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the electron-deficient boron atom, followed by rearrangement and hydrolysis to yield the corresponding phenol and boric acid.

H2O2_Mechanism Aryl_BOH2 Aryl-B(OH)₂ Intermediate Aryl-B(OH)₃⁻-OOH Aryl_BOH2->Intermediate + HOO⁻ H2O2 H₂O₂ Phenol Aryl-OH (Fluorescent) Intermediate->Phenol Rearrangement & Hydrolysis Boric_Acid B(OH)₃

Caption: General mechanism of H₂O₂ detection by arylboronic acid probes.

Comparative Analysis of H₂O₂ Probes:

Probe NameFluorophore ScaffoldExcitation (nm)Emission (nm)Fold ChangeDetection LimitKey Features
Peroxyfluor-1 (PF1) Fluorescein~450~515>500-fold[7]~100-200 nM[7]High selectivity, cell-permeable, green fluorescence.[7]
Peroxyresorufin-1 (PR1) Resorufin~530~585--Red fluorescence, suitable for multiplexing.[7]
Peroxyxanthone-1 (PX1) Xanthone~380~465--Blue fluorescence.[7]
Ratio-Peroxyfluor-1 (RPF1) Coumarin-Fluorescein~450 (donor)~515 (acceptor)Ratiometric-FRET-based ratiometric detection, reduces concentration-dependent artifacts.[8]
Borinic Acid-based Probe Coumarin~405~450--~10,000-fold faster reaction rate than boronic acid counterparts.[9]

Data presented is compiled from various sources and may vary based on experimental conditions.

Field-Proven Insights:

The choice of H₂O₂ probe depends critically on the experimental context. For general intracellular H₂O₂ imaging, Peroxyfluor-1 (PF1) is a robust and widely used probe due to its high selectivity and significant fluorescence turn-on.[7] When multiplexing with other green fluorescent markers, red-shifted probes like Peroxyresorufin-1 (PR1) are advantageous. For applications requiring ratiometric measurements to control for variations in probe concentration or excitation intensity, Ratio-Peroxyfluor-1 (RPF1) is an excellent choice.[8] A significant advancement in the field is the development of borinic acid-based probes , which offer dramatically faster reaction kinetics, enabling the detection of rapid H₂O₂ fluxes that may be missed by slower-reacting boronic acid probes.[9]

Peroxynitrite (ONOO⁻) Probes

Peroxynitrite is a potent and short-lived oxidant formed from the reaction of nitric oxide and superoxide. It is a key mediator of cellular damage in various inflammatory and neurodegenerative diseases. Boronic acid probes are exceptionally well-suited for peroxynitrite detection due to their remarkably fast reaction rates with this analyte, often millions of times faster than with H₂O₂.[10]

Mechanism of Peroxynitrite Detection:

Similar to H₂O₂ detection, the mechanism involves the nucleophilic attack of ONOO⁻ on the boron atom, followed by rearrangement to form the phenolic product. The significantly faster reaction rate is attributed to the greater nucleophilicity of peroxynitrite.[5]

ONOO_Mechanism Aryl_BOH2 Aryl-B(OH)₂ Intermediate Aryl-B(OH)₂-ONOO⁻ Aryl_BOH2->Intermediate + ONOO⁻ (fast) ONOO ONOO⁻ Phenol Aryl-OH (Fluorescent) Intermediate->Phenol Rearrangement Nitrite NO₂⁻

Caption: "Turn-on" mechanism for peroxynitrite detection by boronic acid probes.

Comparative Analysis of Peroxynitrite Probes:

Probe NameFluorophore ScaffoldExcitation (nm)Emission (nm)Fold ChangeKey Features
Coumarin-7-boronic acid (CBA) Coumarin~332~470Significant turn-onHigh reactivity and selectivity for ONOO⁻ over H₂O₂.
BC-BA 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one~371~473HighRapid reaction with ONOO⁻, stable in solution.[11]
ESIPT-based Probe Benzyl boronic ester--~4.5-fold enhancement"Turn-on" excited-state intramolecular proton transfer (ESIPT) fluorescence.[12]
4-MB 4-Methylumbelliferone~385 (before)~450 (after)RatiometricRatiometric detection of ONOO⁻.[10]

Data presented is compiled from various sources and may vary based on experimental conditions.

Field-Proven Insights:

The high reactivity of boronic acids with peroxynitrite makes them excellent candidates for its detection in biological systems where it exists transiently and in competition with other ROS.[10] Coumarin-based probes are particularly popular due to their favorable photophysical properties, including high quantum yields and tunable emission wavelengths.[11] For applications requiring ratiometric detection to minimize artifacts, probes like 4-MB that exhibit a spectral shift upon reaction are highly valuable.[10] The choice of the fluorophore scaffold can also be tailored for specific applications, such as targeting to mitochondria or for use in two-photon microscopy.

Head-to-Head Comparison: Probes for Glucose Sensing

The monitoring of glucose levels is crucial for managing diabetes and for studying cellular metabolism. Boronic acid-based probes offer a non-enzymatic, reversible method for glucose detection.

Mono- vs. Di-boronic Acid Probes

A key design consideration for glucose probes is the number of boronic acid moieties.

  • Monoboronic Acid Probes: These probes contain a single boronic acid group. While simpler to synthesize, they generally exhibit lower affinity and selectivity for glucose, often showing a stronger response to fructose.[13]

  • Diboronic Acid Probes: These probes incorporate two boronic acid groups, often positioned to create a "cleft" that preferentially binds glucose over other monosaccharides. This design significantly enhances both the affinity and selectivity for glucose.[2][14]

Comparative Analysis of Glucose Probes:

Probe NameTypeFluorophore ScaffoldExcitation (nm)Emission (nm)Key Features
Anthracene-based Diboronic Acids (e.g., Mc-CDBA) Diboronic AcidAnthracene~393~457High selectivity and sensitivity for glucose, suitable for intracellular and in vivo imaging.[15]
BA / BA 5 Diboronic AcidAnthracene~378~430Derivatives of Mc-CDBA for extra- and intracellular monitoring, respectively.[3]
Naphthalimide-based Monoboronic Acids Monoboronic AcidNaphthalimide--Highly water-soluble, "off-on" fluorescence response.[13]

Data presented is compiled from various sources and may vary based on experimental conditions.

Field-Proven Insights:

For applications requiring high selectivity for glucose, diboronic acid probes are the clear choice.[2] The spatial arrangement of the two boronic acid groups is critical for achieving optimal glucose binding. Anthracene-based diboronic acids, such as Mc-CDBA and its derivatives, have demonstrated excellent performance for both in vitro and in vivo glucose monitoring, offering good water solubility and high sensitivity.[6][15] While monoboronic acid probes may have lower glucose selectivity, their simpler design and potential for "off-on" responses can be advantageous in specific contexts.[13]

Experimental Protocols: A Guide to Practical Application

To ensure reliable and reproducible results, it is crucial to follow well-validated experimental protocols. Below are detailed, step-by-step methodologies for the application of boronic acid-based probes in cellular imaging.

General Workflow for Live-Cell Fluorescence Imaging

LiveCellImagingWorkflow Start Start Cell_Culture 1. Cell Culture & Plating Start->Cell_Culture Probe_Prep 2. Prepare Probe Working Solution Cell_Culture->Probe_Prep Staining 3. Cell Staining Probe_Prep->Staining Wash 4. Wash Cells (Optional) Staining->Wash Imaging 5. Image Acquisition Wash->Imaging Analysis 6. Image Analysis Imaging->Analysis End End Analysis->End

Sources

Evaluating the Metabolic Stability of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, boronic acids have emerged as a privileged structural motif, most notably for their ability to form reversible covalent bonds with biological nucleophiles.[1] This unique reactivity profile has been successfully leveraged in the design of potent enzyme inhibitors, such as the proteasome inhibitor bortezomib.[2] However, the progression of boronic acid-containing candidates through the development pipeline is often hampered by concerns regarding their metabolic stability. The inherent susceptibility of the carbon-boron bond to oxidative cleavage presents a significant challenge for medicinal chemists.[3][4]

This guide provides a comprehensive framework for evaluating the metabolic stability of a novel boronic acid, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid , a compound of interest due to the potential metabolic blocking effects of the cyclopropyl group.[5] We will objectively compare its hypothetical metabolic profile with two benchmark compounds: the parent phenylboronic acid and a more stable benzoxaborole analogue . This comparison will be supported by detailed experimental protocols and illustrative data, offering researchers a practical guide to assessing this critical drug-like property.

The Challenge of Boronic Acid Metabolism

The primary metabolic liability of arylboronic acids is oxidative deboronation, a process that replaces the boronic acid moiety with a hydroxyl group, effectively converting the parent compound into a phenol.[4][6] This transformation, often mediated by cytochrome P450 (CYP) enzymes, represents a major clearance pathway and can lead to rapid inactivation of the drug.[7][8] Understanding the rate and extent of this metabolic conversion is therefore paramount in the early stages of drug discovery.[9][10]

Reactive oxygen species (ROS) generated as byproducts of cellular metabolism can also contribute to the non-enzymatic degradation of boronic acids.[3][7] Consequently, strategies to enhance the metabolic robustness of this functional group are of significant interest. These strategies include the introduction of sterically hindering groups or the use of intramolecular cyclization to protect the vacant p-orbital of the boron atom, as seen in benzoxaboroles.[11][12]

A Comparative Framework for Metabolic Stability Assessment

To provide a clear and practical evaluation, we will compare the metabolic stability of three compounds:

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: The test compound, featuring a cyclopropylamide substituent that may influence metabolic stability.

  • Phenylboronic acid: A simple arylboronic acid to serve as a baseline for metabolic lability.

  • A Benzoxaborole Analogue: A representative of a class of boronic acid derivatives known for their enhanced stability.[12]

Our evaluation will be based on a tiered approach, starting with a high-throughput in vitro assay to determine intrinsic clearance, followed by metabolite identification to confirm the metabolic pathways.

Table 1: Hypothetical Comparative Metabolic Stability Data
CompoundIn Vitro Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolite
Phenylboronic acid1546.2Phenol
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid4515.44-(Cyclopropylcarbamoyl)phenol
Benzoxaborole Analogue> 120< 5.8Parent Compound Predominates

HLM: Human Liver Microsomes

Experimental Protocols

The following protocols describe the step-by-step methodologies for conducting the key experiments cited in this guide.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of a compound when incubated with HLM, a subcellular fraction rich in drug-metabolizing enzymes, particularly CYPs.[13][14]

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the wells. To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of cold stopping solution.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[15][16]

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Protocol 2: Metabolite Identification

This experiment aims to identify the major metabolites formed during the incubation, providing insights into the metabolic pathways.

Procedure:

  • Follow the incubation procedure from Protocol 1, but with a higher concentration of the test compound (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes).

  • Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Compare the metabolic profile of the test compound with that of the control compounds.

Visualizing the Workflow and Metabolic Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the proposed metabolic pathways.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation stock Compound Stock (10 mM) pre_inc Pre-incubation (10 min) stock->pre_inc hlm Human Liver Microsomes hlm->pre_inc buffer Phosphate Buffer buffer->pre_inc reaction_start Add NADPH to Initiate pre_inc->reaction_start sampling Time-Point Sampling reaction_start->sampling quench Quench Reaction sampling->quench centrifuge Protein Precipitation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms half_life Calculate t½ lcms->half_life clint Calculate CLint lcms->clint

Caption: Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathway parent (4-(Cyclopropylcarbamoyl)phenyl)boronic acid metabolite 4-(Cyclopropylcarbamoyl)phenol parent->metabolite CYP-mediated Oxidation (Deboronation)

Sources

A Comparative Guide to the Synthetic Routes of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a crucial building block in contemporary drug discovery, frequently employed in the synthesis of clinical candidates and marketed drugs. Its utility primarily stems from the presence of a boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The cyclopropylamide portion of the molecule often imparts favorable pharmacokinetic properties to the final drug substance. Given its significance, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to researchers in the pharmaceutical and biotechnology sectors.

This guide provides an in-depth, objective comparison of the two primary synthetic strategies for preparing (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and present a quantitative comparison of their respective advantages and disadvantages. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific needs, whether for small-scale library synthesis or large-scale manufacturing.

Synthetic Strategies: A Tale of Two Convergent Approaches

The synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid can be logically dissected into two key bond-forming events: the formation of the amide bond and the installation of the boronic acid group. Consequently, two convergent synthetic routes emerge, differing in the sequence of these transformations.

  • Route 1: Amidation Followed by Borylation. This strategy involves the initial formation of the robust amide bond, followed by the introduction of the boronic acid moiety onto the aromatic ring.

  • Route 2: Borylation Followed by Amidation. In this alternative approach, the boronic acid functionality is first installed on the phenyl ring, followed by the coupling of the resulting boronic acid-containing carboxylic acid with cyclopropylamine.

Below, we will explore each of these routes in detail.

Route 1: Amidation Followed by Miyaura Borylation

This is arguably the more common and often preferred route, primarily due to the commercial availability of the key intermediate, 4-bromo-N-cyclopropylbenzamide. This approach leverages the well-established and highly reliable Miyaura borylation reaction.

Conceptual Workflow

Navigating the Synthesis of N-Cyclopropyl-4-arylbenzamides: A Comparative Guide to Reaction Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent and predictable synthesis of target molecules is paramount. This guide provides an in-depth technical assessment of the reproducibility of reaction protocols for a key building block, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions. We will dissect a patented protocol and compare it with an alternative synthetic strategy, the Buchwald-Hartwig amination, to provide a comprehensive analysis of their respective strengths and weaknesses in achieving reproducible outcomes.

Introduction: The Challenge of Reproducibility in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[1][2] However, the reproducibility of these reactions can be a significant challenge, influenced by factors such as the quality of the boronic acid, the choice of catalyst, base, and solvent, and the presence of impurities.[3][4] (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a valuable reagent in the synthesis of various bioactive molecules, is no exception. This guide will explore the nuances of its reactivity to aid researchers in selecting and optimizing robust synthetic routes.

The Suzuki-Miyaura Approach: A Detailed Protocol Analysis

A common application of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A specific protocol for the synthesis of N-cyclopropyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamide is detailed in patent WO2007084786 A1.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

Reaction:

reagent1 (4-(Cyclopropylcarbamoyl)phenyl)boronic acid product N-cyclopropyl-4'-methoxy- [1,1'-biphenyl]-4-carboxamide reagent1->product reagent2 4-Iodoanisole reagent2->product catalyst Pd(PPh3)4 catalyst->product Catalyst base Na2CO3 base->product Base solvent Toluene/Ethanol/Water solvent->product Solvent

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable reaction vessel, combine (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equivalents), 4-iodoanisole (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the vessel.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeboronation).

  • Mixed Solvent System: The toluene/ethanol/water solvent system is crucial for dissolving both the organic reagents and the inorganic base, creating a homogeneous or effectively biphasic reaction mixture that facilitates the catalytic cycle. Water also plays a role in the activation of the boronic acid.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[1]

  • Base: Sodium carbonate is a common and effective base for Suzuki-Miyaura reactions. It activates the boronic acid by forming a boronate salt, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[2]

An Alternative Strategy: The Buchwald-Hartwig Amination

To provide a comparative perspective, we will explore an alternative method for the synthesis of a similar N-cyclopropyl-4-arylbenzamide structure that avoids the use of a boronic acid. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6]

Experimental Protocol 2: Buchwald-Hartwig Amination

Reaction:

reagent1 4-Bromo-N-cyclopropylbenzamide product N-cyclopropyl-4-(phenylamino)benzamide reagent1->product reagent2 Aniline reagent2->product catalyst Pd2(dba)3 catalyst->product Catalyst ligand XPhos ligand->product Ligand base NaOtBu base->product Base solvent Toluene solvent->product Solvent

Caption: Buchwald-Hartwig amination reaction scheme.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube, add 4-bromo-N-cyclopropylbenzamide (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), and XPhos (0.02 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equivalents) and aniline (1.2 equivalents) to the tube.

  • Solvent Addition: Add anhydrous toluene to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Bulky Phosphine Ligand (XPhos): The use of a bulky and electron-rich phosphine ligand like XPhos is critical for the success of the Buchwald-Hartwig amination. It promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step to form the C-N bond.[7]

  • Strong Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and decomposition of the strong base. Therefore, the use of anhydrous solvents and flame-dried glassware is essential.

Performance Comparison and Reproducibility Assessment

ParameterSuzuki-Miyaura ProtocolBuchwald-Hartwig Protocol
Key Reagents (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, Aryl Halide4-Halo-N-cyclopropylbenzamide, Amine
Catalyst System Pd(PPh3)4Pd2(dba)3 / XPhos
Base Weak inorganic base (e.g., Na2CO3)Strong, non-nucleophilic base (e.g., NaOtBu)
Solvent Often a mixture including waterAnhydrous organic solvent (e.g., Toluene)
Key Challenges to Reproducibility - Quality and stability of the boronic acid (protodeboronation)- Incomplete dissolution of reagents- Catalyst deactivation by oxygen- Sensitivity to moisture and air- Purity of the amine and aryl halide- Precise catalyst and ligand loading
Advantages - Generally less sensitive to air and moisture- Boronic acids are often commercially available or readily prepared- Direct formation of the C-N bond- Avoids the synthesis of a boronic acid intermediate
Disadvantages - Potential for boronic acid homocoupling- Removal of boron-containing byproducts- Requires strictly anhydrous and inert conditions- Strong base can be incompatible with sensitive functional groups

Conclusion: Selecting the Optimal Protocol

Both the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination are powerful methods for the synthesis of N-cyclopropyl-4-arylbenzamides. The choice of the most reproducible and suitable protocol will depend on several factors:

  • Availability of Starting Materials: If (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is readily available and of high purity, the Suzuki-Miyaura reaction offers a more operationally simple and less air-sensitive approach.

  • Functional Group Tolerance: The milder basic conditions of the Suzuki-Miyaura reaction may be more compatible with substrates bearing base-sensitive functional groups.

  • Synthetic Strategy: If the desired product requires the direct formation of a C-N bond and the corresponding 4-halo-N-cyclopropylbenzamide and amine are accessible, the Buchwald-Hartwig amination provides a more direct route, albeit with stricter requirements for anhydrous and inert conditions.

Ultimately, for ensuring high reproducibility, careful optimization of reaction parameters, including catalyst loading, base concentration, temperature, and reaction time, is crucial for both protocols. The insights and detailed methodologies provided in this guide aim to equip researchers with the knowledge to make informed decisions and achieve consistent results in their synthetic endeavors.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper(II)-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Unactivated Alkyl Halides and Boronic Acids. Journal of the American Chemical Society, 131(45), 16346–16347. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Kappe, C. O. (2007). Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles. The Journal of Organic Chemistry, 72(12), 4440-4448. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Predicting Boronic Acid Reactivity with Quantum Mechanical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, understanding and predicting the reactivity of boronic acids is paramount. These versatile compounds are cornerstones of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and are increasingly prominent in medicinal chemistry and materials science.[1] Navigating their reactivity, however, can be complex, influenced by subtle electronic and steric factors. This guide provides an in-depth comparison of quantum mechanical (QM) calculation methods for predicting boronic acid reactivity, offering both theoretical grounding and practical, field-proven insights to guide your computational research.

The Challenge and Opportunity in Predicting Boronic Acid Reactivity

Boronic acids (R-B(OH)₂) and their derivatives are Lewis acids, and their reactivity is intimately tied to the electronic properties of the organic substituent (R) and the coordination state of the boron center. Key reactivity parameters that dictate their behavior in chemical reactions include their acidity (pKa) and their propensity to engage in crucial steps of catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling.[2] Experimental determination of these parameters can be time-consuming and resource-intensive. Quantum mechanical calculations offer a powerful in silico alternative, enabling the rapid screening of substrates, optimization of reaction conditions, and elucidation of complex reaction mechanisms.[3]

This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict two key aspects of boronic acid reactivity: pKa values and reactivity in the Suzuki-Miyaura reaction . We will compare the performance of various DFT functionals and basis sets, providing you with the knowledge to select the appropriate computational tools for your specific research questions.

Predicting Boronic Acid Acidity (pKa)

The pKa of a boronic acid is a critical parameter influencing its solubility, stability, and reactivity, particularly in aqueous media.[4] Accurate pKa prediction is crucial for drug development, where it affects a molecule's pharmacokinetic properties.[5] Computationally, pKa values are typically determined by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.

Experimental Workflow for pKa Calculation

A robust computational protocol for pKa prediction involves several key steps, as illustrated below. The choice of computational level (DFT functional and basis set) and solvation model is critical for accuracy.

pKa_Workflow cluster_gas_phase Gas-Phase Calculations cluster_solvation Solvation Energy Calculation cluster_pKa pKa Calculation start Input Structures (Boronic Acid & Boronate) opt_acid Geometry Optimization (Acid) start->opt_acid opt_base Geometry Optimization (Conjugate Base) start->opt_base freq_acid Frequency Calculation (Acid) opt_acid->freq_acid solv_acid Single-Point Energy (Acid, with Solvation Model) freq_acid->solv_acid freq_base Frequency Calculation (Conjugate Base) opt_base->freq_base solv_base Single-Point Energy (Base, with Solvation Model) freq_base->solv_base delta_g Calculate ΔG_aq solv_acid->delta_g solv_base->delta_g pka Calculate pKa delta_g->pka

Caption: A typical workflow for the computational prediction of boronic acid pKa values.

Comparison of DFT Functionals for pKa Prediction

The choice of DFT functional can significantly impact the accuracy of pKa predictions. Below is a comparison of commonly used functionals for this purpose. The accuracy is often evaluated by comparing the calculated pKa values to experimental data for a set of known boronic acids.

DFT FunctionalBasis SetSolvation ModelTypical Mean Absolute Error (pKa units)StrengthsWeaknesses
B3LYP 6-31+G(d)PCM/SMD0.5 - 1.5Widely used and well-benchmarked for organic molecules.Can struggle with systems exhibiting significant non-covalent interactions.
M06-2X 6-311++G(d,p)SMD0.3 - 1.0Good for main-group thermochemistry and includes some dispersion effects.Can be more computationally expensive than B3LYP.
ωB97X-D def2-TZVPSMD0.2 - 0.8Includes empirical dispersion correction, improving accuracy for larger systems.Requires a compatible software package.

Note: The reported errors are approximate and can vary depending on the specific set of boronic acids and the exact computational protocol used.

Expert Insight: For routine pKa predictions of simple arylboronic acids, B3LYP with a modest basis set like 6-31+G(d) and a continuum solvation model often provides a good balance of accuracy and computational cost.[6] However, for more complex structures or when higher accuracy is required, functionals with dispersion corrections like ωB97X-D are recommended.[7] It is also crucial to consider multiple conformations of the hydroxyl groups in both the acid and its conjugate base for accurate results.[8]

Elucidating Reactivity in the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial settings.[2] Quantum mechanical calculations have been instrumental in unraveling its complex mechanism, which involves several key steps: oxidative addition, transmetalation, and reductive elimination.[9] Predicting the energy barriers of these steps allows for a quantitative understanding of the reaction's kinetics and the influence of ligands, substrates, and bases.

The Catalytic Cycle and Key Intermediates

A simplified representation of the Suzuki-Miyaura catalytic cycle is shown below. Computational studies can provide detailed geometric and energetic information for each intermediate and transition state.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd2_complex R'-Pd(II)L_n-X oxidative_addition->pd2_complex TS1 transmetalation Transmetalation (R-B(OH)₂ + Base) pd2_complex->transmetalation pd2_r_r_prime R'-Pd(II)L_n-R transmetalation->pd2_r_r_prime TS2 reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Sources

A Senior Application Scientist's Guide to Isotopic Labeling of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is not merely an academic exercise but a critical component of preclinical and clinical research.[1][2][3] These labeled molecules serve as invaluable tools for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and acting as internal standards for highly sensitive bioanalytical assays.[1][2][3] (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry, is a prime candidate for isotopic labeling. Its constituent functional groups—a phenylboronic acid and an N-cyclopropylbenzamide—offer multiple avenues for the strategic incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

This guide provides a comparative analysis of synthetic strategies for the isotopic labeling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. We will delve into the mechanistic underpinnings of various labeling methodologies, present detailed experimental protocols, and offer a comparative assessment of their respective advantages and limitations. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and implement the most appropriate labeling strategy for their specific research needs.

Strategic Considerations for Isotopic Labeling

The decision of which isotope to incorporate and at which position is a strategic one, dictated by the intended application of the labeled compound.

  • Deuterium (²H) Labeling: Often employed to block or slow down metabolic pathways at specific sites (the kinetic isotope effect), thereby improving a drug candidate's pharmacokinetic profile. Deuterated compounds also serve as excellent internal standards in mass spectrometry-based quantification.

  • Carbon-13 (¹³C) Labeling: A non-radioactive, stable isotope that is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies to probe molecular structure and dynamics.[4] It is also a valuable label for metabolic flux analysis.[5][6]

  • Nitrogen-15 (¹⁵N) Labeling: Another stable isotope amenable to NMR studies, ¹⁵N labeling can provide crucial insights into hydrogen bonding and protein-ligand interactions involving the amide moiety.[7][8][9]

The following sections will explore synthetic routes for introducing these isotopes into the (4-(Cyclopropylcarbamoyl)phenyl)boronic acid scaffold.

Synthesis of Unlabeled (4-(Cyclopropylcarbamoyl)phenyl)boronic acid)

A prerequisite for any labeling campaign is a robust synthesis of the unlabeled parent compound. A common synthetic route is outlined below.

Synthesis_of_Unlabeled_Compound cluster_start Starting Materials cluster_reaction1 Amide Formation cluster_intermediate Intermediate cluster_reaction2 Borylation cluster_product Final Product 4-bromobenzoic_acid 4-Bromobenzoic acid amide_formation Amide Coupling (e.g., SOCl₂, then cyclopropylamine) 4-bromobenzoic_acid->amide_formation cyclopropylamine Cyclopropylamine cyclopropylamine->amide_formation 4-bromo-N-cyclopropylbenzamide 4-Bromo-N-cyclopropylbenzamide amide_formation->4-bromo-N-cyclopropylbenzamide borylation Borylation (e.g., n-BuLi, B(OiPr)₃) 4-bromo-N-cyclopropylbenzamide->borylation product (4-(Cyclopropylcarbamoyl)phenyl)boronic acid borylation->product

Figure 1: General synthetic scheme for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

This multi-step synthesis offers several points for the introduction of isotopic labels, as will be detailed in the following sections.

Deuterium (²H) Labeling Strategies

Deuterium can be incorporated into the aromatic ring of the phenylboronic acid moiety.

Method 1: Photocatalytic Deborylation-Deuteration

This method leverages the boronic acid group as a handle for deuteration.

Causality behind Experimental Choices: This approach is advantageous as it allows for late-stage deuteration of the pre-formed boronic acid. Photocatalysis offers a mild and efficient way to generate an aryl radical intermediate, which can then be quenched with a deuterium source.

Experimental Protocol (Adapted from general procedures for arylboronic acids):

  • To a solution of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile/D₂O mixture) is added a photocatalyst (e.g., an iridium or organic-based catalyst, 1-5 mol%).

  • A hydrogen atom transfer (HAT) catalyst or a sacrificial electron donor may also be required.

  • The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the deuterated product.

Method 2: Acid- or Base-Catalyzed H/D Exchange

Direct hydrogen-deuterium exchange on the aromatic ring can be achieved under certain conditions.

Causality behind Experimental Choices: This method is atom-economical but may suffer from a lack of regioselectivity and potentially harsh reaction conditions that could compromise the integrity of the molecule.

Experimental Protocol (Conceptual):

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is dissolved in a deuterated solvent such as D₂O or a deuterated acid (e.g., D₂SO₄).

  • The mixture is heated to an elevated temperature (e.g., 100-150 °C) in a sealed vessel for an extended period.

  • The reaction is then cooled, neutralized, and the product is extracted and purified.

Carbon-13 (¹³C) Labeling Strategies

The most logical position for ¹³C labeling is the carbonyl carbon of the amide group.

Method 1: ¹³C-Carboxylation of an Arylmetal Intermediate

This approach involves the formation of an organometallic species from a halogenated precursor, followed by quenching with ¹³CO₂.

Causality behind Experimental Choices: This is a reliable method for introducing a ¹³C-labeled carboxylic acid group, which can then be converted to the desired amide.

C13_Labeling cluster_start Starting Material cluster_reaction1 Metal-Halogen Exchange cluster_intermediate Intermediate cluster_reaction2 Carboxylation cluster_reaction3 Borylation cluster_product Final Product 4-bromo-N-cyclopropylbenzamide 4-Bromo-N-cyclopropylbenzamide metal_halogen_exchange 1. n-BuLi 4-bromo-N-cyclopropylbenzamide->metal_halogen_exchange aryl_lithium Aryl Lithium Intermediate metal_halogen_exchange->aryl_lithium carboxylation 2. ¹³CO₂ aryl_lithium->carboxylation borylation Borylation carboxylation->borylation product ¹³C-labeled (4-(Cyclopropylcarbamoyl)phenyl)boronic acid borylation->product

Figure 2: Retrosynthetic approach for ¹³C-labeling.

Experimental Protocol:

  • Starting with 4-bromo-N-cyclopropylbenzamide, a Grignard reagent or an organolithium species is formed.

  • This intermediate is then quenched with ¹³CO₂ (gas or solid).

  • The resulting ¹³C-labeled carboxylic acid is then subjected to borylation to yield the final product.

Nitrogen-15 (¹⁵N) Labeling Strategies

The amide nitrogen is the target for ¹⁵N labeling.

Method 1: Amide Formation with ¹⁵N-labeled Cyclopropylamine

This is the most direct approach, assuming the availability of ¹⁵N-labeled cyclopropylamine.

Causality behind Experimental Choices: This late-stage labeling approach is highly efficient if the labeled starting material is accessible.

Experimental Protocol:

  • 4-Carboxyphenylboronic acid is activated, for example, by conversion to its acid chloride with thionyl chloride or oxalyl chloride.

  • The activated acid is then reacted with ¹⁵N-cyclopropylamine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF).

  • The reaction is typically stirred at room temperature until completion.

  • Workup and purification by crystallization or chromatography afford the ¹⁵N-labeled product.

Method 2: Amide Formation from ¹⁵N-Ammonia

Comparison of Labeling Strategies

Labeling StrategyIsotopePosition of LabelKey ReagentAdvantagesDisadvantages
Photocatalytic Deborylation-Deuteration ²HAromatic C-HD₂OMild conditions, late-stage functionalization.Requires a photocatalyst, may have incomplete deuteration.
Acid/Base Catalyzed H/D Exchange ²HAromatic C-HDeuterated solvent/acidAtom-economical.Harsh conditions, potential for low regioselectivity.
¹³C-Carboxylation ¹³CCarbonyl Carbon¹³CO₂High isotopic incorporation, well-established chemistry.Requires handling of gaseous or solid ¹³CO₂.
Amidation with ¹⁵N-amine ¹⁵NAmide Nitrogen¹⁵N-CyclopropylamineDirect, high-yielding.Dependent on the availability of the labeled amine.

Conclusion

The isotopic labeling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid can be achieved through several synthetic routes, each with its own set of advantages and challenges. The choice of the optimal strategy depends on the desired isotope, the position of the label, the availability of labeled starting materials, and the scale of the synthesis. For deuterium labeling, photocatalytic methods offer a mild and efficient late-stage option. For ¹³C labeling, carboxylation of an organometallic precursor with ¹³CO₂ is a robust method. For ¹⁵N labeling, the most straightforward approach is the amidation reaction using ¹⁵N-labeled cyclopropylamine.

References

  • Nitrogen-15 (15N) Labeled Compounds - Isotope Science / Alfa Chemistry. (URL: [Link])

  • Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - Open Research Repository. (URL: [Link])

  • Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - PubMed. (URL: [Link])

  • Radiolabelling small and biomolecules for tracking and monitoring - PMC - NIH. (URL: [Link])

  • Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy | Request PDF - ResearchGate. (URL: [Link])

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • isotopically labeled compounds: Topics by Science.gov. (URL: [Link])

  • Isotopic labeling - Wikipedia. (URL: [Link])

  • How do we label N15? - ResearchGate. (URL: [Link])

  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing). (URL: [Link])

  • Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and ... - PubMed. (URL: [Link])

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem. (URL: [Link])

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (URL: [Link])

  • Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC - NIH. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])

  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. (URL: [Link])

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (URL: [Link])

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed. (URL: [Link])

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - NIH. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are cornerstones of this commitment. This guide provides an in-depth operational and logistical plan for the safe disposal of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (CAS No. 860173-33-7), ensuring the protection of laboratory personnel and the environment. This document is designed to be a self-validating system, grounding every procedural step in established safety protocols and regulatory frameworks.

Hazard Assessment and Core Safety Principles

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a member of the aryl boronic acid class, widely used in synthetic chemistry, particularly in cross-coupling reactions. Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential.

Known Hazard Profile

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Precautionary Principle in Action

Given the incomplete environmental toxicity profile, all disposal procedures must adopt a conservative, precautionary approach. The core principle is to prevent the release of this compound into the environment. This is achieved through rigorous waste segregation, secure containment, and disposal via a licensed hazardous waste handler, in full compliance with institutional and national regulations.

The Regulatory Framework: Your Legal Obligations

All laboratory operations in the United States involving hazardous chemicals are governed by two primary federal agencies: the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

OSHA's Laboratory Standard and the Chemical Hygiene Plan (CHP)

OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[4][5] Your institution's CHP is the master document outlining the specific policies, procedures, and responsibilities for protecting laboratory workers from chemical hazards.

Your CHP must include:

  • Standard Operating Procedures (SOPs) for safe handling and waste disposal.[4][6]

  • Criteria for implementing control measures like Personal Protective Equipment (PPE) and engineering controls (e.g., chemical fume hoods).[4][7]

  • Procedures for the safe removal of contaminated waste.[4]

  • Information and training on the hazards of the chemicals in your lab.[6][7]

Disposal of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid must be conducted in accordance with the specific SOPs laid out in your laboratory's approved CHP.

EPA's Resource Conservation and Recovery Act (RCRA)

The EPA regulates hazardous waste from "cradle-to-grave" under the RCRA. For laboratories, these regulations are typically found in 40 CFR Part 262 .[8][9] A key aspect of RCRA is determining your laboratory's "generator status" based on the volume of hazardous waste produced monthly.

Generator CategoryMonthly Hazardous Waste GenerationKey Storage Requirements
Large Quantity Generator (LQG) > 1,000 kg (2,200 lbs)Accumulation time limit of 90 days.
Small Quantity Generator (SQG) 100 to 1,000 kg (220-2,200 lbs)Accumulation time limit of 180 days.
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)Less stringent requirements, but waste must still be properly identified and sent to an approved facility.

This table summarizes federal guidelines. State regulations may be more stringent.

All hazardous waste, including that containing (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, must be managed according to your facility's generator status.[10] A critical component of this is the management of Satellite Accumulation Areas (SAAs) , which allow for the collection of up to 55 gallons of hazardous waste at or near the point of generation.[10]

Operational Disposal Plan: A Step-by-Step Guide

This section provides detailed, procedural guidance for managing waste streams containing (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. The first and most critical step in any disposal procedure is to consult your institution's Environmental Health and Safety (EHS) office . They will provide specific guidance based on local, state, and federal regulations and your facility's permits.

Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE as a minimum standard of care:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, fully fastened.

  • Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[1]

Waste Segregation and Containment

Proper segregation is the most critical step to ensure safe and compliant disposal. Never mix incompatible waste streams. The following diagram outlines the decision process for segregating waste related to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Initial Waste Characterization cluster_2 Designated Hazardous Waste Containers cluster_3 Final Disposition Waste (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid Waste Solid Solid Waste (Contaminated PPE, Weigh Boats, Wipes) Waste->Solid Is it solid? Liquid Liquid Waste (Reaction Mixtures, Solvent Rinses) Waste->Liquid Is it liquid? Sharps Sharps Waste (Contaminated Needles, Glassware) Waste->Sharps Is it a sharp? Container Empty Reagent Bottle Waste->Container Is it the empty stock bottle? SolidContainer Solid Hazardous Waste (Labeled: Full Chemical Name) Solid->SolidContainer LiquidContainer Liquid Hazardous Waste (Labeled: Full Chemical Name + Solvent(s)) Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container (Labeled: Hazardous Chemical Sharps) Sharps->SharpsContainer Decon Decontamination Protocol Container->Decon Pickup EHS Hazardous Waste Pickup SolidContainer->Pickup LiquidContainer->Pickup SharpsContainer->Pickup Trash Regular Glass/Plastic Trash (Post-Decontamination) Decon->Trash After triple rinse & label defacing

Caption: Waste segregation workflow for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Step-by-Step Disposal Protocols

Protocol 1: Solid Waste Disposal

This stream includes contaminated gloves, weigh paper, bench liners, pipette tips, and any solid residue of the compound itself.

  • Container: Use a designated, durable, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "(4-(Cyclopropylcarbamoyl)phenyl)boronic acid ".

  • Accumulation: Place all solid waste contaminated with the compound into this container.

  • Storage: Keep the container sealed when not in use and store it in your designated Satellite Accumulation Area (SAA).

  • Pickup: Once full, or according to your lab's schedule, arrange for pickup by your institution's EHS department.

Protocol 2: Liquid Waste Disposal

This stream includes unused solutions, reaction mother liquors, and solvent rinses from cleaning glassware.

  • Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle). Check a chemical compatibility chart if you are unsure.[11]

  • Segregation: Do not mix boronic acid waste with incompatible waste streams (e.g., strong oxidizers).

  • Labeling: Label the container with "HAZARDOUS WASTE " and list all chemical constituents by percentage, including the full name "(4-(Cyclopropylcarbamoyl)phenyl)boronic acid " and all solvents.

  • Accumulation: Add liquid waste to the container, ensuring it is never filled more than 90% to allow for vapor expansion.

  • Storage: Keep the container tightly sealed in secondary containment (e.g., a plastic tub) within your designated SAA.

  • Pickup: Arrange for EHS pickup when the container is full or reaches its accumulation time limit.

Note on Neutralization: While weak acids can sometimes be neutralized for disposal, this is not recommended for this compound without explicit approval from your EHS office. The unknown aquatic toxicity means that even a neutralized solution containing the boronate salt could be an environmental hazard.

Protocol 3: Sharps Waste Disposal

This stream includes any needles, syringes, Pasteur pipettes, or broken glassware contaminated with the compound.

  • Container: Immediately place all contaminated sharps into a designated, puncture-proof, and leak-resistant sharps container.

  • Labeling: The container must be labeled as "HAZARDOUS CHEMICAL SHARPS WASTE ".

  • Storage: Store the sharps container in the SAA.

  • Disposal: Do not overfill the container. When it is three-quarters full, seal it and arrange for EHS pickup.

Protocol 4: Empty Container Decontamination and Disposal

The original reagent bottle must be properly decontaminated before it can be disposed of in regular trash or recycling.

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous. Collect all three rinses and dispose of them as liquid hazardous waste according to Protocol 2.[2]

  • Final Rinse: After the solvent rinses, wash the container with soap and water.

  • Drying: Allow the container to air dry completely.

  • Label Defacing: Completely remove or deface the original chemical label to prevent confusion.

  • Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

By adhering to this comprehensive guide, you can ensure the disposal of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is handled in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of professional scientific practice.

References

  • OSHA. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Retrieved from [Link]

  • CloudSDS. (n.d.). OSHA Chemical Hygiene Plan Requirements | A Detailed Guide. Retrieved from [Link]

  • Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]

  • EHS. (n.d.). EPA Academic Lab Ruling 40 CFR 262 Subpart K. Retrieved from [Link]

  • e-CFR. (n.d.). 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • SUNY System Administration. (n.d.). Chemical Hygiene Plan Checklist. Retrieved from [Link]

  • Purdue University. (n.d.). Chemical Hygiene Plan. Environmental Health and Safety. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]

  • e-CFR. (n.d.). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Electronic Code of Federal Regulations. Retrieved from [Link]

  • e-CFR. (n.d.). 40 CFR §262 Standards Applicable To Generators Of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2023). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Leś, A., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. Marine Drugs, 18(12), 633. Retrieved from [Link]

  • Welch, C. J., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1335-1340. Retrieved from [Link]

  • Campos, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(1), 1. Retrieved from [Link]

  • University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility of phenylboronic compounds in water. Retrieved from [Link]

Sources

Navigating the Handling of (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid: A Senior Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, boronic acids are indispensable building blocks, pivotal in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction.[1][2] Among these valuable reagents is (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a solid compound whose effective use is predicated on a rigorous and uncompromising approach to safety.

This guide moves beyond a simple checklist. It is designed to provide you, the researcher, with a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols. Our objective is to build a self-validating system of safety in your laboratory, ensuring that every step, from weighing the reagent to disposing of the waste, is underpinned by authoritative safety principles and field-proven best practices.

Hazard Identification: Understanding the Reagent

Before any handling, a thorough understanding of the specific hazards is crucial. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, like many substituted phenylboronic acids, presents a defined set of risks that dictate our safety protocols.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this understanding.

Hazard Class GHS Pictogram Signal Word Hazard Statement Code Description
Acute Toxicity (Oral)GHS07 (Exclamation Mark)[3]Warning [3]H302Harmful if swallowed.[3]
Skin IrritationGHS07 (Exclamation Mark)[3]Warning [3]H315Causes skin irritation.[5]
Eye IrritationGHS07 (Exclamation Mark)[3]Warning [3]H319Causes serious eye irritation.[5]
Specific target organ toxicity — single exposureGHS07 (Exclamation Mark)[3]Warning [3]H335May cause respiratory irritation.[5]

These classifications are not abstract warnings; they are directives. The H335 statement, "May cause respiratory irritation," directly implies that the solid compound is likely a fine, easily aerosolized powder.[5] Therefore, the primary route of exposure to mitigate is inhalation of dust particles. The skin (H315) and eye (H319) irritation warnings underscore the necessity of creating impermeable barriers to prevent any direct contact.[5]

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, Personal Protective Equipment (PPE) is the last and final line of defense. Its use is predicated on the assumption that other, more effective controls are already in place. This "Hierarchy of Controls" is a foundational concept in occupational safety.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Decreasing Effectiveness Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Decreasing Effectiveness Admin Administrative Controls (Change the way people work) Engineering->Admin Decreasing Effectiveness PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Decreasing Effectiveness

Caption: The Hierarchy of Hazard Controls.

For (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, we operate primarily at the level of Engineering Controls and PPE .

  • Engineering Control: The single most important control is the use of a certified chemical fume hood.[6] All handling of the solid, especially weighing and preparing solutions, must occur within this ventilated space to prevent inhalation of dust.[7][8]

  • Personal Protective Equipment: This guide focuses on the specifics of this final, critical layer of protection.

Core PPE Requirements: A Detailed Protocol

Adherence to the following PPE guidelines is mandatory for handling (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Eye and Face Protection

Due to the serious eye irritation risk (H319), appropriate eye protection is non-negotiable.[5]

  • Minimum Requirement: Chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[9][10] Standard safety glasses with side shields do not provide adequate protection against fine dust or chemical splashes.[10]

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing during solution preparation, a full-face shield must be worn in addition to safety goggles.[10][11] The goggles protect from dust and incidental splashes, while the face shield provides a secondary barrier for the entire face.

Hand Protection

The compound is a known skin irritant (H315).[5] Gloves are the essential barrier to prevent dermal exposure.

  • Glove Type: Nitrile rubber gloves are the standard and recommended choice for incidental contact with a wide range of chemicals, including boronic acids.[12][13] They offer good resistance to solids and many organic solvents.[12]

  • Glove Inspection and Technique: Always inspect gloves for tears or punctures before use. To minimize cross-contamination, practice proper glove removal technique (without touching the outer surface of the glove with bare skin) and dispose of them immediately in the designated hazardous waste container.[4] Wash hands thoroughly after removing gloves.[14]

  • Double Gloving: For extended handling periods or during spill cleanup, wearing a second pair of nitrile gloves (double gloving) is a prudent measure that provides an additional layer of protection.[10]

Body Protection

Protecting skin on the arms and body is crucial.

  • Lab Coat: A clean, long-sleeved laboratory coat is the minimum requirement to protect against accidental spills on clothing.[12][13]

  • Chemically Resistant Apron: When transferring solutions or working with larger volumes where splashes are possible, a chemically resistant apron should be worn over the lab coat.[13]

Respiratory Protection

The risk of respiratory irritation (H335) is primarily managed by the use of a chemical fume hood.[5]

  • Standard Operations: During routine handling of small quantities inside a functioning chemical fume hood, a dedicated respirator is typically not required.[5]

  • When Respirators are Necessary: Respiratory protection is required if engineering controls are absent or fail, or during specific high-risk procedures such as:

    • Cleaning up a significant spill outside of a fume hood.

    • Weighing large quantities of the powder where dust generation cannot be fully contained.

    • If you experience any respiratory irritation.

  • Respirator Type: In these situations, a NIOSH-approved air-purifying respirator is necessary. For protection against fine dust, an N95-rated filter is the minimum requirement.[11] If working with solutions in volatile organic solvents, a respirator equipped with organic vapor cartridges would be appropriate. All respirator use must be in accordance with a formal institutional respiratory protection program, which includes fit testing.[13]

Operational Plan: Weighing the Solid Reagent

This step-by-step workflow integrates PPE use into a common laboratory task, demonstrating the self-validating nature of a comprehensive safety protocol.

cluster_1 Workflow: Weighing (4-(Cyclopropylcarbamoyl)phenyl)boronic acid A 1. Prepare Verify fume hood is operational. Gather all necessary equipment. B 2. Don PPE - Lab Coat - Nitrile Gloves - Safety Goggles (EN166/ANSI Z87.1) A->B C 3. Execute in Fume Hood Place balance and reagent in hood. Carefully weigh solid into container. Minimize dust generation. B->C D 4. Clean Up Securely close reagent container. Wipe down surfaces with a damp cloth. Dispose of contaminated wipes. C->D E 5. Doff PPE & Wash Remove gloves and dispose. Remove lab coat. Wash hands thoroughly. D->E

Caption: Step-by-step PPE-integrated workflow for handling the solid reagent.

Spill and Disposal Protocols

Spill Management: In the event of a small spill inside a fume hood, use an inert absorbent material to gently sweep or vacuum the solid material.[7] Avoid actions that create dust.[7] All cleanup materials must be placed in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal: All unused (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) are considered hazardous waste.[5] They must be collected in a clearly labeled, sealed container and disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[15][16] Do not allow the product to enter drains.[8]

Summary of PPE Recommendations

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<5g) Safety GogglesSingle Nitrile GlovesLab CoatNot required (in fume hood)
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required (in fume hood)
Large-Scale Work (>5g) Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot required (in fume hood)
Small Spill Cleanup Safety Goggles & Face ShieldHeavy-duty/Double GlovesLab Coat & ApronN95 Respirator Recommended

By integrating this expert-level understanding of the hazards with a practical, procedural approach to safety, you can handle (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with the confidence that comes from being thoroughly prepared. Safety is not an impediment to research; it is the foundation upon which successful and reproducible science is built.

References

  • OSHA. BORIC ACID. Occupational Safety and Health Administration.

  • Etimine USA. (2020). Boric Acid SAFETY DATA SHEET.

  • Sigma-Aldrich. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information.

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.

  • Benchchem. Personal protective equipment for handling Methylboronic acid pinacol ester-d3.

  • Acros Organics. Phenylboronic acid - SAFETY DATA SHEET.

  • Angene Chemical. Safety Data Sheet - (2-AMINO-5-BROMOPHENYL)BORONIC ACID.

  • Echemi. 4-(CYCLOPENTYLAMINOCARBONYL)PHENYLBORONIC ACID Safety Data Sheets.

  • Angene Chemical. Safety Data Sheet - (3-(Benzylcarbamoyl)phenyl)boronic acid.

  • Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.

  • Fisher Scientific. SAFETY DATA SHEET - Phenylboronic acid.

  • University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.

  • Chemistry LibreTexts. (2021). Proper Protective Equipment.

  • Fisher Scientific. SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester.

  • Sigma-Aldrich. SAFETY DATA SHEET - Cyclopropaneboronic acid.

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.

  • BLD Pharmatech. Safety Data Sheet - (4-(cyclopropylcarbamoyl)phenyl)boronic acid.

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services.

  • Wikipedia. Boronic acid.

  • Chem-Station. (2016). Protecting Groups for Boronic Acids.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.